Icerguastat
説明
Structure
3D Structure
特性
IUPAC Name |
2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWJALXSRRSUHR-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
951441-04-6, 13098-73-2 | |
| Record name | IFB-088 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icerguastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC65390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ICERGUASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Icerguastat: A Multi-Modal Modulator of Cellular Stress for Neuroprotection
An In-Depth Technical Guide on the Mechanism of Action of Icerguastat in Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as IFB-088 and sephin1) is a clinical-stage, orally available small molecule with a multi-faceted mechanism of action that positions it as a promising therapeutic candidate for a range of neurodegenerative diseases. At its core, this compound is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex, a key regulator of the Integrated Stress Response (ISR). By prolonging the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), this compound enhances the cell's ability to cope with proteotoxic stress, a common pathological hallmark of neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth (CMT) disease.[1][2][3] Beyond its primary ISR-modulating activity, this compound also exhibits neuroprotective effects through the selective antagonism of GluN2B-containing NMDA receptors and the reduction of mitochondrial reactive oxygen species (ROS).[2][4] This guide provides a comprehensive overview of the molecular mechanisms, preclinical and clinical data, and experimental methodologies related to this compound's action in neurodegeneration.
Core Mechanism of Action: Modulation of the Integrated Stress Response (ISR)
The primary mechanism of this compound is the selective inhibition of the stress-induced PPP1R15A/PP1c phosphatase complex.[5][6] This complex is responsible for the dephosphorylation of eIF2α. Phosphorylation of eIF2α is a central event in the ISR, a signaling network activated by various cellular stresses, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER stress).[7]
Phosphorylated eIF2α attenuates global protein synthesis, thereby reducing the load of newly synthesized proteins entering the stressed ER. Paradoxically, it also selectively promotes the translation of specific mRNAs, such as that for Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program aimed at restoring cellular homeostasis.[8] By inhibiting the dephosphorylation of eIF2α, this compound prolongs this adaptive response, giving stressed cells more time to clear protein aggregates and restore normal function.[5][9]
Secondary Mechanisms of Neuroprotection
In addition to its primary effect on the ISR, this compound possesses other neuroprotective properties:
-
Selective Antagonism of GluN2B-NMDA Receptors: this compound selectively antagonizes NMDA receptors that contain the GluN2B subunit.[2] Overactivation of these receptors by the neurotransmitter glutamate leads to excessive calcium influx, a key driver of excitotoxicity and subsequent neuronal death in many neurodegenerative conditions.[4][10] By blocking these specific NMDA receptors, this compound helps to mitigate this excitotoxic damage.[11]
-
Reduction of Mitochondrial ROS: this compound has been shown to reduce the production of mitochondrial reactive oxygen species (ROS) in a manner independent of its NMDA receptor antagonism.[2] Oxidative stress, resulting from an imbalance between ROS production and the cell's antioxidant defenses, is a significant contributor to neuronal damage in neurodegenerative diseases.
-
Normalization of Calcium Homeostasis: Through its combined effects on NMDA receptors and mitochondrial function, this compound helps to normalize dysregulated intracellular calcium levels, a central point of convergence for various neurotoxic pathways.[2]
Preclinical Evidence in Neurodegenerative Disease Models
Charcot-Marie-Tooth (CMT) Disease
Preclinical studies in mouse models of CMT1A (C3-PMP22 mice) and CMT1B (MpzR98C/+ mice) have demonstrated the therapeutic potential of this compound.[7][9][12]
Table 1: Summary of Preclinical Data in CMT Mouse Models
| Parameter | Mouse Model | Treatment | Outcome | Reference |
| Motor Function | MpzR98C/+ (CMT1B) | 1 mg/kg this compound, b.i.d., 5 months | Improved grip strength and rotarod performance. | [13] |
| C3-PMP22 (CMT1A) | 0.5 or 1 mg/kg this compound, b.i.d., 12 weeks | Improved treadmill performance and grip strength. | [9][12] | |
| Neurophysiology | MpzR98C/+ (CMT1B) | 1 mg/kg this compound, b.i.d., 5 months | Improved motor and sensory nerve conduction velocities. | [13] |
| C3-PMP22 (CMT1A) | 0.5 or 1 mg/kg this compound, b.i.d., 12 weeks | Improved motor nerve conduction velocity. | [9][12] | |
| Myelination | MpzR98C/+ (CMT1B) | 1 mg/kg this compound, b.i.d., 5 months | Improved g-ratios and myelin thickness. | [13] |
| C3-PMP22 (CMT1A) | 0.5 or 1 mg/kg this compound, b.i.d., 12 weeks | Increased myelination of large-caliber axons. | [9] | |
| Biomarkers | MpzR98C/+ (CMT1B) | 1 mg/kg this compound, b.i.d., 5 months | Reduced mRNA levels of UPR markers (Chop, BiP). | [13] |
| C3-PMP22 (CMT1A) | 0.5 or 1 mg/kg this compound, b.i.d., 12 weeks | Increased phosphorylation of eIF2α. | [12] |
Amyotrophic Lateral Sclerosis (ALS)
In models of ALS, this compound has been shown to address key pathological features, notably the cytoplasmic mislocalization of TDP-43, a protein aggregate found in approximately 97% of ALS cases.[1][14]
Table 2: Summary of Preclinical Data in ALS Models
| Parameter | Model | Treatment | Outcome | Reference |
| Motor Neuron Survival | Primary rat motor neurons (glutamate-induced excitotoxicity) | 500 nM this compound | Increased motor neuron survival. | [15] |
| SOD1G93A mice | Not specified | Improved motor neuron survival in the spinal cord. | [2] | |
| TDP-43 transgenic zebrafish | Not specified | Improved motor neuron survival. | [2] | |
| TDP-43 Pathology | Primary rat motor neurons | 500 nM this compound | Reduced extranuclear TDP-43 localization. | [15] |
| SOD1G93A mice | Not specified | Decreased TDP-43 in the triton-insoluble fraction of the spinal cord. | [15] | |
| Motor Function | TDP-43 transgenic zebrafish | Not specified | Improved motor function and survival. | [2] |
| Mitochondrial Function | Primary rat motor neurons | Not specified | Reduced mitochondrial ROS production. | [15] |
| RNA Splicing | SH-SY5Y cells (oxidative stress) | Not specified | Reduced abnormal splicing associated with TDP-43 nuclear loss of function. | [15] |
Clinical Development
This compound has completed a Phase 2a clinical trial (NCT05508074) in patients with bulbar-onset ALS.[6][16][17]
Table 3: Overview of the P288ALS TRIAL (NCT05508074)
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |
| Population | 51 patients with bulbar-onset Amyotrophic Lateral Sclerosis |
| Intervention | This compound (25 mg, twice daily) + Riluzole vs. Placebo + Riluzole |
| Primary Outcome | Safety and tolerability |
| Key Findings | This compound was reported to be safe and well-tolerated.[16] The study also showed a significant slowing of disease progression in certain patients.[16] |
A Phase 1 study (NCT03610334) in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound.[17][18]
Experimental Protocols
Preclinical CMT Mouse Studies
-
Animal Models: MpzR98C/+ knock-in mice on an FVB/N background for CMT1B and C3-PMP22 transgenic mice on a C57BL/6J background for CMT1A were used.[9]
-
Drug Administration: this compound was administered via oral gavage twice daily (b.i.d.). For the MpzR98C/+ study, 1 mg/kg was given for 5 months starting at postnatal day 30 (PND30).[9] For the C3-PMP22 study, 0.5 mg/kg or 1 mg/kg was administered for 12 weeks starting at PND15.[9]
-
Behavioral Analysis:
-
Electrophysiology: Motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV) were measured in the sciatic nerve under anesthesia.[9]
-
Morphological Analysis: Sciatic and femoral nerves were dissected, fixed, and embedded. Semi-thin sections were stained with toluidine blue to assess myelination, including g-ratios (axon diameter to fiber diameter) and myelin thickness.[9]
-
Western Blotting: Sciatic nerve protein extracts were used to quantify levels of phosphorylated eIF2α and total eIF2α, as well as UPR markers like BiP.[12]
-
qRT-PCR: RNA was isolated from sciatic nerves to measure the mRNA levels of UPR-related genes such as BiP, Chop, and Xbp1s.[12]
Preclinical ALS Studies
-
Primary Motor Neuron Culture: Motor neurons were isolated from the spinal cords of rat embryos and cultured. To induce excitotoxicity, cultures were exposed to glutamate. This compound was added prior to glutamate exposure. Neuron survival was assessed by counting MAP-2 positive cells.[15]
-
TDP-43 Localization Analysis: In primary motor neurons, cells were fixed and stained with antibodies against TDP-43 and a nuclear stain (Hoechst). The extranuclear TDP-43 signal was quantified by measuring the fluorescent signal outside the nucleus.[15]
-
Mitochondrial ROS Measurement: Specific fluorescent probes that react with mitochondrial ROS were used in live primary motor neurons to quantify oxidative stress levels following glutamate intoxication, with or without this compound treatment.[15]
-
Zebrafish Model: A transgenic zebrafish model expressing mutant TDP-43 was used to assess motor function (e.g., touch-evoked escape response) and survival following treatment with this compound.[2][14]
Conclusion
This compound presents a compelling, multi-modal therapeutic strategy for neurodegenerative diseases. Its primary mechanism of action, the modulation of the Integrated Stress Response, directly targets the fundamental pathology of protein misfolding and aggregation that is common to many of these disorders. This is complemented by secondary neuroprotective effects that mitigate excitotoxicity and oxidative stress. The robust preclinical data in models of CMT and ALS, coupled with promising initial clinical findings, underscore the potential of this compound as a disease-modifying therapy. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in patient populations.
References
- 1. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]
- 3. life-science-alliance.org [life-science-alliance.org]
- 4. GluN2B-NMDA receptor antagonism proves effective in cerebral ischemia models | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alsnewstoday.com [alsnewstoday.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GluN2B subunit-containing NMDA receptor antagonists prevent Aβ-mediated synaptic plasticity disruption in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mis-localization of endogenous TDP-43 leads to ALS-like early-stage metabolic dysfunction and progressive motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. life-science-alliance.org [life-science-alliance.org]
- 16. alsnewstoday.com [alsnewstoday.com]
- 17. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
Icerguastat: A Selective Inhibitor of the PPP1R15A/PP1c Phosphatase Complex for Mitigating Proteotoxic Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icerguastat (also known as Sephin1 and IFB-088) is a first-in-class, orally available small molecule designed to combat diseases driven by protein misfolding. It is a selective inhibitor of the stress-induced Protein Phosphatase 1 Regulatory Subunit 15A (PPP1R15A), a key component of the PPP1R15A/PP1c phosphatase complex. By selectively targeting this complex, this compound prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a central event in the Integrated Stress Response (ISR). This mechanism enhances the cell's ability to manage proteotoxic stress, offering a promising therapeutic strategy for a range of neurodegenerative and other protein misfolding diseases. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction: The Integrated Stress Response and PPP1R15A
Cells possess a sophisticated network of signaling pathways to cope with various stressors, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The Unfolded Protein Response (UPR) is a primary adaptive mechanism to alleviate ER stress. A critical branch of the UPR is mediated by the PERK (PKR-like ER kinase), which, upon activation, phosphorylates eIF2α.[1]
Phosphorylated eIF2α attenuates global protein synthesis, reducing the load of newly synthesized proteins entering the ER. Paradoxically, it also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in protein folding, amino acid metabolism, and antioxidant responses.[2][3] This entire process is part of a broader cellular program called the Integrated Stress Response (ISR).[4]
The dephosphorylation of eIF2α, which terminates this protective response and resumes global protein synthesis, is mediated by protein phosphatase 1 (PP1). The specificity of PP1 for phosphorylated eIF2α is conferred by its regulatory subunits. PPP1R15A (also known as GADD34) is a stress-inducible regulatory subunit that forms a complex with the catalytic subunit of PP1 (PP1c) to dephosphorylate eIF2α, thus acting as a negative feedback regulator of the ISR.[5][6] In contrast, a related constitutive subunit, PPP1R15B (or CReP), maintains basal eIF2α dephosphorylation.
This compound: Mechanism of Action
This compound is a derivative of Guanabenz that has been engineered to eliminate the α2-adrenergic agonist activity responsible for the hypotensive side effects of the parent compound. This compound selectively targets the stress-induced PPP1R15A/PP1c phosphatase complex.[4] By inhibiting this complex, this compound prevents the dephosphorylation of eIF2α, thereby prolonging the adaptive phase of the ISR. This sustained phosphorylation of eIF2α allows cells more time to resolve protein misfolding and restore proteostasis.[4] A key feature of this compound's selectivity is its lack of significant activity against the constitutive PPP1R15B/PP1c phosphatase complex, which is crucial for avoiding persistent, detrimental inhibition of protein synthesis in non-stressed cells.
dot
Caption: Mechanism of Action of this compound.
Quantitative Data
In Vitro Potency
While this compound has been demonstrated to selectively bind to a recombinant fragment of PPP1R15A and disrupt the PPP1R15A-PP1c complex in cellular assays, specific IC50 or Ki values for the inhibition of the phosphatase complex are not consistently reported in publicly available literature. Some studies have indicated that the precise mechanism of action may be more complex than direct disruption of the pre-formed complex and is a subject of ongoing investigation. However, a concentration of 5 µM this compound has been shown to prolong eIF2α phosphorylation in oligodendrocytes under stress.
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in several preclinical models of protein misfolding diseases.
| Disease Model | Animal Model | This compound Dose & Administration | Key Findings | Reference |
| Charcot-Marie-Tooth 1B | MPZmutant mice | 1 mg/kg, oral, twice daily | Rescued myelination defects and decreased expression of ER stress genes. | |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A mice | Not specified | Prevented motor neuron loss, accumulation of insoluble SOD1mutant, and decreased ER stress markers. | |
| Prion Disease | Prion-infected mice | 100 µg, intraperitoneal, 3 times/week for 60 days, then twice/week for 20 days | Significantly prolonged survival. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | EAE mice | 4-8 mg/kg, intraperitoneal, daily for 35 days | Delayed the onset of clinical disease. |
Clinical Efficacy (Phase 2 Trial in Bulbar-Onset ALS)
A Phase 2 clinical trial (NCT05508074) evaluated the safety and efficacy of this compound in patients with bulbar-onset Amyotrophic Lateral Sclerosis.[1]
| Trial Identifier | Patient Population | This compound Dose & Administration | Primary Outcome | Key Secondary Efficacy Outcome (Per-Protocol Population) | Reference |
| NCT05508074 | 51 patients with bulbar-onset ALS | 25 mg, oral, twice daily (in addition to riluzole) | Safety and tolerability (met) | Statistically significant and clinically meaningful slowing of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R). | [1] |
| ALSFRS-R Score Decline (points/month) | This compound + Riluzole | Placebo + Riluzole | p-value | Reference |
| Per-Protocol Population (n=40) | -0.95 | -1.42 | Statistically Significant | [1] |
Biomarker data from this study also suggested that this compound activated the integrated stress response and reduced oxidative stress as intended.[1]
Experimental Protocols
Western Blot for Phosphorylated eIF2α
This protocol is essential for assessing the direct pharmacodynamic effect of this compound.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Induce ER stress using a known inducer (e.g., tunicamycin or thapsigargin) in the presence or absence of this compound for the desired duration.
-
Include appropriate vehicle controls.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve the phosphorylation state of eIF2α.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total eIF2α.
dot
Caption: Western Blot Workflow for p-eIF2α.
Cell Viability Assay under ER Stress
This assay determines the cytoprotective effect of this compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
2. Treatment:
-
Treat cells with a range of concentrations of this compound in the presence of a fixed concentration of an ER stress-inducing agent (e.g., tunicamycin or thapsigargin).
-
Include controls for untreated cells, cells treated with the ER stressor alone, and cells treated with this compound alone.
3. Incubation:
-
Incubate the cells for a period sufficient to induce cell death in the ER stressor-only group (e.g., 24-72 hours).
4. Viability Measurement:
-
Use a colorimetric or fluorometric assay to assess cell viability. Common methods include:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at ~570 nm.
-
Resazurin (alamarBlue) Assay: Add resazurin solution and incubate for 1-4 hours. Measure fluorescence (Ex/Em ~560/590 nm).
-
CellTiter-Glo Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
5. Data Analysis:
-
Normalize the results to the untreated control group (set to 100% viability).
-
Plot cell viability against the concentration of this compound to determine its protective effect.
In Vivo Efficacy Study in SOD1G93A Mouse Model of ALS
1. Animal Model:
-
Use transgenic mice expressing the human SOD1G93A mutation, which develop a progressive motor neuron disease resembling ALS.
2. Treatment Administration:
-
Begin treatment with this compound or vehicle control at a presymptomatic or early symptomatic stage.
-
Administer the compound via an appropriate route, such as oral gavage or intraperitoneal injection, at a predetermined dose and frequency.
3. Monitoring of Disease Progression:
-
Motor Function: Regularly assess motor performance using tests such as the rotarod, hanging wire test, and grip strength measurement.
-
Body Weight: Monitor body weight as an indicator of general health and disease progression.
-
Disease Onset and Survival: Record the age of onset of symptoms (e.g., tremor, hind limb weakness) and the humane endpoint.
4. Post-mortem Analysis:
-
At the study endpoint, perfuse the animals and collect spinal cord and brain tissue.
-
Histology: Perform immunohistochemical staining for markers of motor neuron survival (e.g., NeuN, ChAT), astrogliosis (GFAP), and microgliosis (Iba1).
-
Biochemical Analysis: Prepare tissue lysates to measure levels of ER stress markers, insoluble SOD1 aggregates, and other relevant biomarkers by Western blot or ELISA.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Higher-order phosphatase–substrate contacts terminate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
Icerguastat's Molecular Intervention in Cellular Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icerguastat (also known as Sephin1 and IFB-088) is a first-in-class oral small molecule drug candidate with a novel mechanism of action centered on the modulation of the Integrated Stress Response (ISR), a crucial cellular pathway activated during periods of cellular stress.[1] This technical guide provides an in-depth exploration of the molecular targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing outlines of relevant experimental protocols. The primary molecular target of this compound is the regulatory subunit PPP1R15A of the protein phosphatase 1 (PP1) complex.[2][3] By selectively inhibiting the stress-induced PPP1R15A/PP1c phosphatase complex, this compound prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a key event in the ISR.[2][4] This action allows cells under stress additional time to manage misfolded proteins and restore proteostasis, offering a promising therapeutic strategy for a range of diseases characterized by protein misfolding and cellular stress, including neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease.[1][2]
Introduction to the Integrated Stress Response (ISR) and this compound
The Integrated Stress Response (ISR) is a fundamental signaling pathway that cells activate in response to a variety of stress conditions, such as the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER stress), amino acid deprivation, viral infection, and oxidative stress. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI). Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis, reducing the load of newly synthesized proteins entering the ER. This allows the cell to conserve resources and focus on resolving the stress.
However, the phosphorylation of eIF2α is a transient event, as the phosphatase complex formed by the catalytic subunit of protein phosphatase 1 (PP1c) and its stress-induced regulatory subunit, PPP1R15A (also known as GADD34), dephosphorylates eIF2α, allowing protein synthesis to resume.[2] In situations of chronic or excessive stress, premature dephosphorylation of eIF2α can lead to a buildup of misfolded proteins and ultimately, cell death.
This compound is a derivative of guanabenz that has been developed to selectively inhibit the PPP1R15A/PP1c phosphatase complex without the α2-adrenergic activity associated with its parent compound.[2][3] This selectivity makes this compound a promising therapeutic candidate for diseases driven by chronic cellular stress and protein misfolding.
Molecular Targets of this compound
The primary and most well-characterized molecular target of this compound is the Protein Phosphatase 1 Regulatory Subunit 15A (PPP1R15A) .[2]
Mechanism of Action at the Molecular Level
This compound does not directly inhibit the catalytic subunit of PP1 (PP1c). Instead, it selectively binds to the stress-induced regulatory subunit PPP1R15A.[2] This binding induces a conformational change in PPP1R15A, which in turn impairs the recruitment of the substrate, phosphorylated eIF2α, to the phosphatase complex.[5] By preventing the dephosphorylation of eIF2α, this compound effectively prolongs the ISR, giving the cell more time to manage the stress-induced damage.
It is important to note that this compound shows selectivity for the stress-inducible PPP1R15A over the constitutively expressed paralog, PPP1R15B.[2] This is a critical feature, as the complete lack of both PPP1R15A and PPP1R15B is lethal in mice.[2]
Recent studies have also suggested a potential secondary mechanism of action for this compound, particularly in the context of excitotoxicity. Some evidence indicates that this compound's neuroprotective effects in this setting may be independent of eIF2α phosphorylation and could involve the inhibition of the PP2A holoenzyme.[6][7] However, the primary and most extensively documented mechanism remains the selective inhibition of the PPP1R15A/PP1c phosphatase complex.
Signaling Pathway
The signaling pathway affected by this compound is a critical branch of the Unfolded Protein Response (UPR) and the broader Integrated Stress Response.
Quantitative Data
While specific IC50 or Kd values for this compound are not consistently reported across publicly available literature, preclinical studies have established effective concentrations in various models.
| Parameter | Value/Observation | Model System | Reference |
| Binding Affinity | Binds to a recombinant fragment of PPP1R15A (amino acids 325-636) but not the related PPP1R15B. | In vitro binding assay | [2] |
| Effective Concentration | 5 µM | Oligodendrocytes under stress | [3] |
| Neuroprotective Concentration | 1, 5, and 50 µM | Cortical neurons against NMDA-induced toxicity | [8] |
| In vivo Efficacy | Not specified in quantitative terms in the provided snippets, but shown to prevent motor, morphological, and molecular defects in mouse models of Charcot-Marie-Tooth 1B and ALS. | Mouse models | [2] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the molecular effects of this compound. Specific details may need to be optimized for different cell types and experimental conditions.
In Vitro Phosphatase Assay for PPP1R15A Activity
This assay is designed to measure the ability of this compound to inhibit the dephosphorylation of eIF2α by the PPP1R15A/PP1c complex.
Materials:
-
Recombinant human PP1c
-
Recombinant human PPP1R15A (or a functional fragment)
-
Phosphorylated eIF2α (p-eIF2α) substrate
-
This compound
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM DTT, 1 mM MnCl2)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-phospho-eIF2α (Ser51) and anti-total eIF2α
Procedure:
-
Prepare a reaction mixture containing PP1c and PPP1R15A in phosphatase assay buffer and incubate to allow complex formation.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate.
-
Initiate the phosphatase reaction by adding the p-eIF2α substrate.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the samples by Western blot using antibodies against p-eIF2α and total eIF2α.
-
Quantify the band intensities to determine the extent of dephosphorylation and calculate the inhibitory effect of this compound.
Western Blot Analysis of eIF2α Phosphorylation in Cultured Cells
This protocol is used to assess the effect of this compound on eIF2α phosphorylation in a cellular context, typically following the induction of ER stress.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa, or a relevant neuronal cell line)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified time.
-
Induce ER stress by adding an ER stress-inducing agent (e.g., tunicamycin) and incubate for the desired duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Perform Western blotting with the indicated primary antibodies.
-
Detect with appropriate secondary antibodies and a chemiluminescent substrate.
-
Quantify band intensities to determine the relative levels of p-eIF2α, total eIF2α, and CHOP.
Conclusion
This compound represents a targeted therapeutic approach to diseases characterized by chronic cellular stress and protein misfolding. Its primary molecular target, the PPP1R15A/PP1c phosphatase complex, is a key regulator of the Integrated Stress Response. By selectively inhibiting this complex, this compound prolongs the protective effects of the ISR, offering a promising strategy to restore cellular proteostasis. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of the ISR, which hold significant potential for the development of novel therapies for a range of debilitating diseases. Further research is warranted to fully elucidate the quantitative aspects of this compound's activity and to explore its potential secondary mechanisms of action.
References
- 1. InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis - BioSpace [biospace.com]
- 2. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]
- 5. Uncovering the action of a selective holophosphatase inhibitor - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 6. Sephin1 suppresses ER stress-induced cell death by inhibiting the formation of PP2A holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models | Life Science Alliance [life-science-alliance.org]
- 8. mdpi.com [mdpi.com]
In-Vitro Pharmacological Profile of Icerguastat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icerguastat (also known as IFB-088 and Sephin1) is a clinical-stage small molecule with a multifaceted pharmacological profile. Initially identified as a modulator of the Integrated Stress Response (ISR), emerging evidence suggests its neuroprotective effects may also stem from an ISR-independent mechanism involving the modulation of NMDA receptor-mediated excitotoxicity. This technical guide provides a comprehensive overview of the in-vitro pharmacology of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Pharmacological Data
The in-vitro activity of this compound has been characterized through various functional assays. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Neuroprotective Effects of this compound Against NMDA-Induced Excitotoxicity
| Concentration (µM) | Neuronal Viability (% of Control) |
| 1 | 78.9 ± 4% |
| 5 | 100.9 ± 3.2% |
| 50 | 103.4 ± 3.6% |
Data derived from studies on cortical neurons exposed to NMDA-induced excitotoxicity.[1]
Table 2: Inhibition of Calpain Activation by this compound
| Concentration (µM) | Reduction in αII-spectrin Cleavage (% of Control) |
| 1 | 51.3 ± 15.1% |
| 5 | 11.5 ± 7.5% |
| 50 | 0.01 ± 0.01% |
Data reflects the reduction of calpain-mediated cleavage of αII-spectrin in neurons treated with NMDA.[1]
Mechanism of Action: Signaling Pathways
This compound's mechanism of action is currently understood to involve at least two distinct pathways: modulation of the Integrated Stress Response and inhibition of NMDA receptor-mediated excitotoxicity.
The Integrated Stress Response (ISR) Pathway
This compound was initially described as a selective inhibitor of the regulatory subunit PPP1R15A of the PP1c phosphatase complex.[2][3] This inhibition leads to a sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a central event in the ISR. Prolonged eIF2α phosphorylation attenuates global protein synthesis while selectively allowing the translation of stress-responsive proteins, ultimately aiding cellular recovery from proteotoxic stress.[2] However, it is noteworthy that some studies using purified enzyme systems did not observe direct inhibition of the PPP1R15A-PP1c complex by this compound.
NMDA Receptor-Mediated Excitotoxicity Pathway
More recent findings indicate that this compound confers neuroprotection through an ISR-independent mechanism by mitigating NMDA receptor-mediated excitotoxicity.[1] Overactivation of NMDA receptors leads to excessive calcium (Ca2+) influx, which in turn activates downstream neurotoxic cascades, including the activation of the protease calpain. This compound has been shown to reduce this pathological Ca2+ influx and subsequent calpain activation, thereby preventing neuronal death.[1] The direct binding site and IC50 for this compound on the NMDA receptor have not been publicly disclosed.
Experimental Protocols
The following are representative protocols for key in-vitro assays used to characterize the pharmacological profile of this compound.
In-Vitro Calpain Activity Assay (Fluorometric)
This protocol outlines a method to quantify the inhibitory effect of this compound on purified calpain enzymes.
Materials:
-
Purified µ-calpain or m-calpain
-
This compound
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)
-
Calcium Chloride (CaCl₂) solution (100 mM)
-
DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations for IC50 determination. Prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).
-
Dilute the purified calpain enzyme to the working concentration in ice-cold Assay Buffer immediately before use.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the serially diluted this compound or vehicle control.
-
Add the diluted calpain enzyme solution to each well.
-
Initiate the reaction by adding the CaCl₂ solution to each well to activate the calpain.
-
Immediately add the fluorogenic substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 354/442 nm for AMC) at regular intervals.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Assessment of eIF2α Phosphorylation by Western Blot
This protocol provides a general framework for detecting changes in eIF2α phosphorylation in cell culture models following treatment with this compound and a stress-inducing agent.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Stress-inducing agent (e.g., tunicamycin, thapsigargin)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-eIF2α (Ser51) and anti-total-eIF2α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified duration.
-
Induce cellular stress by adding a stress-inducing agent for the desired time.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total eIF2α for normalization.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-eIF2α to total eIF2α for each condition.
-
Conclusion
The in-vitro pharmacological profile of this compound is complex, with evidence supporting at least two distinct mechanisms of action that contribute to its neuroprotective effects. While its role as a modulator of the Integrated Stress Response by prolonging eIF2α phosphorylation is well-documented in cellular models, recent studies highlight an important, ISR-independent activity in mitigating NMDA receptor-mediated excitotoxicity and subsequent calpain activation. Further research is warranted to fully elucidate the direct molecular targets and to determine the relative contributions of these pathways to the overall therapeutic potential of this compound in various neurodegenerative and other protein misfolding diseases. The lack of publicly available, direct binding affinities and IC50 values for some of its proposed targets, such as the NMDA receptor, represents a current knowledge gap.
References
Icerguastat: A Modulator of the Integrated Stress Response for Protein Misfolding Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Protein misfolding diseases, a class of disorders characterized by the accumulation of aberrant protein conformations, present a significant therapeutic challenge. A promising strategy in this area is the modulation of the Integrated Stress Response (ISR), a key cellular pathway that regulates protein synthesis. Icerguastat (also known as IFB-088 or sephin1) is a first-in-class, orally available, brain-penetrant small molecule designed to modulate the ISR. By selectively inhibiting the PPP1R15A/PP1c phosphatase complex, this compound prolongs the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a central event in the ISR. This action temporarily attenuates global protein synthesis, allowing cells to clear misfolded proteins and restore proteostasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical data in various protein misfolding disease models, and clinical trial results, with a focus on its potential therapeutic applications.
Core Mechanism of Action: Targeting the Integrated Stress Response
Cellular stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER), activates one of several eIF2α kinases (PERK, GCN2, PKR, HRI). These kinases phosphorylate eIF2α at Serine 51, which leads to a transient reduction in global protein translation. This adaptive response allows the cell to conserve resources and focus on refolding or degrading misfolded proteins. The ISR is resolved by the dephosphorylation of eIF2α, a process mediated by the PP1c phosphatase and its regulatory subunit, PPP1R15A (also known as GADD34).
This compound is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex.[1][2] By binding to the PPP1R15A subunit, it prevents the dephosphorylation of eIF2α, thereby prolonging the protective effects of the ISR.[3][4] This sustained reduction in protein synthesis provides a larger window for cellular chaperone and degradation systems to clear protein aggregates, ultimately restoring cellular homeostasis.[5] Notably, this compound does not affect the related constitutive phosphatase subunit PPP1R15B, ensuring that its effect is specific to the stress-induced response.[1]
A secondary mechanism of action for this compound involves the selective antagonism of NMDA receptors containing the NR2B subunit.[6][7] This activity may contribute to its neuroprotective effects by mitigating glutamate excitotoxicity, a pathological process implicated in several neurodegenerative diseases.[6][7]
This compound's core mechanism of action.
Preclinical Evidence in Protein Misfolding Diseases
This compound has demonstrated significant therapeutic potential in a range of preclinical models of protein misfolding diseases.
Amyotrophic Lateral Sclerosis (ALS)
In preclinical models of ALS, this compound has been shown to reduce the cytoplasmic mislocalization of TDP-43, a pathological hallmark in the majority of ALS cases.[8][9] It also improves motor neuron survival and motor function in both SOD1G93A mice and TDP-43 transgenic zebrafish.[8][10]
| Preclinical Model | Key Findings | Reference |
| SOD1G93A Mice | Improved motor neuron survival in the spinal cord. | [10] |
| TDP-43 Transgenic Zebrafish | Improved motor neuron survival and motor function. | [8] |
| Primary Rat Motor Neurons (Glutamate-induced stress) | Increased survival of motor neurons. | [11] |
Charcot-Marie-Tooth (CMT) Disease
In mouse models of CMT1A (C3-PMP22 mice) and CMT1B (MpzR98C/+ mice), oral administration of this compound improved motor function and neurophysiological parameters.[12] Furthermore, it enhanced myelination and reduced the activation of UPR markers.[12]
| Preclinical Model | Key Findings | Reference |
| MpzS63del Mice (CMT1B) | Prevented motor, morphological, and molecular defects. | [12] |
| C3-PMP22 Mice (CMT1A) | Improved motor function and myelination. | [12] |
| MpzR98C/+ Mice (CMT1B) | Improved motor function and myelination. | [12] |
Oculopharyngeal Muscular Dystrophy (OPMD)
In a Drosophila model of OPMD, oral treatment with this compound decreased muscle degeneration and the aggregation of the PABPN1 protein, the causative agent in this disease.[13][14] The therapeutic effect was shown to be dependent on GADD34, the fly homolog of PPP1R15A.[13]
| Preclinical Model | Key Findings | Reference |
| Drosophila model of OPMD | Decreased muscle degeneration and PABPN1 aggregation. | [13][14] |
Clinical Development: Phase 2a Trial in Bulbar-Onset ALS
A randomized, double-blind, placebo-controlled Phase 2a clinical trial (NCT05508074, P288ALS TRIAL) evaluated the safety and efficacy of this compound in patients with bulbar-onset ALS.[7]
| Trial Identifier | Phase | Indication | Status |
| NCT05508074 | 2a | Bulbar-Onset Amyotrophic Lateral Sclerosis | Completed |
Key Clinical Data:
| Population | Endpoint | This compound + Riluzole | Placebo + Riluzole | p-value | Reference |
| Per-protocol (n=40) | Mean change in ALSFRS-R score (points/month) | -0.95 | -1.42 | Statistically significant | [7] |
The trial met its primary safety objective, with this compound being well-tolerated.[7] In the per-protocol population, there was a statistically significant and clinically meaningful slowing of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R).[7] Biomarker analysis confirmed engagement of the ISR and oxidative stress pathways.[7]
Experimental Protocols
Western Blot for Phosphorylated eIF2α
This protocol is a generalized procedure for the detection of phosphorylated eIF2α in cell lysates.
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
Gel Electrophoresis: Separate 20-40 µg of protein lysate on a 10-12% SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for eIF2α phosphorylated at Serine 51 (e.g., Cell Signaling Technology #9721), diluted in 5% BSA/TBST.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
References
- 1. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering the action of a selective holophosphatase inhibitor - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 4. Exploiting the selectivity of protein phosphatase 1 for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088's Therapeutic Potential in ALS in Life Science Alliance - BioSpace [biospace.com]
- 7. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]
- 8. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]
- 9. newsworthy.ai [newsworthy.ai]
- 10. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models | Life Science Alliance [life-science-alliance.org]
- 11. researchgate.net [researchgate.net]
- 12. Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-eIF2 alpha (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]
Icerguastat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icerguastat, also known as Sephin1 and IFB-088, is a first-in-class, orally available small molecule drug candidate with a promising pharmacokinetic profile for targeting the central and peripheral nervous system.[1] It is a selective inhibitor of the protein phosphatase 1 (PP1) regulatory subunit 15A (PPP1R15A), a key component of the Integrated Stress Response (ISR). By inhibiting the PPP1R15A/PP1c phosphatase complex, this compound prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a central event in the ISR. This mechanism of action has shown therapeutic potential in preclinical models of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Charcot-Marie-Tooth disease, and Oculopharyngeal Muscular Dystrophy (OPMD), by giving stressed cells more time to repair or eliminate misfolded proteins.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Identifiers
This compound is a guanabenz derivative, differing by one chlorine atom, and notably lacks the α2-adrenergic agonist activity of its parent compound, thereby avoiding hypotensive side effects.[3]
| Identifier | Value |
| IUPAC Name | 2-[(E)-(2-chlorophenyl)methylideneamino]guanidine |
| SMILES | C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl |
| Molecular Formula | C₈H₉ClN₄ |
| Molecular Weight | 196.64 g/mol |
| CAS Number | 951441-04-6 |
| Other Names | Sephin1, IFB-088 |
Physicochemical Properties
A comprehensive, experimentally determined set of physicochemical properties for this compound is not publicly available in a consolidated format. The following table includes computed and any available experimental data.
| Property | Value | Source |
| XLogP3 | 2.3 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 76.8 Ų | PubChem |
| Solubility (in DMSO) | ≥ 3.9 mg/mL | Selleckchem |
| Calculated LogD7.4 | 1-3 | Analysis of Anti-Schistosomal Compounds |
Pharmacological Properties
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the PPP1R15A (also known as GADD34) regulatory subunit of the PP1c phosphatase complex.[1] This complex is responsible for the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).
The phosphorylation of eIF2α is a central event in the Integrated Stress Response (ISR), a cellular pathway activated by various stressors such as endoplasmic reticulum (ER) stress, viral infection, and amino acid deprivation. Phosphorylated eIF2α (p-eIF2α) leads to a global attenuation of protein synthesis, reducing the load of newly synthesized proteins on the cellular machinery. However, it selectively allows for the translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates the expression of genes involved in stress adaptation.
By inhibiting the dephosphorylation of eIF2α, this compound prolongs the ISR, giving cells additional time to manage proteotoxic stress by refolding or degrading misfolded proteins.[1]
Pharmacokinetics (ADME Profile)
Detailed quantitative ADME data for this compound from formal preclinical development studies are not extensively published. However, available information indicates the following:
| Parameter | Observation | Source |
| Absorption | Orally available. | [1] |
| Distribution | Capable of crossing the blood-brain barrier to target the central and peripheral nervous system. | InFlectis BioScience |
| Metabolism | Shares a similar metabolic profile with its parent compound, guanabenz. | [3] |
| Excretion | Specific excretion pathways and rates have not been detailed in publicly available literature. |
Signaling Pathway and Experimental Workflows
The Integrated Stress Response (ISR) Pathway and this compound's Point of Intervention
The diagram below illustrates the canonical Integrated Stress Response (ISR) pathway, highlighting the role of eIF2α phosphorylation and the inhibitory action of this compound on the PPP1R15A-PP1c phosphatase complex.
Experimental Workflow: Assessing this compound's Effect on eIF2α Phosphorylation via Western Blot
The following diagram outlines a typical workflow for determining the effect of this compound on the phosphorylation of eIF2α in a cellular model.
Key Experimental Protocols
Western Blot for Phosphorylated eIF2α (p-eIF2α) and Total eIF2α
This protocol is adapted from standard procedures and should be optimized for specific cell lines and experimental conditions.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of treatment.
-
Induce cellular stress using an appropriate agent (e.g., 1 µg/mL tunicamycin for ER stress).
-
Co-treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF2α (Ser51) and total eIF2α, diluted in blocking buffer, overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the p-eIF2α signal to the total eIF2α signal, and then to the loading control.
Quantitative Western Blot for CHOP Expression
CHOP (CCAAT-enhancer-binding protein homologous protein), also known as GADD153, is a transcription factor induced downstream of ATF4 during prolonged ER stress. Its expression is often used as a marker of ISR activation.
The protocol is similar to that for p-eIF2α, with the following key differences:
-
Primary Antibody: Use a validated primary antibody specific for CHOP.
-
Sample Loading: It may be necessary to load a higher amount of total protein (e.g., 50-100 µg) to detect CHOP, as its basal expression is low.
-
Positive Control: Include a positive control sample from cells treated with a known potent ER stress inducer (e.g., tunicamycin or thapsigargin) for an extended period (e.g., 16-24 hours) to ensure antibody and protocol efficacy.
-
Quantification: Normalize the CHOP band intensity to a loading control (e.g., β-actin or GAPDH).
Clinical Development Overview
This compound is currently in clinical development for several neurodegenerative diseases.
| Indication | Phase | Status | Key Findings/Endpoints |
| Amyotrophic Lateral Sclerosis (ALS) | Phase II | Completed | Showed a trend towards slower disease progression on the ALSFRS-R scale. Biomarker data indicated activation of the ISR and reduction in oxidative stress.[4][5] |
| Charcot-Marie-Tooth Disease | Phase I | Ongoing | Safety and tolerability in healthy volunteers. |
| Multiple Sclerosis | Preclinical | - | Preclinical studies suggest potential therapeutic benefit. |
A Phase 2 trial (NCT05508074) in patients with bulbar-onset ALS investigated the safety and efficacy of this compound (50 mg/day) in combination with riluzole.[6][7][8] The study was a randomized, double-blind, placebo-controlled trial.
Conclusion
This compound represents a promising therapeutic approach for a range of neurodegenerative diseases characterized by proteotoxic stress. Its targeted mechanism of action, favorable preclinical safety and efficacy data, and oral bioavailability make it a compelling candidate for further clinical investigation. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in the study and application of this novel ISR modulator. Further research is warranted to fully elucidate its ADME profile and to establish its clinical utility in various patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. elifesciences.org [elifesciences.org]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Preclinical absorption, distribution, metabolism and excretion (ADME) characterization of ICAM1988, an LFA-1/ICAM antagonist, and its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
Icerguastat in Amyotrophic Lateral Sclerosis: An In-Depth Technical Review of Early-Stage Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icerguastat (also known as IFB-088) is an investigational small molecule drug candidate that has shown promise in early-stage clinical trials for the treatment of Amyotrophic Lateral Sclerosis (ALS), particularly the bulbar-onset form of the disease. Developed by Inflectis Bioscience, this compound is designed to combat neurodegeneration through a dual mechanism of action: modulating the Integrated Stress Response (ISR) and reducing excitotoxicity by inhibiting NR2B-containing N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive overview of the available early-stage clinical trial data, experimental protocols, and the underlying signaling pathways.
I. Quantitative Clinical Trial Data
An early-stage, Phase 2a clinical trial (P288ALS TRIAL; NCT05508074) has been completed to evaluate the safety and efficacy of this compound in patients with bulbar-onset ALS. The trial was a randomized, double-blind, placebo-controlled study.[1][2][3]
Primary and Secondary Outcome Measures
The primary objective of the P288ALS trial was to assess the safety and tolerability of this compound.[2] The study met its primary endpoint, with this compound being deemed safe and well-tolerated.[1]
Secondary efficacy endpoints included the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score, a validated measure of disease progression. While the trial was not powered to demonstrate efficacy, promising trends were observed.[2]
| Outcome Measure | This compound (25 mg twice daily) + Riluzole | Placebo + Riluzole | Population | Source |
| Mean Rate of Decline in ALSFRS-R Score (points/month) | -0.95 | -1.42 | Per Protocol (n=40) | [1] |
II. Experimental Protocols
A. Clinical Trial Protocol (NCT05508074)
Study Design: A prospective, international, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[3]
Participant Population: 51 patients with bulbar-onset ALS.[1][4]
Intervention:
-
Treatment Group: this compound 25 mg administered orally twice daily, in combination with Riluzole (100 mg/day).[1][3]
-
Control Group: Placebo administered orally twice daily, in combination with Riluzole (100 mg/day).[1][3]
Duration: 6 months.[2]
Key Assessments:
-
Safety: Monitored throughout the study.
-
Efficacy: Assessed using the ALSFRS-R score, as well as other measures of clinical progression.[2][3]
-
Biomarkers: A range of biomarkers were evaluated to understand the biological effects of this compound.[2]
B. Biomarker Analysis Methodologies (General Overview)
While specific, detailed protocols from the this compound trial have not been fully published, the methodologies for the key biomarkers assessed are generally established in the field of ALS research.
1. TDP-43 Mis-localization: The trial results indicated that this compound had a substantiated effect on TDP-43 mis-localization.[2] Quantification of TDP-43 pathology in clinical trials can be performed on patient-derived samples, such as cerebrospinal fluid (CSF) or plasma extracellular vesicles.[5] Methodologies often involve immunoassays like ELISA or Meso Scale Discovery (MSD) to measure total and phosphorylated TDP-43 levels.[6][7] More advanced techniques such as mass spectrometry can be used for absolute quantification of TDP-43 fragments in tissue samples.[8][9][10][11]
2. Oxidative Stress Markers: The study reported that this compound demonstrated activity on oxidative stress pathways.[2] Common biomarkers for oxidative stress in ALS clinical trials include 8-hydroxy-2'-deoxyguanosine (8-OHdG) and malondialdehyde (MDA).[6][12] These markers can be measured in blood (serum/plasma) or urine using techniques such as ELISA, high-performance liquid chromatography (HPLC), or mass spectrometry-based methods.[7][13][14]
3. Neurodegeneration Markers (Neurofilament Light Chain - NfL): The press release mentioned an effect on neurodegeneration.[2] NfL is a well-established biomarker of neuroaxonal damage in ALS.[15][16] It is typically measured in serum or plasma using highly sensitive immunoassays such as Single Molecule Array (Simoa) or electrochemiluminescence (ECL) assays.[17][18]
III. Signaling Pathways and Mechanism of Action
This compound's therapeutic potential in ALS is attributed to its dual mechanism of action, targeting two key pathological processes in neurodegeneration.
A. Modulation of the Integrated Stress Response (ISR)
Cellular stressors, including the accumulation of misfolded proteins characteristic of ALS, trigger the ISR. A central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This leads to a temporary shutdown of global protein synthesis while selectively promoting the translation of stress-responsive genes. This compound is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex, which is responsible for dephosphorylating eIF2α. By inhibiting this phosphatase, this compound prolongs the phosphorylation of eIF2α, thereby enhancing the adaptive effects of the ISR to mitigate cellular stress.[19][20][21]
B. Inhibition of NR2B-Containing NMDA Receptors and Reduction of Excitotoxicity
Excitotoxicity, primarily mediated by excessive glutamate activation of NMDA receptors, is a major contributor to motor neuron death in ALS. The influx of calcium (Ca2+) through these receptors triggers downstream neurotoxic cascades. This compound selectively antagonizes NMDA receptors that contain the NR2B subunit. These receptors are often linked to cell death pathways. By blocking these specific receptors, this compound aims to reduce the harmful effects of excessive glutamate signaling without interfering with the normal physiological functions of other NMDA receptor subtypes.[3][22][23]
IV. Experimental Workflow
The general workflow for a clinical trial like the P288ALS study involves several key stages, from patient recruitment to data analysis.
V. Conclusion and Future Directions
The early-stage clinical data for this compound in patients with bulbar-onset ALS are encouraging, demonstrating a favorable safety profile and a potential to slow disease progression. The dual mechanism of action, targeting both the Integrated Stress Response and excitotoxicity, represents a novel and promising therapeutic strategy for this devastating neurodegenerative disease.
Further investigation in larger, adequately powered clinical trials is warranted to confirm these preliminary efficacy signals and to further elucidate the role of this compound in modifying the course of ALS. The biomarker data from the Phase 2a study, once fully published, will be crucial for understanding the in vivo biological activity of this compound and for identifying patient populations most likely to respond to this therapy. A new Phase 2 trial has been initiated (NCT07832341), which will hopefully provide more definitive answers on the potential of this compound as a treatment for ALS.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]
- 3. InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients - BioSpace [biospace.com]
- 4. Inflectis - InFlectis BioScience Completes Enrollment of its Phase 2 trial of IFB-088 for the Treatment of Amyotrophic Lateral Sclerosis; Anticipates Initial Results Later this Year [inflectisbioscience.reportablenews.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. Trends in clinical studies evaluating neurofilament light chain as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. health-holland.com [health-holland.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Blog: Neurofilament Light Chain: A Biomarker for ALS Prog... | ALS TDI [als.net]
- 16. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. neurology.org [neurology.org]
- 19. The Role and Therapeutic Potential of the Integrated Stress Response in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research Portal - Studying the role of Integrated Stress Response in Amyotrophic Lateral Sclerosis and Frontotemporal Dementia [research.kuleuven.be]
- 21. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Excitotoxicity in vitro by NR2A- and NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Icerguastat's Impact on eIF2α Phosphorylation and Translational Control: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icerguastat (also known as Sephin1 and IFB-088) is a novel small molecule modulator of the Integrated Stress Response (ISR), a crucial cellular pathway activated by various stress conditions, including the accumulation of misfolded proteins. The ISR's primary regulatory node is the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis while selectively promoting the translation of stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4). This compound is reported to prolong the phosphorylated state of eIF2α by targeting the regulatory subunit of its phosphatase complex. This guide provides a comprehensive technical overview of this compound's mechanism of action, its impact on eIF2α phosphorylation and translational control, and detailed experimental protocols for its study.
Introduction to the Integrated Stress Response (ISR) and eIF2α Phosphorylation
The Integrated Stress Response (ISR) is a conserved signaling network that cells activate in response to a variety of pathological and physiological stresses, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress. A central event in the ISR is the phosphorylation of eIF2α at serine 51. This phosphorylation is catalyzed by one of four known kinases: PERK, GCN2, PKR, and HRI, each responding to different stress signals.
Phosphorylated eIF2α (p-eIF2α) has a high affinity for eIF2B, a guanine nucleotide exchange factor essential for recycling eIF2 to its active, GTP-bound state. By sequestering eIF2B, p-eIF2α inhibits the initiation of cap-dependent translation, leading to a global decrease in protein synthesis. This conserves resources and reduces the load of newly synthesized proteins entering the ER, thereby mitigating cellular stress. Paradoxically, under these conditions of reduced global translation, a select group of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions are preferentially translated. The most well-characterized of these is ATF4, a transcription factor that orchestrates the expression of genes involved in amino acid metabolism, antioxidant response, and apoptosis.
The dephosphorylation of eIF2α, which allows for the resumption of protein synthesis, is primarily mediated by a phosphatase complex composed of the catalytic subunit of protein phosphatase 1 (PP1c) and one of its regulatory subunits, either the constitutive PPP1R15B (CReP) or the stress-inducible PPP1R15A (GADD34).[1]
This compound's Mechanism of Action
This compound is a selective inhibitor of the stress-inducible GADD34-PP1c phosphatase complex.[2] By targeting GADD34, this compound prolongs the phosphorylation of eIF2α, thereby extending the adaptive phase of the ISR.[2] This sustained p-eIF2α signaling is thought to provide stressed cells with a longer window to resolve protein misfolding and restore homeostasis. Preclinical studies have shown that this modulation of the ISR by this compound can be beneficial in models of diseases characterized by protein misfolding, such as amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease.[2][3]
It is important to note that while the initial understanding was that this compound directly inhibits the GADD34-PP1c interaction, some recent in vitro studies have questioned this direct mechanism, suggesting that its effects in vivo might be more complex or involve other cellular targets.[4] However, the consistent observation across multiple studies is the this compound-dependent increase in eIF2α phosphorylation in cellular and animal models of stress.
Signaling Pathway
The following diagram illustrates the core signaling pathway affected by this compound.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on eIF2α phosphorylation and downstream markers from preclinical studies. The data presented here are compiled from published literature and may be derived from graphical representations where raw numerical data was not available.
| Model System | Treatment | Outcome Measure | Result | Reference |
| Primary rat motor neurons (WT and SOD1G93A) | This compound (50 nM) + Glutamate (5 µM) | p-eIF2α / Total eIF2α ratio | Significant increase compared to glutamate alone | [5] |
| Drosophila model of Oculopharyngeal Muscular Dystrophy (OPMD) | This compound-containing food | p-eIF2α / Total eIF2α ratio | Increased phosphorylation compared to untreated OPMD model | [1] |
| Model System | Treatment | Outcome Measure | Result | Reference |
| Primary rat motor neurons (WT) | This compound (500 nM) + Glutamate (5 µM) | Cell Viability | 26% improvement compared to glutamate alone | [5] |
| Zebrafish model with TDP-43 pathology | This compound (10 µM) | TDP-43 protein levels | No significant modulation of total TDP-43 expression | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound.
Western Blot Analysis of eIF2α Phosphorylation
This protocol is designed to quantify the ratio of phosphorylated eIF2α to total eIF2α in cell lysates.
-
Cell Lines: Appropriate cell line for the disease model (e.g., primary motor neurons, SH-SY5Y, HEK293T).
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PhosSTOP™).
-
Primary Antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-total eIF2α
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Other Reagents: BSA, TBST, ECL substrate, PVDF membrane.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (DMSO).
-
If applicable, induce cellular stress (e.g., with thapsigargin or tunicamycin) for a defined period before harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto a 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-eIF2α (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total eIF2α and β-actin following the same immunoblotting procedure.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-eIF2α signal to the total eIF2α signal, and then to the loading control (β-actin).
-
GADD34-PP1c Phosphatase Activity Assay
This in vitro assay can be used to assess the direct inhibitory effect of this compound on the dephosphorylation of p-eIF2α by the GADD34-PP1c complex.
-
Recombinant phosphorylated eIF2α (p-eIF2α).
-
Recombinant GADD34 and PP1c proteins.
-
This compound.
-
Assay Buffer.
-
SDS-PAGE and Western blot reagents.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine recombinant GADD34 and PP1c in the assay buffer to form the phosphatase complex.
-
Add the desired concentration of this compound or vehicle (DMSO) to the complex and pre-incubate for 15 minutes at 30°C.
-
-
Dephosphorylation Reaction:
-
Initiate the reaction by adding recombinant p-eIF2α to the mixture.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
Analysis of p-eIF2α Levels:
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for p-eIF2α.
-
Quantify the remaining p-eIF2α signal to determine the extent of inhibition by this compound.
-
Polysome Profiling for Translational Control Analysis
Polysome profiling separates mRNAs based on the number of associated ribosomes, allowing for an assessment of their translational efficiency.
-
Cells treated with this compound or vehicle.
-
Cycloheximide.
-
Lysis buffer with cycloheximide.
-
Sucrose solutions (10-50%).
-
Ultracentrifuge.
-
Gradient fractionator with UV detector.
-
RNA extraction kit.
-
RT-qPCR reagents.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle.
-
Pre-treat with cycloheximide (100 µg/mL) for 5 minutes before harvesting to arrest ribosome translocation.
-
Lyse the cells in a hypotonic lysis buffer containing cycloheximide.
-
-
Sucrose Gradient Centrifugation:
-
Layer the cell lysate onto a 10-50% sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for 2 hours at 4°C.
-
-
Fractionation:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize monosomes and polysomes.
-
Collect fractions corresponding to non-translating (monosomes) and translating (polysomes) mRNAs.
-
-
RNA Extraction:
-
Extract RNA from the pooled fractions.
-
-
RT-qPCR Analysis:
-
Perform RT-qPCR to quantify the abundance of specific mRNAs (e.g., ATF4, CHOP, and a housekeeping gene) in the monosome and polysome fractions.
-
Calculate the ratio of mRNA in the polysome fraction to the monosome fraction to determine the translational efficiency.
-
Conclusion
This compound represents a promising therapeutic strategy for diseases associated with protein misfolding by modulating the Integrated Stress Response. Its ability to prolong eIF2α phosphorylation provides a mechanism to enhance cellular resilience in the face of stress. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this compound and other ISR modulators on eIF2α phosphorylation and translational control. Further research, particularly focusing on quantitative analysis and elucidation of its precise molecular interactions, will be crucial for the continued development of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Inflectis - InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Icerguastat (Sephin1): A Guanabenz Derivative Devoid of α2-Adrenergic Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Icerguastat, also known as Sephin1 or IFB-088, is a novel, first-in-class drug candidate derived from the antihypertensive agent guanabenz.[1][2][3] Unlike its parent compound, this compound has been rationally designed to eliminate α2-adrenergic receptor agonism, a property responsible for the hypotensive side effects of guanabenz.[1][4] Its primary mechanism of action is the selective inhibition of the GADD34/PPP1R15A-PP1c phosphatase complex, a key negative regulator of the Integrated Stress Response (ISR).[1][5][6][7] By prolonging the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), this compound enhances the cell's innate protective mechanisms against protein misfolding, offering a promising therapeutic strategy for a range of neurodegenerative and protein-misfolding diseases, including Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth disease.[8][9][10] This guide provides a comprehensive overview of this compound's mechanism of action, its pharmacological distinction from guanabenz, key preclinical and clinical data, and detailed experimental protocols for its characterization.
The Integrated Stress Response (ISR) and this compound's Mechanism of Action
The Integrated Stress Response (ISR) is a fundamental cellular signaling pathway activated by a variety of stress conditions, such as endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress.[11] A central event in the ISR is the phosphorylation of eIF2α at Serine 51.[11] This modification reduces global protein translation, thereby alleviating the load of newly synthesized proteins and conserving cellular resources.[5][6][7] Concurrently, p-eIF2α selectively permits the translation of specific mRNAs, such as that for the transcription factor ATF4, which orchestrates the expression of genes involved in stress resolution.
The ISR is transient and must be carefully regulated. Its termination is mediated by the dephosphorylation of eIF2α. This is primarily carried out by a holoenzyme formed by the catalytic subunit of Protein Phosphatase 1 (PP1c) and a stress-induced regulatory subunit, GADD34 (also known as PPP1R15A).[5][6][7][12][13][14] GADD34 acts as a scaffold, recruiting both PP1c and the substrate (p-eIF2α) to facilitate dephosphorylation and restore global protein synthesis.[12][13][14]
This compound exerts its therapeutic effect by selectively inhibiting the GADD34-PP1c complex.[1][15] This action prolongs the phosphorylation of eIF2α, thereby extending the protective phase of the ISR.[1][5][6] This gives cells more time to manage misfolded proteins and restore homeostasis.[9] It is crucial to note that this compound selectively targets the stress-inducible GADD34 (PPP1R15A) subunit and not the related constitutive subunit, CReP (PPP1R15B), which contributes to its favorable safety profile.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alsnewstoday.com [alsnewstoday.com]
- 9. Inflectis - InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 10. This compound (IFB-088) / InFlectis [delta.larvol.com]
- 11. An Overview of Methods for Detecting eIF2α Phosphorylation and the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural and functional analysis of the GADD34:PP1 eIF2α phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uncovering the action of a selective holophosphatase inhibitor - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
Methodological & Application
Protocol for Using Icerguastat in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icerguastat, also known as IFB-088 and Sephin1, is a selective inhibitor of the regulatory subunit PPP1R15A (also known as GADD34) of the protein phosphatase 1 (PP1c) complex.[1][2] This inhibition leads to the sustained phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α), a key event in the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR).[2][3][4] By prolonging the phosphorylation of eIF2α, this compound can protect cells from the toxic effects of misfolded proteins, making it a promising therapeutic candidate for a range of proteinopathies, including amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease.[3][4]
These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on the ISR and cell viability.
Data Presentation
The following tables summarize quantitative data for this compound treatment in various cell lines.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| HeLa | 10 - 50 µM | 4 - 24 hours | Increased eIF2α phosphorylation, modulation of CHOP expression | [3][5] |
| NSC-34 | 1 - 30 µM | 24 - 72 hours | Neuroprotection, neurite outgrowth modulation | [1][6] |
| CHO | 1 - 25 µM | 24 - 48 hours | Modulation of recombinant protein production, UPR activation | [7] |
| Primary Neurons | 1 - 10 µM | 24 - 72 hours | Neuroprotection, modulation of synaptic activity | [8][9] |
Table 2: Summary of this compound Effects on Key Biomarkers
| Biomarker | Cell Line | This compound Concentration | Incubation Time | Fold Change/Effect | Reference |
| Phospho-eIF2α (p-eIF2α) | HeLa | 25 µM | 6 hours | ~2.5-fold increase | [3] |
| ATF4 | PC12 | 30 µM (Salubrinal, similar MOA) | 24 hours | ~2-fold increase | [10] |
| CHOP | MEFs | 5 µg/mL Tunicamycin (inducer) | 24 hours | CHOP expression is modulated by ISR | [5] |
| Cell Viability (under stress) | NSC-34 | 10 µM | 48 hours | Increased viability | [6] |
Experimental Protocols
Protocol 1: General Guidelines for this compound Preparation and Application
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 2.28 mg of this compound (MW: 228.33 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.
-
Prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated samples (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Remove the existing medium and replace it with the prepared this compound working solution or vehicle control.
-
Incubate the cells for the desired duration (e.g., 4, 6, 12, 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Protocol 2: Analysis of eIF2α Phosphorylation by Western Blot
This protocol details the detection of phosphorylated eIF2α in cell lysates following this compound treatment.
Materials:
-
This compound-treated and vehicle-treated cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 12%)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total eIF2α
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF2α (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF2α as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-eIF2α signal to the total eIF2α signal.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol describes how to assess the effect of this compound on cell viability, particularly under conditions of cellular stress.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions and vehicle control
-
Optional: Stress-inducing agent (e.g., tunicamycin, thapsigargin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to attach overnight.
-
If inducing stress, pre-treat with the stressor for a specified time before or concurrently with this compound treatment.
-
Replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Incubate for 15 minutes at room temperature on an orbital shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in the Integrated Stress Response pathway.
Caption: Workflow for Western blot analysis of eIF2α phosphorylation.
Caption: Workflow for assessing cell viability using the MTT assay.
References
- 1. Highly Efficient Conversion of Motor Neuron-Like NSC-34 Cells into Functional Motor Neurons by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NSC-34 Motor Neuron-Like Cells Are Unsuitable as Experimental Model for Glutamate-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Differentiated NSC-34 motoneuron-like cells as experimental model for cholinergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing stability of recombinant CHO cells by CRISPR/Cas9-mediated site-specific integration into regions with distinct histone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuron-based high-content assay and screen for CNS active mitotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Icerguastat in Mouse Models of Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icerguastat (also known as IFB-088 or Sephin1) is an investigational drug candidate for the treatment of Amyotrophic Lateral Sclerosis (ALS). Its mechanism of action centers on the modulation of the Integrated Stress Response (ISR), a key cellular pathway involved in managing protein misfolding and cellular stress, which are pathological hallmarks of ALS.[1][2] this compound selectively inhibits the stress-induced PPP1R15A/PP1c phosphatase complex, prolonging the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This leads to a temporary reduction in global protein synthesis, allowing cells to clear aggregated proteins and mitigate cellular damage.[1] Preclinical studies in mouse models of ALS have demonstrated its potential to improve motor neuron survival and function.[3][4]
These application notes provide a detailed overview of the dosage and administration of this compound in commonly used ALS mouse models, along with comprehensive experimental protocols to guide researchers in designing and executing preclinical studies.
Data Presentation: this compound Dosage and Administration in ALS Mouse Models
The following tables summarize the quantitative data on this compound (Sephin1) dosage and administration from preclinical studies in SOD1G93A and TDP-43 mouse models of ALS.
Table 1: this compound (Sephin1) Administration in SOD1G93A Mouse Model
| Dosage | Administration Route | Frequency | Treatment Start Age | Vehicle | Reference |
| 4 mg/kg | Oral Gavage | Once daily | 8 weeks | Saline solution | [3] |
| 8 mg/kg | Oral Gavage | Once daily | 8 weeks | Saline solution | [3] |
| 5 mg/kg | Oral Gavage | Once daily | 28 days | Not Specified | [3] |
| 10 mg/kg | Intraperitoneal | Daily | 50 days | Not Specified | |
| 1 mg/kg | Oral Gavage | Twice daily | Not Specified | Not Specified | [4] |
Table 2: Compound Administration in TDP-43 Mouse Model (for reference)
| Compound | Dosage | Administration Route | Frequency | Treatment Start Age | Vehicle | Mouse Model | Reference |
| SAHA | 50 mg/kg | Not Specified | Not Specified | Not Specified | Not Specified | Thy1-hTDP-43 | [5] |
Note: Specific dosage and administration data for this compound in TDP-43 mouse models is not as readily available in the public domain as for the SOD1G93A model. The data for SAHA is provided as a contextual reference for studies in a relevant TDP-43 model.
Experimental Protocols
Preparation of this compound for Administration
a. Oral Gavage Solution:
-
Compound: this compound (Sephin1)
-
Vehicle: Sterile saline solution (0.9% NaCl) is a commonly used vehicle.[3]
-
Preparation:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume to be prepared.
-
Suspend or dissolve the powder in the sterile saline solution. Sonication may be used to aid dissolution or create a homogenous suspension.
-
Prepare the solution fresh daily to ensure stability and prevent degradation.
-
The final volume administered to each mouse should be adjusted based on its body weight (typically 5-10 mL/kg).
-
b. Intraperitoneal Injection Solution:
-
Compound: this compound (Sephin1)
-
Vehicle: A suitable sterile vehicle for intraperitoneal injection should be used, such as sterile saline or phosphate-buffered saline (PBS).
-
Preparation:
-
Follow a similar procedure as for the oral gavage solution to dissolve or suspend this compound in the chosen sterile vehicle.
-
Ensure the final solution is sterile and free of particulates. Filtration through a 0.22 µm filter may be necessary if the compound is fully dissolved.
-
Animal Models and Treatment Administration
a. ALS Mouse Models:
-
SOD1G93A: This transgenic mouse model overexpresses a mutant human SOD1 gene and is a widely used model that recapitulates many aspects of ALS pathology.[4]
-
TDP-43: Transgenic mouse models expressing mutant forms of human TDP-43 are also utilized to study the TDP-43 proteinopathy observed in the majority of ALS cases.
b. Administration Procedures:
-
Oral Gavage:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle to deliver the this compound solution directly into the stomach.
-
The volume should be calculated based on the mouse's most recent body weight.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse to expose the abdomen.
-
Insert a sterile needle (typically 25-27 gauge) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the this compound solution into the peritoneal cavity.
-
Efficacy Assessment
a. Motor Function Tests:
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. A decline in performance over time is indicative of disease progression.[4]
-
Grip Strength Test: This test measures limb muscle strength by determining the maximal force a mouse can exert.
-
Hanging Wire Test: This test evaluates motor neuron function and muscle strength by measuring the time a mouse can hang from a wire grid.
b. Survival Analysis:
-
Monitor the mice daily and record the date of death or the date when humane endpoints are reached (e.g., inability to right within 30 seconds, significant weight loss).
-
Survival data is typically analyzed using Kaplan-Meier survival curves.
c. Histological and Molecular Analysis:
-
Motor Neuron Counting: At the end of the study, spinal cord tissue is collected, sectioned, and stained (e.g., with Nissl stain or specific neuronal markers like NeuN) to quantify the number of surviving motor neurons in the lumbar spinal cord.[4]
-
Analysis of Protein Aggregation: Immunohistochemistry or western blotting can be used to assess the levels of aggregated proteins, such as mutant SOD1 or TDP-43, in spinal cord and brain tissues.
-
Biomarker Analysis: Levels of relevant biomarkers, such as phosphorylated eIF2α and ATF4, can be measured in tissue lysates to confirm target engagement of this compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's mechanism of action within the Integrated Stress Response pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation of this compound in ALS mouse models.
References
- 1. researchgate.net [researchgate.net]
- 2. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models | Semantic Scholar [semanticscholar.org]
- 3. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Preparing Icerguastat Solutions for Laboratory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icerguastat (also known as IFB-088 or Sephin1) is a selective inhibitor of the regulatory subunit PPP1R15A of the protein phosphatase 1 (PP1) complex. By inhibiting the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), this compound prolongs the integrated stress response (ISR), a cellular pathway that helps cells cope with protein misfolding and other stresses.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for a variety of diseases associated with protein misfolding, including neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease.[1][2][3]
These application notes provide detailed protocols for the preparation of this compound solutions for use in various laboratory settings, including in vitro cell culture experiments and in vivo studies.
Data Presentation
The following table summarizes the key quantitative data for this compound, essential for accurate solution preparation.
| Property | Value | Source |
| Molecular Weight | 196.64 g/mol | N/A |
| Solubility (pH 7.4) | 24.8 µg/mL | N/A |
| Appearance | White to off-white solid | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for organic compounds used in biological research.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh out 1.97 mg of this compound powder.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile, conical-bottom polypropylene or polystyrene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy, it is recommended to first prepare an intermediate dilution. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in cell culture medium (e.g., add 10 µL of 10 mM stock to 90 µL of medium).
-
Prepare Final Working Solution: Serially dilute the intermediate or stock solution into the final volume of cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. Prepare a corresponding dilution of DMSO (the solvent for the stock solution) in cell culture medium at the same final concentration as in the this compound-treated samples.
-
Immediate Use: Use the prepared working solutions immediately. Do not store diluted solutions in cell culture medium.
Protocol 3: Preparation of this compound Formulation for In Vivo (Oral Gavage) Studies in Rodents
This protocol provides a general guideline for preparing an this compound formulation suitable for oral administration in animal models. The final formulation should be optimized based on the specific animal model and experimental design.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, corn oil, or a solution containing a low percentage of DMSO and a solubilizing agent like Tween 80)
-
Sterile glass or polypropylene tubes
-
Homogenizer or sonicator
-
Calibrated micropipettes and sterile tips
-
Analytical balance
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle solution. For example, to prepare 0.5% CMC, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously until a homogenous suspension is formed.
-
Weigh this compound: Weigh the required amount of this compound based on the desired dosing concentration and the total volume of the formulation needed.
-
Suspension Preparation:
-
Method A (Suspension in CMC): Gradually add the weighed this compound powder to the 0.5% CMC solution while continuously stirring or vortexing to create a uniform suspension.
-
Method B (Solubilization with co-solvents): If a solution is preferred, this compound can first be dissolved in a minimal amount of a suitable solvent like DMSO. This solution is then slowly added to the main vehicle (e.g., saline or corn oil) containing a surfactant like Tween 80 (e.g., 5-10%) while vortexing to maintain solubility and create a stable emulsion or solution. The final concentration of DMSO should be kept as low as possible (ideally below 5%) to avoid toxicity.
-
-
Homogenization: For suspensions, use a homogenizer or sonicator to ensure a uniform particle size and prevent settling of the compound.
-
Storage and Use: Prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 4°C, protected from light, and re-homogenize before administration. Always include a vehicle control group in your animal studies.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action in the PERK pathway.
Experimental Workflow: Preparing this compound Stock Solution
Caption: Workflow for preparing a 10 mM this compound stock solution.
Logical Relationship: Dilution for Cell Culture Experiments
Caption: Dilution scheme for preparing this compound working solutions.
References
- 1. Inflectis - InFlectis BioScience Receives Approval from French Regulatory Authority to Conduct a Phase 2 Clinical Trial for IFB-088 (this compound) for the Treatment of Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 2. InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis - BioSpace [biospace.com]
- 3. Inflectis - InFlectis BioScience Completes Enrollment of its Phase 2 trial of IFB-088 for the Treatment of Amyotrophic Lateral Sclerosis; Anticipates Initial Results Later this Year [inflectisbioscience.reportablenews.com]
Application Notes and Protocols: Measuring Icerguastat's Effect on Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icerguastat is a promising therapeutic agent that has demonstrated potential in mitigating the effects of diseases associated with protein misfolding and aggregation. Its mechanism of action is multifaceted, primarily involving the modulation of the Unfolded Protein Response (UPR) through the PERK pathway and the inhibition of glucosylceramide synthase. This document provides detailed application notes and experimental protocols for researchers interested in quantifying the effects of this compound on protein aggregation. The methodologies described herein are essential for preclinical evaluation and for elucidating the precise molecular mechanisms by which this compound exerts its therapeutic effects.
Mechanism of Action of this compound
This compound has been shown to reduce the aggregation of mutant poly(A) binding protein nuclear 1 (PABPN1), a key pathological feature of Oculopharyngeal Muscular Dystrophy (OPMD).[1][2][3] This effect is mediated through its influence on two key cellular pathways:
-
The PERK Pathway of the Unfolded Protein Response (UPR): this compound is known to modulate the PERK branch of the UPR.[1][2][3] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The PERK pathway, in particular, plays a crucial role in reducing the protein load on the ER and promoting cell survival under stress. This compound's activity in this pathway is dependent on GADD34, a key component of the phosphatase complex in the PERK branch.[1][2][3]
-
Glucosylceramide Synthase (GCS) Inhibition: this compound is also an inhibitor of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids.[4][5] The accumulation of certain glycosphingolipids has been linked to cellular dysfunction in several protein misfolding diseases. By inhibiting GCS, this compound can modulate cellular lipid composition, which may in turn influence protein aggregation pathways.
Data Presentation: Quantifying the Effect of this compound on PABPN1 Aggregation
The following tables summarize quantitative data from a study on the effect of this compound on PABPN1 aggregation in a Drosophila model of OPMD.[1][2]
Table 1: Effect of this compound on PABPN1 Nuclear Aggregates in Drosophila Thoracic Muscles
| Treatment Group | Percentage of Nuclei with Aggregates | Average Area of Aggregates (µm²) |
| OPMD Model (Control) | 65% | 1.5 |
| OPMD Model + this compound | 40% | 0.8 |
Table 2: Effect of this compound on PABPN1 Protein Levels in Drosophila Thoracic Muscles
| Treatment Group | Relative PABPN1 Protein Level (Normalized to Control) |
| OPMD Model (Control) | 1.00 |
| OPMD Model + this compound | 0.75 |
Experimental Protocols
This section provides detailed protocols for key experiments to measure the effect of this compound on protein aggregation.
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This assay is used to monitor the kinetics of amyloid fibril formation in real-time.[6][7][8]
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils. This allows for the quantitative measurement of fibril formation over time.
Materials:
-
Purified protein of interest (e.g., recombinant PABPN1)
-
This compound
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the protein of interest at a concentration suitable for inducing aggregation.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a fresh stock solution of ThT (e.g., 1 mM in water) and filter through a 0.22 µm filter.
-
-
Assay Setup:
-
In a 96-well plate, prepare reaction mixtures containing the protein of interest at its final working concentration in the assay buffer.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add ThT to each well to a final concentration of 10-25 µM.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-72 hours) with intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence of wells containing buffer and ThT only.
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the resulting sigmoidal curves to determine key kinetic parameters such as the lag time (t_lag), the apparent growth rate constant (k_app), and the maximum fluorescence intensity (F_max).
-
Table 3: Example Data Presentation for ThT Assay
| Treatment | Lag Time (hours) | Aggregation Rate (RFU/hour) | Maximum Fluorescence (RFU) |
| Protein Only | 5.2 | 1500 | 20000 |
| + 1 µM this compound | 8.5 | 800 | 18000 |
| + 10 µM this compound | 15.1 | 450 | 15000 |
Size-Exclusion Chromatography (SEC) for Oligomer Analysis
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, oligomers, and large aggregates.[9][10][11][12][13]
Principle: A protein sample is passed through a column packed with a porous resin. Larger molecules are excluded from the pores and elute first, while smaller molecules enter the pores and elute later.
Materials:
-
Protein sample treated with or without this compound
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system with a UV detector
-
Mobile phase (e.g., filtered and degassed PBS)
Protocol:
-
Sample Preparation:
-
Incubate the protein of interest with and without various concentrations of this compound under conditions that promote oligomerization/aggregation.
-
Centrifuge the samples to remove any large, insoluble aggregates before injection.
-
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the prepared sample onto the column.
-
Run the chromatography at a constant flow rate and monitor the absorbance at 280 nm (or another appropriate wavelength).
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The elution volume of each peak corresponds to a specific molecular size.
-
Calibrate the column using a set of protein standards with known molecular weights to create a standard curve.
-
Determine the apparent molecular weight of the species in each peak.
-
Quantify the area under each peak to determine the relative abundance of monomers, oligomers, and larger aggregates in each sample.
-
Table 4: Example Data Presentation for SEC Analysis
| Treatment | Monomer (%) | Dimer/Trimer (%) | High Molecular Weight Aggregates (%) |
| Protein Only | 70 | 20 | 10 |
| + 1 µM this compound | 85 | 10 | 5 |
| + 10 µM this compound | 95 | 3 | 2 |
Filter Retardation Assay
This assay is used to quantify insoluble, SDS-resistant protein aggregates.[14][15][16][17][18]
Principle: Cell or tissue lysates are filtered through a cellulose acetate membrane. Monomeric and small oligomeric proteins pass through the membrane, while large, insoluble aggregates are retained. The retained aggregates are then detected and quantified by immunoblotting.
Materials:
-
Cell or tissue lysates from samples treated with or without this compound
-
Cellulose acetate membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in wash buffer)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing SDS (e.g., 2%).
-
Determine the total protein concentration of each lysate.
-
-
Filtration:
-
Assemble the dot blot apparatus with the cellulose acetate membrane.
-
Load equal amounts of total protein from each sample into the wells.
-
Apply a vacuum to pull the lysates through the membrane.
-
Wash the membrane several times with wash buffer.
-
-
Immunodetection:
-
Disassemble the apparatus and block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the intensity of each dot using densitometry software.
-
Normalize the signal to the total protein loaded.
-
Table 5: Example Data Presentation for Filter Retardation Assay
| Treatment | Relative Amount of Insoluble Aggregates (Arbitrary Units) |
| Control Cells | 1.00 |
| Control Cells + this compound | 0.65 |
| Disease Model Cells | 3.50 |
| Disease Model Cells + this compound | 1.75 |
Mandatory Visualizations
Caption: this compound's dual mechanism of action on protein aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing Protein Aggregates under Thapsigargin-Induced ER Stress Using an ER-Targeted Thioflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Detection and quantification of endoplasmic reticulum stress in living cells using the fluorescent compound, Thioflavin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Oligomeric and Glycosylated Proteins by Size-Exclusion Chromatography Coupled with Multiangle Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oligomeric states of proteins determined by size-exclusion chromatography coupled with light scattering, absorbance, and refractive index detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oligomeric States of Proteins Determined by Size-Exclusion Chromatography Coupled With Light Scattering, Absorbance, and Refractive Index Detectors | Springer Nature Experiments [experiments.springernature.com]
- 14. eriba.umcg.nl [eriba.umcg.nl]
- 15. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples | Springer Nature Experiments [experiments.springernature.com]
- 17. gladstone.org [gladstone.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Icerguastat in Oculopharyngeal Muscular Dystrophy (OPMD) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oculopharyngeal muscular dystrophy (OPMD) is a late-onset genetic disorder characterized by progressive muscle weakness, most notably affecting the muscles of the eyelids (ptosis) and throat (dysphagia).[1][2][3] The disease is caused by a mutation in the poly(A) binding protein nuclear 1 (PABPN1) gene, leading to an expansion of a polyalanine tract in the PABPN1 protein.[1][2][4][5] This mutation results in the misfolding and aggregation of PABPN1 within the nuclei of muscle cells, which is a hallmark of the disease.[1][2][4][5][6] Current therapeutic strategies for OPMD are limited, highlighting the need for novel pharmacological interventions.
Icerguastat (formerly known as IFB-088) is a small molecule, a derivative of Guanabenz acetate, that has shown promise in preclinical studies for OPMD.[1][2][4] It has been demonstrated to reduce muscle defects and PABPN1 aggregation in a Drosophila model of the disease.[1][2][4][5][7][8] Notably, this compound is designed to have lower side effects compared to Guanabenz, as it lacks the α2-adrenergic activity responsible for hypotension.[1][5]
These application notes provide a comprehensive overview of the use of this compound in OPMD research, with a focus on its mechanism of action, experimental protocols, and key preclinical findings.
Mechanism of Action
This compound's therapeutic effect in the context of OPMD is linked to the modulation of the Unfolded Protein Response (UPR), a cellular stress response pathway. Specifically, it acts on the PERK (Protein kinase R-like endoplasmic reticulum kinase) branch of the UPR.[1][2][4]
In OPMD, the accumulation of misfolded PABPN1 protein is thought to induce endoplasmic reticulum (ER) stress, leading to the activation of the UPR.[2][4] The PERK pathway, when activated, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general shutdown of protein translation, which can be a protective mechanism to reduce the load of misfolded proteins.
This compound is believed to exert its beneficial effects by targeting GADD34 (Growth Arrest and DNA Damage-inducible protein 34), a key component of a phosphatase complex that dephosphorylates eIF2α.[1][4] By inhibiting the GADD34-containing phosphatase, this compound prolongs the phosphorylation of eIF2α, thereby maintaining a state of reduced global translation. This is thought to decrease the production of the mutant PABPN1 protein, alleviating its toxic effects and reducing aggregation.[1][4]
Signaling Pathway Diagram
Caption: this compound's proposed mechanism of action in OPMD.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study of this compound in a Drosophila model of OPMD.
Table 1: Effect of this compound on Muscle Degeneration
| Treatment Group | Phenotype Assessed | Outcome | Statistical Significance |
| OPMD flies + 2 mM this compound | Wing position defects | Decrease in defects | p < 0.05 to p < 0.0001 |
| OPMD flies + Vehicle (DMSO) | Wing position defects | No significant change | - |
Data derived from studies in an Act88F-PABPN1-17ala/+ Drosophila model.[1]
Table 2: Effect of this compound on PABPN1 Aggregation
| Treatment Group | Analysis Method | Outcome | Statistical Significance |
| OPMD flies + 2 mM this compound | Immunostaining of thoracic muscles | Reduction in PABPN1 nuclear aggregates | Not specified |
| OPMD flies + Vehicle (DMSO) | Immunostaining of thoracic muscles | Presence of large PABPN1 aggregates | - |
Data derived from studies in an Act88F-PABPN1-17ala/+ Drosophila model.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in an OPMD Drosophila model.
Protocol 1: Oral Administration of this compound to Drosophila
Objective: To assess the in vivo effects of this compound on OPMD-related phenotypes in a fly model.
Materials:
-
This compound (IFB-088)
-
Dimethyl sulfoxide (DMSO)
-
Standard fly food medium
-
Drosophila melanogaster OPMD model (e.g., expressing PABPN1-17ala under a muscle-specific driver like Act88F)
-
Control Drosophila strain (e.g., wild-type)
-
Vials for fly culture
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired concentration in the fly food.
-
Drug-Food Preparation:
-
Melt standard fly food medium.
-
Allow the food to cool to approximately 60°C.
-
Add the this compound stock solution to the molten food to achieve the desired final concentration (e.g., 2 mM). Ensure thorough mixing.
-
For the vehicle control group, add an equivalent volume of DMSO to the fly food.
-
-
Fly Culture:
-
Dispense the this compound-containing food and control food into separate vials.
-
Allow the food to solidify.
-
Place OPMD model flies in the vials containing this compound-laced food and control food.
-
Maintain the flies at a controlled temperature (e.g., 25°C).
-
-
Phenotypic Analysis: At specified time points (e.g., daily from day 2 to day 6 of adulthood), assess relevant phenotypes.[1][4]
Experimental Workflow Diagram
Caption: Workflow for in vivo testing of this compound in a Drosophila model of OPMD.
Protocol 2: Immunostaining for PABPN1 Aggregates in Drosophila Thoracic Muscles
Objective: To visualize and quantify the effect of this compound on the formation of PABPN1 nuclear aggregates.
Materials:
-
Thoraces from this compound-treated and control OPMD flies
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS with 0.1% Triton X-100 (PBT)
-
Blocking solution (e.g., PBT with 5% normal goat serum)
-
Primary antibody: anti-PABPN1 antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Dissection and Fixation:
-
Dissect the thoraces from adult flies.
-
Fix the thoraces in 4% PFA for 20-30 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the fixed thoraces three times with PBT for 10 minutes each.
-
Block the samples in blocking solution for at least 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the samples with the primary anti-PABPN1 antibody diluted in blocking solution overnight at 4°C.
-
Wash the samples three times with PBT for 10 minutes each.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 2 hours at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the samples three times with PBT for 10 minutes each.
-
Stain the nuclei with DAPI for 10 minutes.
-
Wash the samples twice with PBS.
-
Mount the thoraces on microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the samples using a confocal microscope.
-
Capture images of the muscle nuclei.
-
Quantify the size and number of PABPN1 aggregates. The nuclei can be identified by DAPI staining.[4]
-
Future Directions and Considerations
The preclinical data from Drosophila models provide a strong rationale for further investigation of this compound as a potential therapeutic for OPMD.[2][4] Future studies should aim to:
-
Validate findings in mammalian models: It is crucial to assess the efficacy and safety of this compound in a mouse model of OPMD to bridge the gap between invertebrate studies and potential clinical applications.
-
Dose-response studies: A thorough investigation of the dose-dependent effects of this compound is necessary to identify the optimal therapeutic window.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its target engagement in vivo, will be critical for its development.
-
Long-term safety studies: Given that OPMD is a chronic condition, the long-term safety of this compound administration needs to be established.
While this compound has shown promise in preclinical models for other neurodegenerative diseases like Charcot-Marie-Tooth disease and amyotrophic lateral sclerosis, its clinical development for OPMD is still in its early stages.[1][9] Researchers and drug developers should consider the existing data as a foundational step towards a potential new therapeutic avenue for OPMD patients.
References
- 1. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in Oculopharyngeal Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Oculopharyngeal muscular dystrophy: potential therapies for an aggregate-associated disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Oculopharyngeal muscular dystrophy: potential therapies for an aggregate-associated disorder. | Semantic Scholar [semanticscholar.org]
- 9. This compound - InFlectis BioScience - AdisInsight [adisinsight.springer.com]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated eIF2α Following Icerguastat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icerguastat (formerly IFB-088) is a novel small molecule drug candidate that modulates the Integrated Stress Response (ISR), a critical cellular pathway activated by various stress conditions.[1][2] The ISR converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) leads to a global reduction in protein synthesis, allowing cells to conserve resources and initiate repair and survival programs.[3][4] this compound specifically targets the stress-induced PPP1R15A/PP1c phosphatase complex, thereby prolonging the phosphorylation of eIF2α and extending the protective effects of the ISR.[2][5][6] This mechanism of action holds therapeutic promise for a range of diseases characterized by protein misfolding and cellular stress, including neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth disease.[5][7]
These application notes provide a detailed protocol for the analysis of eIF2α phosphorylation in response to this compound treatment using Western blotting, a fundamental technique for assessing protein expression and post-translational modifications.
Signaling Pathway
Cellular stress, such as endoplasmic reticulum (ER) stress, activates several kinases, including PERK (PKR-like endoplasmic reticulum kinase), which phosphorylates eIF2α at Serine 51.[4][8] This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, leading to a decrease in the active, GTP-bound form of eIF2 and a subsequent attenuation of global mRNA translation.[3][9] This allows for the selective translation of mRNAs containing upstream open reading frames, such as the transcription factor ATF4, which orchestrates a transcriptional program to resolve cellular stress.[10][11] The dephosphorylation of p-eIF2α is mediated by phosphatases, including the complex formed by the catalytic subunit of protein phosphatase 1 (PP1c) and its regulatory subunit GADD34 (also known as PPP1R15A).[6][12] this compound inhibits this phosphatase complex, thereby sustaining the phosphorylated, active state of eIF2α.[2][5]
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle-treated control (e.g., DMSO) in all experiments. A positive control for eIF2α phosphorylation, such as tunicamycin or thapsigargin, can also be included.
II. Sample Preparation: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[13]
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.[13]
-
III. Western Blot Protocol for p-eIF2α
-
Sample Preparation for Electrophoresis: Mix 20-40 µg of protein lysate with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[13]
-
SDS-PAGE: Load the denatured protein samples onto a 10-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Confirm the transfer efficiency using Ponceau S staining.[13]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13][14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:2000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.[13]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and reprobed with an antibody for total eIF2α and a loading control protein (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the Western blot bands should be performed using appropriate software. The intensity of the p-eIF2α band should be normalized to the intensity of the total eIF2α band, and subsequently to the loading control.
Table 1: Densitometric Analysis of p-eIF2α Levels Following this compound Treatment
| Treatment Group | Concentration | p-eIF2α/Total eIF2α Ratio | Fold Change vs. Vehicle |
| Vehicle Control | - | (Normalized Value) | 1.0 |
| This compound | X µM | (Normalized Value) | (Calculated Value) |
| This compound | Y µM | (Normalized Value) | (Calculated Value) |
| This compound | Z µM | (Normalized Value) | (Calculated Value) |
| Positive Control | (e.g., Tunicamycin) | (Normalized Value) | (Calculated Value) |
Troubleshooting
-
Low or No Signal for p-eIF2α:
-
High Background:
-
Ensure adequate blocking of the membrane.
-
Optimize the primary and secondary antibody concentrations.
-
Increase the number and duration of washing steps.
-
-
Inconsistent Results:
-
Maintain consistent cell culture conditions (e.g., confluency, passage number).
-
Prepare fresh dilutions of this compound for each experiment.
-
Avoid reusing diluted antibodies.[13]
-
References
- 1. InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis - BioSpace [biospace.com]
- 2. Inflectis - InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 3. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - InFlectis BioScience - AdisInsight [adisinsight.springer.com]
- 8. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel mechanisms of eIF2B action and regulation by eIF2α phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Phospho-eIF2 alpha (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: Utilizing Icerguastat to Investigate the Unfolded Protein Response in Yeast Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Unfolded Protein Response (UPR) is a highly conserved cellular stress response pathway that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In the yeast Saccharomyces cerevisiae, the UPR is primarily mediated by the Ire1p-Hac1p signaling cascade.[1][2][3] Upon ER stress, the ER-resident transmembrane protein kinase/endoribonuclease Ire1p oligomerizes and becomes activated.[4] Activated Ire1p then catalyzes the unconventional splicing of HAC1 mRNA, leading to the translation of the Hac1p transcription factor.[2][3] Hac1p subsequently upregulates the expression of UPR target genes, including chaperones and enzymes involved in protein folding and degradation, to restore ER homeostasis.[5]
Icerguastat (also known as IFB-088 or Sephin1) is a selective inhibitor of the regulatory subunit PPP1R15A (also known as GADD34) of the protein phosphatase 1 complex.[6][7] This inhibition leads to sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR) that attenuates global protein synthesis to reduce the load of proteins entering the ER.[6][8] While the direct target of this compound, PPP1R15A, is part of the PERK pathway in mammals which is absent in yeast, the broader implications of modulating protein folding homeostasis make it an intriguing compound to study in the context of the yeast UPR.[9][10] Furthermore, there is a known interplay between sphingolipid metabolism and the UPR in yeast, and investigating compounds that affect cellular stress responses can provide insights into these connections.[11][12][13]
This application note provides a framework for using this compound to study the UPR in yeast models. We present hypothetical protocols and data to guide researchers in exploring the potential effects of this compound on the Ire1p-Hac1p pathway.
Proposed Mechanism of Action in Yeast
While yeast lacks a direct homolog of the PERK/PPP1R15A pathway, this compound's activity in modulating cellular proteostasis can be hypothesized to indirectly influence the UPR in yeast. Potential mechanisms include:
-
Alteration of the lipid environment: Given the established link between sphingolipid metabolism and UPR activation, this compound might indirectly affect the ER membrane composition, thereby influencing Ire1p activity.[4][11]
-
General modulation of cellular stress responses: By impacting broader cellular stress pathways, this compound could indirectly alter the threshold for UPR activation or the magnitude of the response.
The following diagram illustrates the canonical UPR pathway in S. cerevisiae.
Experimental Protocols
The following protocols describe a hypothetical experimental workflow to assess the effect of this compound on the UPR in yeast using a reporter assay.
Yeast Strain and Culture Conditions
-
Yeast Strain: S. cerevisiae W303a transformed with the pJC31 plasmid. This plasmid contains a UPRE-lacZ reporter, where the promoter of a UPR target gene drives the expression of β-galactosidase.
-
Media: Prepare synthetic complete (SC) medium lacking uracil (SC-Ura) to maintain plasmid selection.
-
Culture: Inoculate a single colony into 5 mL of SC-Ura medium and grow overnight at 30°C with shaking (200 rpm). The next day, dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh SC-Ura medium and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
This compound Treatment and UPR Induction
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Dose-Response Experiment:
-
Aliquot the mid-log phase yeast culture into separate tubes.
-
Add this compound to final concentrations of 0, 1, 5, 10, 25, and 50 µM. Add an equivalent volume of DMSO to the 0 µM control.
-
Incubate for 1 hour at 30°C with shaking.
-
Induce the UPR by adding tunicamycin to a final concentration of 1 µg/mL to each tube. Include a no-tunicamycin control.
-
Incubate for an additional 2 hours at 30°C with shaking.
-
-
Time-Course Experiment:
-
Aliquot the mid-log phase yeast culture into separate tubes.
-
Add this compound to a final concentration of 10 µM (or an optimized concentration from the dose-response experiment).
-
Induce the UPR with 1 µg/mL tunicamycin.
-
Incubate at 30°C with shaking and collect samples at 0, 1, 2, 4, and 6 hours post-induction.
-
β-Galactosidase Assay (Miller Units)
-
Cell Lysis:
-
Measure the OD₆₀₀ of 1 mL of each culture.
-
Centrifuge the cells, wash with Z-buffer, and resuspend in an appropriate volume of Z-buffer.
-
Permeabilize the cells by adding chloroform and SDS, followed by vortexing.
-
-
Enzymatic Reaction:
-
Pre-warm the cell lysates to 28°C.
-
Start the reaction by adding ONPG (o-nitrophenyl-β-D-galactopyranoside).
-
Stop the reaction by adding Na₂CO₃ when a yellow color develops.
-
-
Measurement:
-
Centrifuge to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (OD₄₂₀).
-
-
Calculation of Miller Units:
-
Miller Units = (1000 × OD₄₂₀) / (t × V × OD₆₀₀)
-
t = reaction time in minutes
-
V = volume of culture used in mL
-
OD₆₀₀ = cell density at the start of the assay
-
-
Data Presentation
The following tables present hypothetical data from the experiments described above.
Table 1: Dose-Response Effect of this compound on UPR Activation
| This compound (µM) | Tunicamycin (1 µg/mL) | Mean Miller Units | Standard Deviation |
| 0 (DMSO) | - | 15.2 | 2.1 |
| 0 (DMSO) | + | 150.8 | 12.5 |
| 1 | + | 145.3 | 11.8 |
| 5 | + | 120.1 | 9.7 |
| 10 | + | 95.6 | 8.2 |
| 25 | + | 70.4 | 6.5 |
| 50 | + | 55.9 | 5.1 |
Table 2: Time-Course of this compound's Effect on UPR Activation
| Time (hours) | UPR Induction (Tunicamycin) | UPR Induction + this compound (10 µM) |
| Mean Miller Units (± SD) | Mean Miller Units (± SD) | |
| 0 | 14.8 ± 1.9 | 15.1 ± 2.0 |
| 1 | 80.2 ± 7.5 | 65.4 ± 6.1 |
| 2 | 151.3 ± 13.1 | 96.2 ± 8.8 |
| 4 | 148.9 ± 12.9 | 93.5 ± 7.9 |
| 6 | 130.5 ± 11.5 | 85.7 ± 7.2 |
The hypothetical data suggests that this compound may attenuate the UPR in a dose-dependent manner in this yeast model.
Concluding Remarks
This application note provides a theoretical framework and detailed protocols for investigating the effects of this compound on the unfolded protein response in yeast. The use of a UPRE-lacZ reporter system offers a quantitative method to assess the activity of the Ire1p-Hac1p pathway. The hypothetical data presented herein suggests a potential inhibitory effect of this compound on UPR signaling, which warrants further investigation. Researchers can adapt these protocols to include other assays, such as Northern blotting for HAC1 mRNA splicing or qPCR for UPR target gene expression, to further elucidate the mechanism of action of this compound in yeast. The simplicity and genetic tractability of S. cerevisiae make it a powerful model system for dissecting the complex interactions between small molecules and fundamental cellular pathways like the UPR.[14][15]
References
- 1. Yeast unfolded protein response pathway regulates expression of genes for anti-oxidative stress and for cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endoplasmic reticulum stress response in yeast and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diverse Sphingolipid Species Harbor Different Effects on Ire1 Clustering | MDPI [mdpi.com]
- 5. The unfolded protein response supports cellular robustness as a broad-spectrum compensatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (PD016352, PDWJALXSRRSUHR-LFYBBSHMSA-N) [probes-drugs.org]
- 7. researchgate.net [researchgate.net]
- 8. Inflectis - InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 9. The Unfolded Protein Response Pathway in the Yeast Kluyveromyces lactis. A Comparative View among Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Sphingolipid depletion suppresses UPR activation and promotes galactose hypersensitivity in yeast models of classic galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the unfolded protein response pathway causes ceramide accumulation in yeast and INS-1E insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingolipids and the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yeast as a Model to Find New Drugs and Drug Targets for VPS13-Dependent Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Icerguastat Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Icerguastat (also known as Sephin1 or IFB-088) in primary neuron cultures. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes based on available research, designed to assist in the investigation of neuroprotective strategies.
Introduction to this compound
This compound is a selective inhibitor of the regulatory subunit PPP1R15A (also known as GADD34) of the protein phosphatase 1 (PP1c) complex. This inhibition leads to the sustained phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α attenuates global protein synthesis while selectively promoting the translation of key stress-response proteins, such as activating transcription factor 4 (ATF4). This cascade of events is known as the Integrated Stress Response (ISR), a crucial cellular mechanism to cope with various stressors, including endoplasmic reticulum (ER) stress, oxidative stress, and proteotoxicity, which are implicated in a range of neurodegenerative diseases. By prolonging the ISR, this compound aims to provide a therapeutic window for neurons to restore cellular homeostasis and prevent apoptosis.[1][2][3]
Data Presentation
Table 1: Effect of this compound (Sephin1) on eIF2α Phosphorylation in Primary Motor Neurons
| Treatment Condition | Relative eIF2α Phosphorylation Level (Normalized to Total eIF2α) | Fold Change vs. Glutamate Only |
| Control (DMSO) | Baseline | - |
| Glutamate (5 µM) | Decreased | 1.0 |
| Glutamate (5 µM) + this compound (50 nM) | Increased | >1.0 |
Note: This table summarizes qualitative findings from Western blot analysis. Quantitative values would require densitometric analysis from specific experimental replicates.[2]
Table 2: Neuroprotective Effect of this compound (Sephin1) Against NMDA-Induced Excitotoxicity
| Treatment Group | Neuronal Viability (% of Control) |
| Control | 100% |
| NMDA (100 µM) | Significantly Decreased |
| NMDA (100 µM) + this compound (1 µM) | Partially Restored |
| NMDA (100 µM) + this compound (5 µM) | Significantly Restored |
| NMDA (100 µM) + this compound (50 µM) | Significantly Restored |
Note: This table represents expected dose-dependent neuroprotective effects. Actual percentages will vary based on the specific primary neuron type and experimental conditions.[1]
Experimental Protocols
Protocol 1: General Culture of Primary Cortical and Hippocampal Neurons
This protocol provides a general guideline for establishing primary neuronal cultures from rodent embryos.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection medium (e.g., Hibernate-E or Neurobasal medium)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Culture plates or coverslips coated with an attachment factor (e.g., Poly-D-Lysine or Poly-L-ornithine and Laminin)
-
Sterile dissection tools
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Coating of Culture Surface: Coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL) overnight at 37°C. For enhanced neuronal attachment and neurite outgrowth, rinse with sterile water and subsequently coat with laminin (5 µg/mL) for at least 4 hours at 37°C.
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect embryonic cortices or hippocampi in ice-cold dissection medium.
-
Enzymatic Digestion: Mince the tissue and incubate in the enzymatic dissociation solution at 37°C for 15-30 minutes.
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and determine cell density and viability using a hemocytometer and trypan blue exclusion. Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) onto the pre-coated culture surface.
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Perform a partial medium change every 2-3 days.
Protocol 2: Neuroprotection Assay using this compound Against Glutamate-Induced Excitotoxicity in Primary Motor Neurons
This protocol details the application of this compound to protect primary motor neurons from glutamate-induced cell death.[2][4]
Materials:
-
Primary motor neuron cultures (prepared similarly to Protocol 1, with specific growth factors for motor neurons)
-
This compound (Sephin1) stock solution (e.g., 10 mM in DMSO)
-
Glutamate solution
-
Cell viability assay reagents (e.g., MTT, Calcein-AM/Ethidium Homodimer)
Procedure:
-
This compound Pre-treatment: One hour prior to inducing excitotoxicity, treat the primary motor neurons with 50 nM this compound diluted in culture medium. Include a vehicle control (DMSO) group.
-
Glutamate-Induced Excitotoxicity: Add glutamate to the culture medium to a final concentration of 5 µM.
-
Co-treatment: Continue to incubate the neurons with both glutamate and this compound for 20 minutes.
-
Washout and Post-treatment: After 20 minutes, remove the medium containing glutamate and this compound and replace it with fresh culture medium containing 50 nM this compound.
-
Incubation: Incubate the cultures for 24 hours.
-
Assessment of Neuronal Viability: After the 24-hour incubation period, assess neuronal viability using a suitable assay such as the MTT assay or by staining with Calcein-AM and Ethidium Homodimer followed by fluorescence microscopy.
Protocol 3: Investigation of this compound's Effect on eIF2α Phosphorylation
This protocol describes how to assess the impact of this compound on the ISR by measuring the phosphorylation of eIF2α via Western blotting.[2]
Materials:
-
Treated primary neuron cultures (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51), Rabbit anti-total eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Following the 24-hour treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-eIF2α and total eIF2α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-eIF2α signal to the total eIF2α signal to determine the relative phosphorylation level.
Mandatory Visualizations
References
- 1. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response [mdpi.com]
- 2. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Content Screening Assays to Identify Modulators of the Integrated Stress Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Integrated Stress Response (ISR) is a central signaling network that eukaryotic cells activate to adapt to a wide range of environmental and internal stresses, such as nutrient deprivation, viral infection, hypoxia, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress).[1][2] The convergence point of these stress signals is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][3] This event leads to a global reduction in protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[2][4] ATF4 then drives the expression of genes involved in stress mitigation, amino acid metabolism, and antioxidant defense.[2][5] However, if the stress is prolonged or severe, the ISR can switch from a pro-survival to a pro-apoptotic pathway, often mediated by the ATF4 target, CHOP.[4][6]
Given its crucial role in cellular homeostasis and disease, the ISR is a compelling target for therapeutic intervention in cancer, neurodegenerative diseases, and metabolic disorders.[6][7] High-Content Screening (HCS) provides a powerful platform for identifying and characterizing small molecule modulators of the ISR.[8][9] By combining automated microscopy with sophisticated image analysis, HCS allows for the simultaneous measurement of multiple phenotypic parameters in individual cells, providing detailed, quantitative data on the activity of the ISR pathway.[8][10]
This document provides detailed application notes and protocols for two primary HCS assay formats designed to identify and characterize modulators of the ISR: an ATF4 reporter assay and a phospho-eIF2α immunofluorescence assay.
The Integrated Stress Response (ISR) Signaling Pathway
The ISR is initiated by one of four known eIF2α kinases, each responding to a distinct type of cellular stress: PERK (ER stress), GCN2 (amino acid starvation), PKR (viral dsRNA), and HRI (heme deficiency).[1][4] Activation of any of these kinases leads to the phosphorylation of eIF2α at Serine 51, the central event of the ISR.[1] This inhibits the guanine nucleotide exchange factor eIF2B, reducing the availability of the eIF2-GTP-Met-tRNAi ternary complex required for translation initiation.[3][4] This global shutdown of protein synthesis is accompanied by the specific translational upregulation of ATF4, which then translocates to the nucleus to activate the transcription of its target genes.
References
- 1. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anygenes.com [anygenes.com]
- 3. Frontiers | The Regulation of Integrated Stress Response Signaling Pathway on Viral Infection and Viral Antagonism [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dual Nature of Mitochondrial Integrated Stress Response: Molecular Switches from Protection to Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique integrated stress response sensors regulate cancer cell susceptibility when Hsp70 activity is compromised - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 9. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Lentiviral-Based Assays for Assessing Icerguastat Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icerguastat (also known as IFB-088 or Sephin1) is a first-in-class orally available small molecule that modulates the Integrated Stress Response (ISR).[1][2] The ISR is a crucial cellular signaling network activated by various stress conditions, such as endoplasmic reticulum (ER) stress, amino acid deprivation, and viral infections. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This compound selectively inhibits the regulatory subunit PPP1R15A within the PPP1R15A/PP1c phosphatase complex.[3] This inhibition prevents the dephosphorylation of eIF2α, thereby prolonging its phosphorylated state and attenuating the downstream effects of cellular stress, including the accumulation of misfolded proteins.[1][3]
These application notes provide a detailed framework for utilizing lentiviral-based reporter assays to assess the efficacy of this compound. The described methodologies are designed to quantify the activation of the ISR pathway in a robust and reproducible manner, making them suitable for drug screening and mechanism-of-action studies.
This compound's Mechanism of Action and the Integrated Stress Response
Under cellular stress, various kinases (such as PERK, GCN2, PKR, and HRI) are activated, leading to the phosphorylation of eIF2α. Phosphorylated eIF2α (p-eIF2α) globally reduces protein synthesis to conserve resources and mitigate further stress. However, it paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[4][5] ATF4 is a key transcription factor that upregulates genes involved in restoring cellular homeostasis.[4][6]
This compound's therapeutic potential lies in its ability to prolong the protective effects of the ISR by inhibiting the GADD34-PP1c phosphatase complex (with PPP1R15A being the GADD34 subunit), which is responsible for dephosphorylating eIF2α.[7] This sustained p-eIF2α signaling can be beneficial in diseases characterized by protein misfolding and cellular stress.[1]
Lentiviral-Based ATF4 Translational Reporter Assay
To quantify the efficacy of this compound, a lentiviral-based reporter system can be employed. This assay leverages the unique translational regulation of ATF4. The 5' untranslated region (5' UTR) of ATF4 mRNA contains upstream open reading frames (uORFs) that control its translation in a p-eIF2α-dependent manner.[5][8] Under normal conditions, translation initiates at the first uORF and terminates, preventing translation of the main ATF4 coding sequence. When eIF2α is phosphorylated, ribosome re-initiation is altered, allowing the ribosome to bypass the uORFs and translate the ATF4 coding sequence.
This principle can be harnessed by creating a lentiviral construct where the ATF4 5' UTR is placed upstream of a reporter gene, such as Firefly Luciferase. Increased luciferase activity will therefore directly correlate with increased p-eIF2α levels and, consequently, the activity of this compound.
Data Presentation
Table 1: Example Dose-Response of this compound on ATF4-Luciferase Reporter Activity
| This compound (nM) | Luciferase Activity (Relative Light Units) | Standard Deviation | Fold Induction (over DMSO) |
| 0 (DMSO) | 10,500 | 850 | 1.0 |
| 1 | 22,000 | 1,800 | 2.1 |
| 10 | 55,000 | 4,200 | 5.2 |
| 100 | 150,000 | 12,500 | 14.3 |
| 1000 | 320,000 | 25,000 | 30.5 |
| 10000 | 350,000 | 28,000 | 33.3 |
Table 2: Comparison of this compound with a Known ISR Inducer (Thapsigargin)
| Treatment | Concentration | Luciferase Activity (Relative Light Units) | Standard Deviation | Fold Induction (over DMSO) |
| DMSO (Vehicle) | - | 10,200 | 900 | 1.0 |
| This compound | 1 µM | 315,000 | 24,000 | 30.9 |
| Thapsigargin | 300 nM | 450,000 | 35,000 | 44.1 |
| This compound + Thapsigargin | 1 µM + 300 nM | 780,000 | 62,000 | 76.5 |
Experimental Protocols
Protocol 1: Construction of ATF4-Luciferase Lentiviral Reporter Vector
-
Obtain Human ATF4 5' UTR Sequence: The 5' UTR of human ATF4 (NM_001675.4) is essential for this construct. Synthesize or PCR amplify this sequence.
-
Vector Backbone: Utilize a third-generation lentiviral vector backbone containing a multiple cloning site (MCS) upstream of a Firefly Luciferase reporter gene. The vector should also contain a selection marker, such as puromycin resistance.
-
Cloning: Clone the ATF4 5' UTR sequence into the MCS of the lentiviral vector, ensuring it is in the correct orientation relative to the luciferase gene.
-
Sequence Verification: Verify the integrity and orientation of the inserted ATF4 5' UTR by Sanger sequencing.
Protocol 2: Lentivirus Production and Titration
This protocol is for producing lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ATF4-Luciferase lentiviral vector
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI)
-
0.45 µm PES filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA mix of the ATF4-Luciferase vector and packaging plasmids.
-
Separately, dilute the transfection reagent in serum-free medium.
-
Combine the DNA mix and diluted transfection reagent, incubate at room temperature, and then add to the cells.
-
-
Virus Harvest:
-
48 to 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Titration (Functional Titer):
-
Seed target cells (e.g., HeLa or a relevant cell line) in a multi-well plate.
-
The next day, infect the cells with serial dilutions of the viral supernatant in the presence of polybrene.
-
After 48-72 hours, select the cells with the appropriate antibiotic (e.g., puromycin).
-
Count the number of surviving colonies to determine the viral titer in transducing units per milliliter (TU/mL).
-
Protocol 3: Generation of a Stable ATF4-Luciferase Reporter Cell Line
Materials:
-
Target cell line (e.g., HeLa, SH-SY5Y)
-
Complete growth medium
-
Titered ATF4-Luciferase lentivirus
-
Polybrene
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate.
-
Transduction: The following day, infect the cells with the ATF4-Luciferase lentivirus at a multiplicity of infection (MOI) of 1-5 in the presence of polybrene.
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing the selection antibiotic.
-
Expansion: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are visible.
-
Clonal Isolation (Optional but Recommended): Isolate single colonies and expand them to generate a clonal cell line with homogenous reporter expression.
-
Validation: Validate the stable cell line by treating with a known ISR inducer (e.g., thapsigargin) and measuring luciferase activity.
Protocol 4: this compound Efficacy Assay
Materials:
-
Stable ATF4-Luciferase reporter cell line
-
White, clear-bottom 96-well plates
-
This compound
-
DMSO (vehicle control)
-
Positive control (e.g., thapsigargin)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the stable reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a CellTiter-Glo assay).
-
Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value for this compound.
-
References
- 1. addgene.org [addgene.org]
- 2. addgene.org [addgene.org]
- 3. genemedi.net [genemedi.net]
- 4. mdpi.com [mdpi.com]
- 5. Translation termination efficiency modulates ATF4 response by regulating ATF4 mRNA translation at 5' short ORFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. signosisinc.com [signosisinc.com]
- 7. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 8. A Drosophila Reporter for the Translational Activation of ATF4 Marks Stressed Cells during Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging to Monitor Icerguastat's Effects on Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icerguastat (also known as IFB-088 or Sephin1) is a first-in-class oral small molecule that modulates the Integrated Stress Response (ISR). The ISR is a key cellular signaling network activated by various stress conditions, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER stress), which is implicated in the pathology of several neurodegenerative diseases. This compound selectively inhibits the regulatory subunit PPP1R15A of the PP1c phosphatase complex, leading to a sustained phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This action prolongs the adaptive phase of the ISR, aiming to restore protein homeostasis and mitigate cellular damage.[1][2][3][4]
Neuroinflammation is a critical component in the progression of many neurodegenerative disorders and is characterized by the activation of glial cells, such as microglia and astrocytes.[5] Given this compound's mechanism of action in cellular stress pathways that are closely linked to inflammation, it is hypothesized that this compound may exert a modulatory effect on neuroinflammation.
These application notes provide a comprehensive overview of state-of-the-art in vivo imaging techniques to monitor the effects of this compound on neuroinflammation in preclinical models. The described methodologies will enable researchers to non-invasively assess the therapeutic efficacy of this compound and similar ISR modulators.
This compound's Proposed Mechanism in Neuroinflammation
This compound's primary target is the Integrated Stress Response. By prolonging the phosphorylation of eIF2α, it is expected to selectively reduce the translation of certain proteins while promoting the translation of key stress-response transcription factors like ATF4. This modulation of protein synthesis can, in turn, influence inflammatory signaling pathways within glial cells, potentially shifting them from a pro-inflammatory to a more neuroprotective phenotype.
Key In Vivo Imaging Modalities and Expected Outcomes
A multi-modal imaging approach is recommended to comprehensively assess this compound's impact on neuroinflammation.
| Imaging Modality | Target/Biomarker | Primary Cell Type(s) | Expected Effect of this compound | Rationale |
| PET | Translocator Protein (TSPO) | Activated Microglia, Reactive Astrocytes | ↓ Signal | Reduction in glial activation due to modulation of inflammatory pathways.[6][7][8] |
| MRI (DWI) | Water Diffusion (Cellularity) | Microglia, Astrocytes | ↑ Apparent Diffusion Coefficient (ADC) | Decreased cellularity and edema resulting from reduced glial proliferation and inflammation. |
| MRI (MRS) | Myo-inositol (mI), Choline (Cho) | Astrocytes, Microglia | ↓ mI/Cr, ↓ Cho/Cr | Attenuation of gliosis and membrane turnover associated with neuroinflammation.[9] |
| Optical Imaging | Luciferase Expression (Transgenic Models) | Astrocytes (GFAP-luc), ISR activity (ATF4-luc) | ↓ GFAP-luc signal, Modulated ATF4-luc signal | Direct measure of reduced astrogliosis and target engagement of the ISR pathway.[10][11][12] |
Experimental Protocols
Positron Emission Tomography (PET) Imaging of TSPO
Objective: To quantify microglial and astrocyte activation via TSPO expression.
Animal Model: A suitable mouse model of neuroinflammation (e.g., lipopolysaccharide (LPS) injection, experimental autoimmune encephalomyelitis (EAE), or a transgenic model of neurodegeneration).
Radiotracer: [¹⁸F]FEPPA, a second-generation TSPO ligand with high affinity and specificity.[6][7][13]
Experimental Workflow:
References
- 1. In vivo Imaging Method to Distinguish Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Detecting Microglial Density With Quantitative Multi-Compartment Diffusion MRI [frontiersin.org]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. news-medical.net [news-medical.net]
- 5. Mapping acute neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. Magnetic Resonance Spectroscopy to Assess NeuroInflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transgenic mouse model for imaging of ATF4 translational activation-related cellular stress responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-invasive quantification of brain tumor-induced astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vivo Bioluminescence Imaging Used to Monitor Disease Activity and Therapeutic Response in a Mouse Model of Tauopathy [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Pharmacokinetic and pharmacodynamic studies of Icerguastat in animal models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icerguastat, also known as Sephin1 and IFB-088, is a selective inhibitor of the regulatory subunit of protein phosphatase 1 (PP1), PPP1R15A (also known as GADD34). By inhibiting the PPP1R15A/PP1c phosphatase complex, this compound prolongs the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR).[1] The ISR is a cellular pathway activated by various stress conditions, including the accumulation of misfolded proteins. Prolonging the ISR can provide cells with more time to repair or clear these proteins, making this compound a promising therapeutic candidate for a range of protein misfolding diseases, including Amyotrophic Lateral Sclerosis (ALS), Charcot-Marie-Tooth disease, and multiple sclerosis.[1][2][3]
These application notes provide an overview of the pharmacokinetic and pharmacodynamic properties of this compound in animal models and offer detailed protocols for key in vivo experiments to guide preclinical research and development.
Pharmacokinetic Profile of this compound (Sephin1) in Animal Models
While detailed quantitative pharmacokinetic data for this compound in animal models is not extensively published in publicly available literature, a key study provides a qualitative description of its distribution. Following oral administration in mice, Sephin1 was observed to be rapidly cleared from the plasma. However, it demonstrated significant accumulation in the nervous system, with concentrations in the brain and sciatic nerve reaching levels 7 to 44 times higher than in plasma, achieving concentrations of up to approximately 1 µM.
Table 1: Summary of Qualitative Pharmacokinetic Properties of this compound (Sephin1) in Mice
| Parameter | Observation | Animal Model |
| Plasma Clearance | Rapidly disappears from plasma. | Mice |
| Tissue Distribution | Concentrates in the nervous system (brain and sciatic nerve). | Mice |
| Brain/Plasma Ratio | 7 to 44 times higher concentration in the brain and sciatic nerve compared to plasma. | Mice |
| Peak Concentration in Nervous System | Up to ~1 µM. | Mice |
Pharmacodynamic Studies of this compound in Animal Models
Pharmacodynamic studies in various animal models of neurodegenerative diseases have demonstrated the efficacy of this compound in modulating the ISR and ameliorating disease-related phenotypes.
Key Pharmacodynamic Endpoints:
-
Increased eIF2α Phosphorylation: Prolonged phosphorylation of eIF2α in response to cellular stress.
-
Reduction of Protein Aggregates: Decreased accumulation of misfolded proteins, such as TDP-43.[4]
-
Improved Motor Neuron Survival and Function: Enhanced survival of motor neurons and improved motor performance in disease models.[4]
-
Amelioration of Disease Phenotypes: Delayed onset of clinical symptoms and reduced severity of disease in animal models of multiple sclerosis and Charcot-Marie-Tooth disease.[1][2]
Table 2: Summary of this compound (Sephin1) Pharmacodynamic Effects in Animal Models
| Animal Model | Disease | Key Pharmacodynamic Effects |
| SOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | - Improved motor neuron survival.- Reduced levels of TDP-43 in the triton-insoluble fraction of spinal cord lysates.[4] |
| Mutant TDP-43 Transgenic Zebrafish | Amyotrophic Lateral Sclerosis (ALS) | - Improved motor neuron survival.- Improved motor function.- Increased overall survival.[4] |
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Multiple Sclerosis | - Delayed onset of clinical symptoms.- Reduced oligodendrocyte and axon loss.- Diminished T cell presence in the central nervous system.[1] |
| MPZmutant Mice | Charcot-Marie-Tooth Disease | - Improved motor function.- Improved myelination.[2] |
Signaling Pathway of this compound
The primary mechanism of action of this compound is the modulation of the Integrated Stress Response (ISR) pathway.
Experimental Protocols
Experimental Workflow for In Vivo Pharmacodynamic Study
The following diagram outlines a typical workflow for assessing the pharmacodynamic effects of this compound in a mouse model of neurodegeneration.
Protocol 1: In Vivo Administration of this compound in a Mouse Model of ALS (SOD1G93A)
Objective: To assess the in vivo efficacy of this compound in a transgenic mouse model of ALS.
Materials:
-
SOD1G93A transgenic mice
-
This compound (Sephin1)
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Animal balance
-
Appropriate animal housing and husbandry equipment
Procedure:
-
Animal Acclimation: Acclimate SOD1G93A mice to the housing facility for at least one week prior to the start of the experiment.
-
Randomization: Randomly assign mice to treatment and vehicle control groups.
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 200 µL gavage volume). Ensure the suspension is homogenous before each administration.
-
Administration:
-
Weigh each mouse to determine the precise volume of the this compound suspension or vehicle to be administered.
-
Administer this compound or vehicle via oral gavage daily.
-
-
Monitoring:
-
Monitor the health and well-being of the animals daily.
-
Measure body weight at least twice a week.
-
Conduct behavioral testing (e.g., rotarod test for motor function) at regular intervals.
-
-
Tissue Collection: At the study endpoint, euthanize the animals and collect tissues of interest (e.g., spinal cord, brain) for pharmacodynamic analysis.
Protocol 2: Western Blot Analysis of eIF2α Phosphorylation and TDP-43 Levels in Spinal Cord Tissue
Objective: To quantify the effect of this compound on ISR activation and protein aggregation in the spinal cord of treated animals.
Materials:
-
Spinal cord tissue collected from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-total eIF2α
-
Rabbit anti-TDP-43
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the spinal cord tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for electrophoresis.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phospho-eIF2α to total eIF2α and TDP-43 to the loading control.
-
Protocol 3: Immunohistochemical Analysis of Motor Neuron Survival
Objective: To assess the neuroprotective effect of this compound by quantifying motor neuron survival in the spinal cord.
Materials:
-
Spinal cord tissue sections (formalin-fixed, paraffin-embedded or frozen)
-
Antigen retrieval solution (if necessary)
-
Blocking solution (e.g., normal goat serum in PBS)
-
Primary antibody: e.g., Rabbit anti-ChAT (choline acetyltransferase), a marker for motor neurons.
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Counterstain (e.g., hematoxylin)
-
Microscope
Procedure:
-
Tissue Sectioning and Preparation: Prepare spinal cord sections for immunohistochemistry.
-
Antigen Retrieval: If required, perform antigen retrieval according to the primary antibody manufacturer's instructions.
-
Immunostaining:
-
Block non-specific binding sites with blocking solution.
-
Incubate the sections with the primary antibody.
-
Wash and apply the biotinylated secondary antibody.
-
Wash and apply the ABC reagent.
-
Develop the signal with the DAB substrate.
-
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin and mount with a coverslip.
-
Analysis:
-
Capture images of the ventral horn of the spinal cord at a consistent magnification.
-
Count the number of ChAT-positive motor neurons in a standardized area across different treatment groups.
-
Compare the average number of motor neurons between the this compound-treated and vehicle control groups.
-
Conclusion
This compound is a promising therapeutic agent that modulates the Integrated Stress Response, showing significant neuroprotective effects in various animal models of protein misfolding diseases. The protocols outlined in these application notes provide a framework for conducting preclinical pharmacokinetic and pharmacodynamic studies to further evaluate the therapeutic potential of this compound and other ISR modulators. Rigorous experimental design and careful execution of these assays are crucial for obtaining reliable and translatable data for drug development.
References
- 1. InFlectis BioScience Receives Approval from French Regulatory Authority to Conduct a Phase 2 Clinical Trial for IFB-088 (this compound) for the Treatment of Amyotrophic Lateral Sclerosis, by @newsfile [new.ceo.ca]
- 2. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models | Semantic Scholar [semanticscholar.org]
- 3. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]
- 4. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Icerguastat Concentration for Maximal Therapeutic Effect
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Icerguastat (also known as IFB-088 and Sephin1). Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is recognized as a selective inhibitor of the regulatory subunit PPP1R15A (also known as GADD34) within the PPP1R15A/PP1c phosphatase complex.[1] This inhibition leads to reduced dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), thereby prolonging the Integrated Stress Response (ISR).[1][2] The sustained ISR is a cytoprotective mechanism aimed at mitigating the toxic effects of cellular stress, particularly from misfolded proteins.[1][2][3]
Q2: What is the reported therapeutic potential of this compound?
A2: this compound is being investigated for a range of diseases associated with protein misfolding and cellular stress. These include neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth disease, as well as Oculopharyngeal Muscular Dystrophy (OPMD).[4][5][6] Preclinical and clinical studies suggest it may slow disease progression by protecting against neuronal damage and reducing protein aggregation.[4][5]
Q3: What is a good starting concentration for this compound in in vitro experiments?
A3: The optimal concentration of this compound will be cell-type and context-dependent. Based on published studies, a good starting point for in vitro neuronal cell cultures is between 1 µM and 50 µM.[1] For primary motor neurons, concentrations as low as 10 nM to 500 nM have shown protective effects.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: What are the typical dosages used in in vivo animal models?
A4: In preclinical animal models, oral administration of this compound has been effective at dosages ranging from 4 mg/kg to 8 mg/kg daily in a mouse model of multiple sclerosis.[2] In a mouse model of ALS, dose-dependent increases in motor neuron survival were observed with treatment up to 8 mg/kg.[4]
Q5: Is there a consensus on this compound's direct binding to the PPP1R15A-PP1c complex?
A5: While the prevailing understanding is that this compound functions by inhibiting the PPP1R15A-PP1c phosphatase complex, some studies have reported a lack of direct inhibition in in vitro enzymatic assays. These studies suggest that this compound's protective effects might be independent of direct disruption of this complex. Researchers should be aware of this ongoing discussion when interpreting their results.
Troubleshooting Guides
Issue 1: No observable effect of this compound on eIF2α phosphorylation.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 10 nM to 100 µM) to identify the optimal working concentration for your specific cell line and stressor.
-
-
Possible Cause 2: Insufficient Cellular Stress.
-
Solution: this compound's effect is to prolong the phosphorylation of eIF2α that is induced by a stressor. Ensure that your experimental model includes an appropriate stress inducer (e.g., tunicamycin, thapsigargin, or glutamate) to activate the ISR.
-
-
Possible Cause 3: Timing of Treatment and Analysis.
-
Solution: The kinetics of eIF2α phosphorylation are transient. Optimize the time course of your experiment. Analyze p-eIF2α levels at multiple time points after stress induction and this compound treatment.
-
-
Possible Cause 4: Western Blotting Issues.
-
Solution: Phosphatase inhibitors are crucial in your lysis buffer to preserve the phosphorylation status of eIF2α. Ensure your antibodies for total eIF2α and phospho-eIF2α (Ser51) are validated and working correctly.
-
Issue 2: High cellular toxicity observed with this compound treatment.
-
Possible Cause 1: Concentration is too high.
-
Solution: Even though this compound is designed to be cytoprotective, prolonged and excessive inhibition of protein synthesis can be detrimental. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration in your cell line.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound is reported to be more specific than its parent compound, guanabenz, off-target effects at high concentrations cannot be ruled out. Correlate your phenotypic observations with direct markers of ISR activation to ensure the effects are target-related.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Health.
-
Solution: Use cells of a consistent passage number and ensure they are healthy and in the logarithmic growth phase before initiating experiments. Cellular stress levels can vary with confluency.
-
-
Possible Cause 2: this compound Stability.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Data Presentation
Table 1: Summary of Effective this compound Concentrations in Preclinical Models
| Model System | Concentration/Dosage | Observed Effect | Reference |
| In Vitro (Neuronal Excitotoxicity) | 1 µM - 50 µM | Dose-dependent neuroprotection against NMDA-induced toxicity. | [1] |
| In Vitro (Primary Motor Neurons) | 10 nM - 500 nM | Improved viability and increased neurite length. | [4] |
| In Vivo (ALS Mouse Model) | 8 mg/kg (oral) | Increased motor neuron survival and elevated eIF2α phosphorylation. | [4] |
| In Vivo (MS Mouse Model) | 4 mg/kg & 8 mg/kg (oral) | Delayed onset of clinical disease. | [2] |
| In Vivo (OPMD Drosophila Model) | 2 mM in food | Decreased muscle degeneration and PABPN1 aggregation. | [5][6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of eIF2α Phosphorylation in Cultured Cells
-
Cell Seeding: Plate cells at a density to achieve 70-80% confluency on the day of the experiment.
-
Stress Induction & this compound Treatment:
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Introduce a cellular stressor (e.g., 1 µg/mL tunicamycin) for the desired duration (e.g., 2-8 hours) in the continued presence of this compound.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation:
-
Prepare lysates with Laemmli buffer to a final concentration of 1-2 µg/µL.
-
Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 10% or 12% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody for phospho-eIF2α (Ser51) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Develop with an ECL substrate and image.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with a primary antibody for total eIF2α as a loading control.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models | Life Science Alliance [life-science-alliance.org]
- 4. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of the Antiviral Activity of Sephin1 Treatment and Its Consequences on eIF2α Phosphorylation in Response to Viral Infections [frontiersin.org]
- 6. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
Icerguastat Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
Welcome to the Icerguastat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Sephin1 or IFB-088, is a selective inhibitor of the regulatory subunit PPP1R15A of the protein phosphatase 1 (PP1c) complex.[1][2] By inhibiting this complex, this compound prevents the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][2] This prolongs the integrated stress response (ISR), a cellular pathway that helps cells manage protein misfolding stress.[3][4] This mechanism of action is being investigated for therapeutic potential in various diseases associated with protein misfolding, such as amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease.[3][5]
Q2: What are the known solubility properties of this compound?
This compound is a small molecule with limited solubility in aqueous solutions. Its solubility is influenced by the solvent, pH, and the presence of co-solvents. Below is a summary of available quantitative data.
Data Presentation: this compound Solubility
| Solvent/Vehicle | Concentration Achieved | Observation | Source |
| Aqueous Buffer (pH 7.4) | 24.8 µg/mL (approx. 126 µM) | Mean experimental solubility | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (10.58 mM) | Clear solution for in vivo use | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (10.58 mM) | Suspended solution, requires sonication | [2] |
Q3: How should I prepare a stock solution of this compound?
For most in vitro applications, it is recommended to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). While a definitive maximum solubility in 100% DMSO is not widely published, it is common practice to prepare stock solutions in the range of 10-50 mM. It is crucial to ensure the compound is fully dissolved before further dilution.
Q4: How should I store this compound stock solutions?
Prepared stock solutions of this compound in DMSO should be stored under the following conditions to ensure stability:
It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to addressing insolubility problems when preparing working solutions of this compound from a stock solution.
Problem: Precipitate forms when I dilute my DMSO stock of this compound into an aqueous buffer or cell culture medium.
This is a common issue for compounds with low aqueous solubility. The abrupt change in solvent polarity when a concentrated DMSO stock is added to an aqueous solution can cause the compound to crash out of solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to avoid moisture condensation.
-
Weigh the desired amount of this compound in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex vigorously to dissolve the powder completely. If needed, brief sonication in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium or aqueous buffer (e.g., PBS)
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution drop-wise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to lower the final concentration or prepare a fresh solution using the troubleshooting steps outlined above.
-
Use the freshly prepared working solution immediately for your experiment. The stability of this compound in aqueous media over extended periods has not been fully characterized.
-
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the Integrated Stress Response (ISR) pathway.
Caption: this compound inhibits the PPP1R15A/PP1c complex.
References
- 1. This compound (PD016352, PDWJALXSRRSUHR-LFYBBSHMSA-N) [probes-drugs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - InFlectis BioScience - AdisInsight [adisinsight.springer.com]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing off-target effects of Icerguastat in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Icerguastat (also known as IFB-088 or Sephin1) in experimental models. The content addresses potential challenges, with a focus on distinguishing on-target from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is not a soluble guanylate cyclase (sGC) stimulator. Its primary mechanism of action is the selective inhibition of the regulatory subunit PPP1R15A (also known as GADD34) within the PPP1R15A/PP1c phosphatase complex.[1] This inhibition prevents the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), prolonging the signaling of the Integrated Stress Response (ISR) and the PERK branch of the Unfolded Protein Response (UPR).[2][3] This extended response helps cells manage protein misfolding and stress.[4]
Q2: How does this compound differ from its parent compound, Guanabenz?
A2: this compound is a derivative of Guanabenz, but it has been specifically designed to lack the α2-adrenergic receptor agonist activity of its parent compound.[1] This activity was responsible for the hypotensive (blood pressure lowering) side effects observed with Guanabenz, so this compound is expected to have a more favorable safety profile in this regard.[5][6]
Q3: In which experimental models has this compound shown efficacy?
A3: this compound has demonstrated positive effects in preclinical models of diseases characterized by protein misfolding and endoplasmic reticulum (ER) stress. These include models for:
-
Oculopharyngeal Muscular Dystrophy (OPMD), where it reduced muscle degeneration and protein aggregation.[2][3][7]
Q4: What are the known off-target effects of this compound?
A4: A key design feature of this compound was to eliminate the primary off-target effect of its predecessor, Guanabenz, which was its activity as an α2-adrenergic agonist.[1] Recent findings suggest that this compound may also selectively antagonize NMDA receptors containing the NR2B subunit and reduce mitochondrial ROS production independently of the NMDAR.[10] As with any small molecule inhibitor, the potential for other, uncharacterized off-target effects exists. It is crucial to incorporate rigorous controls in your experiments to validate that the observed effects are due to the intended mechanism of action.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound in experimental settings.
| Issue | Possible Cause | Troubleshooting Steps |
| No effect observed after this compound treatment. | 1. Inactive Compound: The compound may have degraded. 2. Insufficient Dose or Treatment Duration: The concentration or incubation time may be too low for your specific model. 3. Cell Line/Model Insensitivity: The ISR pathway may not be central to the phenotype you are studying. | 1. Verify the integrity of your this compound stock. 2. Perform a dose-response and time-course experiment. Start with concentrations reported in the literature (e.g., low micromolar range). 3. Confirm ISR activation in your model at baseline or in response to a known stressor (e.g., tunicamycin) by measuring p-eIF2α levels. |
| Unexpected or contradictory results. | 1. Off-Target Effects: The observed phenotype may be due to this compound interacting with unintended cellular targets. 2. Cellular Context: The effect of ISR modulation can be context-dependent (protective vs. detrimental). | 1. See the "Protocol for Validating On-Target Effects" below. 2. Use a rescue experiment: can the effect be reversed by a downstream intervention in the ISR pathway? 3. Use a structurally unrelated inhibitor of the ISR (if available) to see if it phenocopies the effect of this compound. |
| Cell toxicity or death observed. | 1. High Concentration: Excessive dosage can lead to cytotoxicity. 2. Prolonged ISR Activation: While often protective, sustained ISR activation and translational repression can be detrimental to some cell types. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range in your model. 2. Reduce the treatment duration or concentration of this compound. 3. Assess markers of apoptosis (e.g., cleaved caspase-3) to understand the mechanism of cell death. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: On-Target and Off-Target Profile
| Compound | Primary Target | Primary Target Activity | Known Off-Target | Off-Target Activity |
| This compound | PPP1R15A | Selective inhibitor | α2-adrenergic receptor | Devoid of this activity[1] |
| Guanabenz (parent compound) | PPP1R15A | Inhibitor | α2-adrenergic receptor | Agonist (causes hypotension)[5] |
Table 2: Phase 1 Clinical Trial Dosing Information
| Study Type | Dose Range | Duration | Key Finding |
| Single Ascending Dose (SAD) | 2.5 mg to 60 mg/day | Single dose | Safe and well-tolerated in healthy male volunteers.[6] |
| Multiple Ascending Dose (MAD) | 15 to 50 mg/day | 14 consecutive days | Safe and well-tolerated; no serious adverse events or dose-limiting toxicities observed.[6] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated eIF2α
This protocol verifies that this compound is engaging its target in your experimental system.
-
Cell Culture and Treatment: Plate cells to desired confluency. Treat with a vehicle control and a range of this compound concentrations for a specified time. Include a positive control for ISR activation (e.g., 1 µg/mL tunicamycin for 4-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated eIF2α (Ser51) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total eIF2α and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: Validating On-Target Effects using Genetic Knockdown
This protocol helps to confirm that the observed phenotype is specifically due to the inhibition of PPP1R15A.
-
Genetic Knockdown: Transfect cells with either a non-targeting control siRNA or an siRNA targeting PPP1R15A. Allow 48-72 hours for knockdown.
-
Verification of Knockdown: Confirm reduction of PPP1R15A protein levels via Western blot.
-
Phenotypic Assay: Perform your primary experiment (e.g., cell viability, protein aggregation assay) on both the control and knockdown cells.
-
This compound Treatment: In a parallel experiment, treat the non-targeting control cells with this compound.
-
Analysis: If the phenotype observed in the PPP1R15A knockdown cells is similar to the phenotype in the this compound-treated cells, it provides strong evidence that the effect of this compound is on-target.
Visualizations
Caption: this compound's mechanism of action within the UPR.
Caption: Experimental workflow for on-target effect validation.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. This compound (PD016352, PDWJALXSRRSUHR-LFYBBSHMSA-N) [probes-drugs.org]
- 2. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflectis - InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 5. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflectis - InFlectis BioScience Receives Approval from French Regulatory Authority to Conduct a Phase 2 Clinical Trial for IFB-088 (this compound) for the Treatment of Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - InFlectis BioScience - AdisInsight [adisinsight.springer.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]
Overcoming challenges in long-term Icerguastat treatment of cell lines
For Researchers, Scientists, and Drug Development Professionals
This center provides essential information for utilizing Icerguastat (also known as IFB-088 or Sephin1) in long-term cell line experiments. This compound is a selective inhibitor of the regulatory subunit PPP1R15A within the PPP1R15A/PP1c phosphatase complex.[1] By inhibiting this complex, this compound prolongs the phosphorylation of the translation initiation factor eIF2α, thereby sustaining the Integrated Stress Response (ISR) as a cytoprotective mechanism against cellular stress, such as the accumulation of misfolded proteins.[1][2][3]
Mechanism of Action
Cellular stress (e.g., unfolded proteins) activates kinases that phosphorylate eIF2α. Phosphorylated eIF2α attenuates global protein translation, giving the cell time to refold or clear misfolded proteins. The PPP1R15A/PP1c phosphatase complex dephosphorylates eIF2α, resuming protein synthesis. This compound selectively inhibits PPP1R15A, prolonging eIF2α phosphorylation and the protective effects of the ISR.[1][2][4]
References
- 1. This compound (PD016352, PDWJALXSRRSUHR-LFYBBSHMSA-N) [probes-drugs.org]
- 2. Inflectis - InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 3. InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis - BioSpace [biospace.com]
- 4. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Icerguastat In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for minimizing potential toxicity and ensuring reliable results when working with Icerguastat in vitro. The information is presented in a question-and-answer format to directly address common challenges and provide actionable guidance.
Troubleshooting Guide
Issue: I am observing unexpected cytotoxicity or a lack of efficacy with this compound in my cell culture experiments.
Possible Causes and Solutions:
Several factors can contribute to unexpected results with this compound in vitro. This guide provides a structured approach to troubleshooting common issues.
1. Suboptimal Concentration: The effective and toxic concentrations of this compound can vary significantly between different cell lines and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific model.
2. Compound Solubility and Stability: Poor solubility or degradation of this compound in cell culture media can lead to inaccurate concentrations and unreliable results.
3. Off-Target Effects: While this compound is designed to be more specific than its parent compound, Guanabenz, off-target effects can still occur, especially at higher concentrations.
4. Cell Line Specific Sensitivity: Different cell lines exhibit varying sensitivities to therapeutic compounds due to their unique genetic and metabolic profiles.
Data Summary: In Vitro Toxicity of Guanabenz (this compound Analog)
As a derivative of Guanabenz, the in vitro behavior of Guanabenz can provide initial insights for designing this compound experiments. However, it is critical to experimentally determine the optimal parameters for this compound in your specific system.
| Compound | Cell Line | Effect | Concentration | Citation |
| Guanabenz | Neonatal Rat Cardiomyocytes (NRCM) | Protective against ER stress | ~2-3 µM | [1] |
| Guanabenz | Neonatal Rat Cardiomyocytes (NRCM) | No effect on cell viability | Up to 10 µM (24h) | [1] |
| Guanabenz | U-87 MG and A172 Glioblastoma Cells | Concentration-dependent cell death | Cytotoxicity observed at concentrations above 50 µM | [2] |
| Guanabenz | U-87 MG and A172 Glioblastoma Cells | Non-cytotoxic concentration used in combination studies | 50 µM | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the regulatory subunit PPP1R15A (also known as GADD34) within the PPP1R15A/PP1c phosphatase complex.[2] This inhibition leads to the sustained phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1] Prolonged eIF2α phosphorylation is a key event in the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR), which helps to reduce the accumulation of misfolded proteins in the endoplasmic reticulum (ER) by transiently attenuating global protein synthesis.[1] this compound is a derivative of Guanabenz but is devoid of its α2-adrenergic activity, which is responsible for the hypotensive side effects of Guanabenz.[3]
This compound Signaling Pathway
References
- 1. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanabenz Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Icerguastat for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of Icerguastat for in vivo studies. Given this compound's low aqueous solubility, this guide focuses on strategies to enhance its dissolution and absorption.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenge for this compound's oral bioavailability is its low aqueous solubility (24.8 µg/mL at pH 7.4)[1]. Poor solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption. This can result in low and variable plasma concentrations, hindering the accurate assessment of its efficacy and safety in in vivo models.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability[2][3]. While this compound's permeability has not been definitively reported in publicly available literature, its low solubility places it in either BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For BCS Class II drugs, enhancing the dissolution rate is the primary goal to improve bioavailability. For Class IV drugs, both solubility and permeability enhancement strategies may be necessary.
Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4] These include:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can increase its aqueous solubility and dissolution rate.[4][6]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs and facilitate their absorption via the lymphatic pathway.[7]
Q4: How do I choose the best formulation strategy for my in vivo study?
A4: The choice of formulation depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, the animal model being used, and the available resources. A systematic approach, as outlined in the experimental workflow below, is recommended. It often starts with simple formulations and progresses to more complex systems if the target exposure is not achieved.
Q5: Are there any specific excipients that are commonly used in these advanced formulations?
A5: Yes, the selection of excipients is crucial for the success of these formulations.
-
For ASDs: Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.[8]
-
For SEDDS: This includes oils (e.g., medium-chain triglycerides), surfactants with a high HLB value (>12) (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®, PEG 400).[9][10]
-
For Nanoparticle Formulations: Stabilizers such as polymers and/or surfactants are used to prevent particle agglomeration.[5][11]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Low or undetectable plasma concentrations of this compound. | Poor dissolution of the drug from the administered formulation. | 1. Verify the accuracy of the analytical method for plasma sample analysis. 2. Consider implementing a bioavailability-enhancing formulation strategy (see FAQs and Experimental Protocols). Start with a simple approach like a co-solvent system or particle size reduction before moving to more complex formulations like ASDs or SEDDS. |
| High first-pass metabolism. | While information on this compound's metabolism is limited, if formulation enhancement does not sufficiently increase exposure, consider co-administration with a metabolic inhibitor (if known) in preclinical studies to assess the impact of first-pass metabolism. This is an advanced and exploratory step. | |
| High variability in plasma concentrations between animals. | Inconsistent dissolution and absorption from a simple suspension. | Formulations that improve solubility, such as SEDDS or ASDs, can provide more consistent drug release and absorption, thereby reducing inter-animal variability. |
| Food effects in the animal model. | Standardize the feeding schedule of the animals. For some lipid-based formulations, administration with food can enhance absorption, while for others it may have no effect or a negative effect. Conduct pilot studies to assess the impact of food. | |
| Precipitation of the drug upon administration of a liquid formulation. | The drug is dissolved in a vehicle that is miscible with aqueous GI fluids, leading to rapid supersaturation and precipitation. | Consider using a lipid-based formulation like SEDDS, where the drug remains in a solubilized state within oil droplets, or an ASD, which can generate and maintain a supersaturated state. |
| Difficulty in preparing a stable and consistent formulation. | Physical or chemical instability of the formulation. | 1. For suspensions, ensure adequate stabilization with wetting and suspending agents. 2. For ASDs, screen different polymers and drug loadings to ensure the amorphous state is maintained over time.[8] 3. For SEDDS, conduct thorough phase diagram studies to identify stable emulsion-forming regions.[12] |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Particle Size Reduction (Nanosizing) | Increases surface area to enhance dissolution rate.[5] | - Applicable to many poorly soluble drugs. - Can be scaled up for manufacturing. | - May not be sufficient for very poorly soluble drugs. - Potential for particle aggregation. | Initial stages of formulation development for BCS Class II compounds. |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, increasing solubility and dissolution.[4][6] | - Significant increase in apparent solubility. - Can maintain supersaturation in the GI tract. | - Risk of recrystallization of the amorphous drug, leading to loss of bioavailability enhancement. - Requires careful selection of polymer and manufacturing process. | BCS Class II and IV compounds where a significant increase in dissolution is required. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[7] | - Drug is in a dissolved state, bypassing the dissolution step. - Can enhance lymphatic absorption, potentially reducing first-pass metabolism. - Protects the drug from degradation in the GI tract. | - High concentrations of surfactants can sometimes cause GI irritation. - Potential for drug precipitation upon dilution if not properly formulated. - Stability of the pre-concentrate can be a concern. | Lipophilic (high LogP) BCS Class II and IV compounds. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac lipophile WL 1349), surfactants (e.g., Cremophor RH40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select excipients that show the highest solubility for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select an oil, surfactant, and co-solvent based on the screening results.
-
Prepare mixtures of the surfactant and co-solvent (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).
-
To each of these mixtures, add a small amount of water with gentle stirring and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the regions where a clear and stable microemulsion is formed.[12]
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a formulation from the optimal region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase, followed by the addition of the surfactant and co-solvent.
-
Vortex the mixture until a clear and homogenous solution is obtained.
-
-
Characterization:
-
Self-Emulsification Time: Add the SEDDS formulation to a dissolution apparatus with water and measure the time taken to form a homogenous emulsion.[7]
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.[7]
-
In Vitro Dissolution: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to assess the drug release profile.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Selection of Polymer:
-
Choose a polymer in which this compound is miscible (e.g., PVP K30, HPMC-AS, Soluplus®). Miscibility can be predicted using solubility parameters or assessed experimentally.
-
-
Preparation of the ASD:
-
Dissolve both this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture).
-
Prepare different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporate the solvent using a rotary evaporator or by casting the solution into a thin film and drying under vacuum at a controlled temperature.[4]
-
-
Characterization:
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state. The absence of sharp peaks in the XRPD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram are indicative of an amorphous system.
-
In Vitro Dissolution: Conduct dissolution studies to compare the dissolution rate of the ASD with that of the crystalline this compound.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the PPP1R15A/PP1c complex, prolonging eIF2α phosphorylation and promoting cell survival under stress.
Experimental Workflow for Bioavailability Enhancement
Caption: A stepwise approach to selecting a suitable formulation for improving this compound's bioavailability.
Troubleshooting Logic for Low Bioavailability
Caption: A decision tree for troubleshooting common issues related to this compound's low bioavailability.
References
- 1. This compound | C8H9ClN4 | CID 9561611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 11. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Icerguastat Treatment Duration for Chronic Disease Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of Icerguastat (also known as Sephin1) in preclinical chronic disease models. The following information, presented in a question-and-answer format, addresses specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex.[1][2][3] This inhibition prolongs the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a key event in the Integrated Stress Response (ISR).[1][2][3] The ISR is a cellular pathway that helps cells cope with stress, such as the accumulation of misfolded proteins, by temporarily reducing overall protein synthesis to allow for cellular repair.[1][2][3] By prolonging the ISR, this compound aims to provide a therapeutic benefit in diseases characterized by protein misfolding and cellular stress.
Q2: What are the reported efficacious dose ranges for this compound in preclinical models?
A2: In preclinical studies using mouse models of amyotrophic lateral sclerosis (ALS), daily oral administration of this compound at doses of 4 mg/kg and 8 mg/kg has been shown to improve motor neuron survival. Another study in a mouse model of multiple sclerosis reported that a daily dose of 5 mg/kg delayed the onset of clinical symptoms.
Q3: How should I determine the optimal treatment duration for my chronic disease model?
A3: The optimal treatment duration for this compound will depend on several factors specific to your experimental design, including the chronic disease model being used, the targeted therapeutic outcome, and the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug in your model system. A pilot study with staggered treatment endpoints is recommended to empirically determine the most effective duration.
Q4: Is this compound orally bioavailable and does it cross the blood-brain barrier?
A4: Yes, this compound is described as an orally available small molecule that is capable of crossing the blood-brain barrier, making it suitable for preclinical studies in models of central nervous system (CNS) diseases.
Troubleshooting Guide
This guide provides solutions to common issues encountered when refining this compound treatment duration in chronic disease models.
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic effect at previously reported efficacious doses. | 1. Insufficient drug exposure: This could be due to issues with formulation, route of administration, or inter-animal variability in metabolism. 2. Timing of treatment initiation: In many chronic disease models, treatment is more effective when initiated at an early stage of pathology. 3. Inappropriate outcome measures: The selected endpoints may not be sensitive enough to detect a therapeutic effect within the chosen treatment window. | 1. Verify drug exposure: Conduct a pilot pharmacokinetic study to measure plasma and, if relevant, brain concentrations of this compound at your chosen dose. Ensure the formulation is appropriate for the route of administration and that the drug is being properly absorbed. 2. Optimize treatment initiation: Review the literature for your specific disease model to determine the optimal window for therapeutic intervention. Consider initiating treatment at different stages of disease progression in a pilot study. 3. Select sensitive and relevant endpoints: Utilize a combination of behavioral, histological, and molecular readouts to assess therapeutic efficacy. Ensure these endpoints are validated for your model and timepoints. |
| High variability in treatment response between animals. | 1. Inconsistent drug administration: Errors in dosing volume or technique can lead to variable drug exposure. 2. Biological variability: Differences in disease progression and metabolism among animals can contribute to varied responses. | 1. Standardize administration procedures: Ensure all personnel are properly trained on the dosing technique. Use calibrated equipment to ensure accurate dosing volumes. 2. Increase sample size: A larger number of animals per group can help to mitigate the impact of biological variability. 3. Monitor disease progression: Use a baseline measure of disease severity to stratify animals into treatment groups, ensuring a balanced distribution of disease states. |
| Observed toxicity or adverse effects. | 1. Dose is too high for the specific animal model or strain. 2. Off-target effects of the compound. | 1. Perform a dose-range finding study: Start with a lower dose and escalate to determine the maximum tolerated dose (MTD) in your specific model. 2. Monitor for adverse events: Closely observe animals for any signs of toxicity, such as weight loss, changes in behavior, or altered clinical signs. If adverse effects are observed, consider reducing the dose or frequency of administration. |
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic (PK) Study for this compound in Rodents
Objective: To determine the basic pharmacokinetic parameters (Cmax, Tmax, half-life, and oral bioavailability) of this compound in the selected rodent model.
Methodology:
-
Animal Model: Use the same species, strain, age, and sex of animals as in the planned efficacy studies.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) for bioavailability calculation.
-
Group 2: Oral gavage (PO) administration at the intended therapeutic dose (e.g., 5 mg/kg).
-
-
Dosing:
-
For the IV group, administer a single bolus dose via the tail vein.
-
For the PO group, administer a single dose by oral gavage.
-
-
Blood Sampling: Collect sparse blood samples from a small number of animals at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Protocol 2: Assessing Target Engagement of this compound in the CNS
Objective: To determine the time-course of eIF2α phosphorylation in the brain following oral administration of this compound.
Methodology:
-
Animal Model and Dosing: Use the same animal model and oral dose of this compound as in the planned efficacy studies.
-
Time Points: Select several time points post-dose to assess the onset and duration of the pharmacodynamic effect (e.g., 1, 4, 8, and 24 hours).
-
Tissue Collection: At each time point, euthanize a cohort of animals and rapidly collect the brain (or specific brain region of interest).
-
Tissue Processing: Immediately process the tissue to extract proteins, ensuring the use of phosphatase inhibitors to preserve the phosphorylation state of eIF2α.
-
Western Blot Analysis: Perform Western blotting on the protein lysates to detect both total eIF2α and phosphorylated eIF2α (p-eIF2α).
-
Data Analysis: Quantify the band intensities and express the level of target engagement as the ratio of p-eIF2α to total eIF2α.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for refining treatment duration.
References
Mitigating potential hypotensive effects of Icerguastat analogs
Technical Support Center: Icerguastat Analogs
Welcome to the Technical Support Center for research involving this compound and its analogs. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
This compound (also known as IFB-088 or Sephin1) is a first-in-class oral small molecule that modulates the Integrated Stress Response (ISR).[1][2][3] The ISR is a cellular pathway activated by various stressors, such as the accumulation of misfolded proteins in the endoplasmic reticulum.[4][5][6] this compound selectively inhibits the regulatory subunit PPP1R15A (also known as GADD34) of the PP1c phosphatase complex.[1][7][8] This inhibition prevents the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), prolonging its phosphorylated state.[8][9] Phosphorylated eIF2α reduces global protein synthesis, alleviating cellular stress and allowing more time for protein folding and quality control mechanisms.[5][10]
Q2: Why is hypotension a potential concern when developing this compound analogs?
The concern stems from the clinical experience with guanabenz, an older antihypertensive drug that shares the same on-target mechanism of inhibiting the PPP1R15A/PP1c phosphatase complex.[1][11] However, guanabenz also acts as a central alpha-2 (α2) adrenergic receptor agonist, which reduces sympathetic outflow from the central nervous system, leading to a decrease in blood pressure.[12][13][14] This α2-adrenergic activity is responsible for its hypotensive effects.[12][13] While this compound was specifically developed to be a selective PPP1R15A inhibitor without this α2-adrenergic activity, novel analogs synthesized by researchers might inadvertently possess off-target activity at α2-adrenergic or other cardiovascular receptors, leading to unexpected hypotensive effects.[1]
Q3: Is the on-target mechanism of this compound (eIF2α phosphorylation) expected to cause hypotension?
Current research does not suggest a direct link between the intended mechanism of action—prolonging eIF2α phosphorylation via PPP1R15A inhibition—and hypotension. The regulation of the ISR is primarily a mechanism for managing cellular proteostasis.[8][15] In fact, studies with ISR inhibitors have noted effects on vascular calcification and arterial stiffness, but not typically acute hypotension.[16] The hypotensive effect observed with guanabenz is attributed to its distinct, off-target α2-adrenergic agonism.[17] Therefore, if an analog of this compound demonstrates hypotensive effects, it is crucial to investigate potential off-target pharmacology.
Troubleshooting Guides
Q1: We observed a significant drop in blood pressure in our rodent model after administering a novel this compound analog. What are the first steps to troubleshoot this?
A1: An unexpected hypotensive event requires a systematic investigation to determine its cause. Follow these initial steps:
-
Confirm the Finding: Repeat the experiment with a fresh preparation of the compound to rule out formulation or dosing errors. Ensure all equipment is calibrated correctly.
-
Dose-Response Assessment: Conduct a dose-response study to determine if the hypotensive effect is dose-dependent. This helps establish a potential therapeutic window where the on-target effect (ISR modulation) might be achieved without the off-target effect (hypotension).
-
Vehicle Control: Ensure that the vehicle used to dissolve the compound does not cause hypotension on its own.
-
Animal Health Monitoring: Check for any signs of distress or illness in the animals that could contribute to altered hemodynamics.
-
Review Compound Characteristics: Assess the structural similarity of your analog to molecules known to have cardiovascular effects (e.g., guanabenz).
A logical workflow for this investigation is outlined in the diagram below.
Q2: How can we differentiate between an on-target (ISR-related) and an off-target effect causing hypotension?
A2: This is a critical step that involves correlating the pharmacodynamic effect on the intended target with the observed cardiovascular effect.
-
On-Target Engagement vs. Hypotension: Measure a key biomarker of the ISR pathway, such as the level of phosphorylated eIF2α (p-eIF2α) in relevant tissues (e.g., brain, spinal cord, peripheral tissues) at various doses of your analog. Compare the dose-response curve for p-eIF2α induction with the dose-response curve for blood pressure reduction.
-
Scenario A (Off-Target Likely): If significant hypotension occurs at doses below those required to robustly engage the ISR target (i.e., increase p-eIF2α), the effect is likely off-target.
-
Scenario B (On-Target Link Possible but Unlikely): If the hypotensive effect directly correlates with the degree of ISR engagement, it might suggest an unexpected link between the ISR pathway and blood pressure regulation, warranting further investigation.
-
-
Screening for Off-Target Activity: Given the history of guanabenz, the primary suspect for off-target hypotension is α2-adrenergic agonism.
-
Receptor Binding Assays: Perform a competitive radioligand binding assay to determine if your analog binds to α2A, α2B, and α2C adrenergic receptors.[18]
-
Functional Assays: Use a functional assay, such as a cAMP inhibition assay or a [35S]GTPγS binding assay, to determine if the binding is agonistic.[18]
-
Broad Cardiovascular Profiling: Screen the compound against a panel of other common cardiovascular targets (e.g., other adrenergic receptors, calcium channels, potassium channels) to identify other potential off-target interactions.
-
The diagrams below illustrate the on-target ISR pathway of this compound versus the potential off-target pathway leading to hypotension.
Data Presentation
For clear comparison, key characteristics of this compound and its predecessor Guanabenz are summarized below. Researchers can use the subsequent template to log data for their own novel analogs.
Table 1: Comparison of this compound and Guanabenz
| Feature | This compound (IFB-088) | Guanabenz |
|---|---|---|
| Primary Target | PPP1R15A/PP1c Phosphatase Complex[7][8] | PPP1R15A/PP1c Phosphatase Complex[1][11] |
| Off-Target Activity | Designed to be devoid of α2-adrenergic activity[1] | Central α2-Adrenergic Agonist[12][13] |
| Primary Therapeutic Goal | Neuroprotection, Proteostasis[2][3] | Antihypertensive[13] |
| Expected Hypotensive Effect | Minimal to None[1] | Yes, this is its primary effect[17] |
Table 2: Experimental Data Log for Novel this compound Analogs
| Analog ID | Dose (mg/kg) | Route of Admin. | Max Δ in Mean Arterial Pressure (mmHg) | Max Δ in Heart Rate (bpm) | Relative p-eIF2α Level (Fold Change vs. Vehicle) | α2-Adrenergic Binding (Ki, nM) |
|---|---|---|---|---|---|---|
| | | | | | | |
Experimental Protocols
Protocol 1: Blood Pressure Measurement in Rodents via Radiotelemetry
Radiotelemetry is the gold standard for measuring blood pressure in conscious, freely moving rodents, as it avoids the stress artifacts associated with restraint.[19][20][21]
Objective: To continuously and accurately measure systolic, diastolic, and mean arterial pressure, as well as heart rate and activity in rodents following administration of an this compound analog.
Methodology:
-
Transmitter Implantation:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic (e.g., isoflurane).
-
For rats, make a midline abdominal incision to expose the abdominal aorta. For mice, a common approach is cannulation of the carotid artery.[22]
-
Carefully isolate the target artery and temporarily occlude blood flow.
-
Introduce the telemetry catheter into the artery and secure it with surgical glue and sutures.
-
Place the body of the transmitter either in the abdominal cavity (rats) or in a subcutaneous pocket on the flank (mice).[22]
-
Close all incisions and provide appropriate post-operative analgesia and care.
-
-
Recovery: Allow the animal to recover fully from surgery for at least 5-7 days before starting any experiments.[19] This is crucial for obtaining stable baseline readings.
-
Data Acquisition:
-
House the animal in its home cage placed on a telemetry receiver plate.
-
Record baseline cardiovascular parameters for at least 24-48 hours to establish a stable diurnal rhythm.
-
Administer the this compound analog or vehicle according to the study design.
-
Continue to record data continuously for the desired period (e.g., 24 hours post-dose) to capture the full pharmacokinetic and pharmacodynamic profile.
-
-
Data Analysis:
-
Analyze the telemetry data to determine key parameters: Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), Mean Arterial Pressure (MAP), and Heart Rate (HR).
-
Calculate the change from baseline for each parameter at different time points after dosing.
-
Compare the effects of the compound-treated group to the vehicle-treated group using appropriate statistical methods.
-
Protocol 2: Non-Invasive Blood Pressure Measurement via Tail-Cuff Plethysmography
The tail-cuff method is a non-invasive alternative for measuring systolic blood pressure. While less precise than telemetry and susceptible to stress-induced artifacts, it is useful for screening purposes.[21][23]
Objective: To measure systolic blood pressure in rodents to screen for significant hypotensive effects of this compound analogs.
Methodology:
-
Acclimatization and Training:
-
To minimize stress, animals must be trained for the procedure for several days before data collection begins.[21]
-
This involves placing the animal in a restrainer and fitting the tail cuff for short periods each day.
-
-
Procedure:
-
Warm the animal to dilate the tail artery, which is critical for detecting a pulse. A warming chamber or a targeted heat lamp is typically used to bring the tail temperature to 32-35°C.[24]
-
Place the animal in the restrainer.
-
Fit the occlusion cuff and the sensor cuff onto the base of the tail.
-
The system will automatically inflate the occlusion cuff and then slowly deflate it. The sensor detects the return of blood flow, which is recorded as the systolic blood pressure.
-
Take multiple readings (e.g., 5-10) in a single session and average them to get a reliable measurement.
-
-
Data Collection:
-
Measure baseline blood pressure for several days before the study begins.
-
On the study day, measure baseline BP, then administer the compound or vehicle.
-
Measure blood pressure at specified time points post-dose (e.g., 1, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Discard any outlier readings from each session.
-
Calculate the average systolic blood pressure for each time point.
-
Compare post-dose measurements to the baseline and to the vehicle control group. Be aware that changes of less than 15-20 mmHg may be difficult to accurately detect with this method.[21]
-
Protocol 3: Alpha-2 Adrenergic Receptor Binding Assay
This assay determines if a compound binds to α2-adrenergic receptors by measuring its ability to displace a known radiolabeled ligand.
Objective: To assess the binding affinity (Ki) of an this compound analog for the three α2-adrenergic receptor subtypes (α2A, α2B, α2C).
Methodology:
-
Materials:
-
Cell membranes prepared from cell lines stably expressing one of the human α2-adrenergic receptor subtypes.
-
Radioligand: A high-affinity α2-receptor antagonist, such as [3H]Rauwolscine.[18]
-
Test compound (this compound analog) at a range of concentrations.
-
Non-specific binding control: A high concentration of a non-labeled α2-antagonist (e.g., 10 µM Yohimbine).[18]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand (at a fixed concentration, typically near its Kd), and either buffer, the test compound (at varying concentrations), or the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes but allow the unbound radioligand to pass through.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding inhibited by each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity.
-
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis - BioSpace [biospace.com]
- 3. InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis | Nasdaq [nasdaq.com]
- 4. researchgate.net [researchgate.net]
- 5. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Regulation of Integrated Stress Response Signaling Pathway on Viral Infection and Viral Antagonism [frontiersin.org]
- 7. This compound - InFlectis BioScience - AdisInsight [adisinsight.springer.com]
- 8. What are PPP1R15A inhibitors and how do they work? [synapse.patsnap.com]
- 9. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Guanabenz Acetate used for? [synapse.patsnap.com]
- 12. Studies on the centrally mediated hypotensive activity of guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Articles [globalrx.com]
- 14. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 15. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Inhibition of eIF2α Phosphorylation by Integrated Stress Response Inhibitor (ISRIB) Ameliorates Vascular Calcification in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 20. Blood Pressure Monitoring Using Radio Telemetry Method in Mice | Springer Nature Experiments [experiments.springernature.com]
- 21. ahajournals.org [ahajournals.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for enhancing the specificity of Icerguastat's therapeutic action
Technical Support Center: Icerguastat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to aid in experiments involving this compound and to address strategies for enhancing the specificity of its therapeutic action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as IFB-088 or Sephin1) is a selective inhibitor of the regulatory subunit PPP1R15A (also known as GADD34).[1][2] PPP1R15A is part of a phosphatase complex that dephosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α).[1] By inhibiting PPP1R15A, this compound prolongs the phosphorylation of eIF2α in response to cellular stress. This extends the protective effects of the Integrated Stress Response (ISR), which reduces the overall rate of protein translation, giving cells more time to manage misfolded proteins and restore homeostasis.[3][4]
Q2: How was this compound designed for improved specificity compared to previous compounds?
A2: this compound is a derivative of Guanabenz, an older antihypertensive drug that was also found to inhibit the PPP1R15A-PP1c phosphatase complex.[2][5] However, Guanabenz's clinical utility for protein misfolding diseases was limited by its α2-adrenergic receptor agonist activity, which causes side effects like hypotension.[4][5] this compound was specifically engineered to retain the inhibitory activity against PPP1R15A while being devoid of this α2-adrenergic activity, thereby offering a more specific and better-tolerated therapeutic profile for ISR modulation.[2][5]
Q3: What are the primary selectivity concerns when working with an ISR modulator like this compound?
A3: The key selectivity challenges include:
-
Selectivity over related phosphatases: It is crucial to ensure this compound selectively inhibits the stress-inducible PPP1R15A without significantly affecting the constitutive PPP1R15B isoform, as persistent inhibition of eIF2α dephosphorylation could be detrimental.[5]
-
Stressed vs. non-stressed cells: An ideal ISR modulator should act primarily in stressed cells. This compound is described as being strikingly specific for stressed cells, which helps avoid persistent inhibition of protein synthesis under normal physiological conditions.[3][4]
-
Distinguishing on-target vs. off-target effects: Unexpected cellular phenotypes could arise from either excessive on-target activity (i.e., too much translation repression) or engagement with unintended off-targets. Validating the engagement of the PPP1R15A pathway is essential.
Q4: How can I confirm that this compound is engaging its intended target in my experimental model?
A4: On-target activity can be confirmed by measuring the phosphorylation status of eIF2α. After treating your cells with a known ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence and absence of this compound, you should observe a sustained or increased level of phosphorylated eIF2α (p-eIF2α) in the this compound-treated group via Western blot. A downstream functional readout is to measure the expression of CHOP (a pro-apoptotic protein), which should be attenuated by this compound.[1]
Troubleshooting Guides
Problem 1: Unexpected cytotoxicity is observed at concentrations intended to be therapeutic.
| Possible Cause | Suggested Troubleshooting Step |
| Excessive On-Target Effect | Prolonged and excessive inhibition of protein synthesis can be toxic. Perform a dose-response and time-course experiment. Assess cell viability (e.g., using MTT or CellTiter-Glo assays) alongside Western blotting for p-eIF2α and total protein synthesis (e.g., via puromycin incorporation assay) to find a therapeutic window. |
| Off-Target Toxicity | The observed toxicity may be unrelated to PPP1R15A inhibition. Perform a rescue experiment using a genetic approach. If siRNA-mediated knockdown of PPP1R15A phenocopies the effect of this compound, the effect is likely on-target. If not, consider off-target screening (e.g., kinase or phosphatase profiling). |
| Cell Model Sensitivity | The specific cell line may be unusually sensitive to ISR modulation due to its underlying physiology or proteostasis network capacity. Test the compound in a different, well-characterized cell line to see if the toxicity is reproducible. |
Problem 2: No significant change in eIF2α phosphorylation is observed after treatment with this compound and an ER stressor.
| Possible Cause | Suggested Troubleshooting Step |
| Insufficient ER Stress | The dose or duration of the ER stress-inducing agent (e.g., tunicamycin) may be insufficient to activate the ISR robustly in your cell model. Titrate the stressor to find a concentration that yields a strong, reproducible p-eIF2α signal. |
| Suboptimal this compound Concentration | The concentration of this compound may be too low. Perform a dose-response experiment, testing concentrations ranging from nanomolar to low micromolar, to determine the optimal EC50 for p-eIF2α stabilization in your system. |
| Incorrect Timing | The time point for analysis may be inappropriate. The peak of p-eIF2α induction and the effect of this compound can be transient. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours post-stress induction) to identify the optimal window for observing the effect. |
| Compound Instability | This compound may be unstable in your specific cell culture medium. Prepare fresh solutions for each experiment and minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. |
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound (Note: This table is illustrative, based on the known mechanism of action. Actual values should be determined experimentally.)
| Target | Assay Type | IC50 / Kᵢ (nM) | Comment |
| PPP1R15A-PP1c | Phosphatase Activity Assay | 25 | High-affinity primary target. |
| PPP1R15B-PP1c | Phosphatase Activity Assay | > 5,000 | Demonstrates high selectivity over the constitutive isoform. |
| PP1c (standalone) | Phosphatase Activity Assay | > 10,000 | No direct inhibition of the catalytic subunit. |
| α2-Adrenergic Receptor | Radioligand Binding Assay | > 20,000 | Confirms lack of off-target activity responsible for Guanabenz side effects.[2][5] |
Mandatory Visualizations
Caption: this compound's on-target signaling pathway within the Integrated Stress Response.
Caption: Experimental workflow for validating the on-target activity of this compound.
Caption: Troubleshooting logic for investigating unexpected cytotoxicity with this compound.
Experimental Protocols
Protocol 1: Confirmation of On-Target Activity by Western Blot
-
Cell Plating: Plate cells (e.g., HEK293T, SH-SY5Y) in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Stress Induction: Add a validated ER stressor (e.g., 1 µg/mL Tunicamycin) to the appropriate wells. Maintain one set of wells as non-stressed controls.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, or 12 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10-12% polyacrylamide gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-eIF2α Ser51, anti-total-eIF2α, anti-CHOP, anti-Actin).
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager. Quantify band intensity and normalize p-eIF2α to total eIF2α.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Grow cells to high confluency in a T175 flask. Treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 2-4 hours in the culture medium.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample.
-
Lysis: Subject the heated samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze it by Western blot for the target protein, PPP1R15A.
-
Interpretation: In the vehicle-treated samples, the amount of soluble PPP1R15A will decrease as the temperature increases. In the this compound-treated samples, the binding of the drug should stabilize the protein, resulting in more soluble PPP1R15A remaining at higher temperatures. This "thermal shift" confirms direct target engagement in a cellular context.
References
- 1. This compound (PD016352, PDWJALXSRRSUHR-LFYBBSHMSA-N) [probes-drugs.org]
- 2. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflectis - InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 4. Inflectis - InFlectis BioScience Receives Approval from French Regulatory Authority to Conduct a Phase 2 Clinical Trial for IFB-088 (this compound) for the Treatment of Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 5. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Icerguastat Clinical Trials in Bulbar-Onset ALS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in Icerguastat clinical trials for bulbar-onset Amyotrophic Lateral Sclerosis (ALS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in ALS?
A1: this compound (also known as IFB-088 or Sephin1) is a first-in-class, orally available small molecule drug candidate that can cross the blood-brain barrier.[1][2] Its primary mechanism of action is the modulation of the Integrated Stress Response (ISR), a cellular pathway that helps cells cope with stress, such as the accumulation of misfolded proteins, which is a hallmark of ALS.[1][3][4] this compound selectively inhibits the regulatory subunit PPP1R15A within the PPP1R15A/PP1c phosphatase complex.[5] This inhibition prolongs the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the ISR. This sustained phosphorylation gives cells more time to repair or clear misfolded proteins, thereby reducing cellular stress and potentially slowing down the neurodegenerative process in ALS.[3][4] Additionally, preclinical studies have shown that this compound can reduce the cytoplasmic mislocalization of the TDP-43 protein, a pathological hallmark in the majority of ALS cases, and improve motor neuron survival.[6] It is also designed to limit oxidative stress and reduce excitotoxicity, a phenomenon where excessive nerve cell firing leads to damage.[7]
Q2: What was the design of the Phase 2 clinical trial for this compound in bulbar-onset ALS?
A2: The Phase 2 trial, known as the P288ALS TRIAL (NCT05508074), was a randomized, double-blind, placebo-controlled study.[7][8] It enrolled 51 adult patients with bulbar-onset ALS across sites in France and Italy.[1] Participants were randomly assigned in a 2:1 ratio to receive either 25 mg of this compound twice daily or a placebo, in addition to the standard of care treatment, riluzole (100 mg/day).[7][9] The treatment duration was six months.[1] The primary objective of the study was to assess the safety and tolerability of this compound.[5] Secondary objectives included evaluating the efficacy of this compound on functional decline and assessing various biomarkers.
Q3: What were the key outcomes of the this compound Phase 2 trial?
A3: The Phase 2 trial met its primary endpoint, demonstrating that this compound was safe and well-tolerated in patients with bulbar-onset ALS.[5][7] While the trial was not powered to demonstrate efficacy, secondary analyses showed a promising trend. In the per-protocol population (patients who adhered closely to the treatment plan), there was a statistically significant and clinically meaningful slowing of disease progression as measured by the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R).[5] Patients treated with this compound showed an average decline of 0.95 points per month on the ALSFRS-R, compared to a 1.42 points per month decline in the placebo group.[5] Trends favoring this compound were also observed in measures of lung function (Slow Vital Capacity) and other ALS staging scales like the ALS-MiToS and King's College scales.[5][10] Furthermore, biomarker data indicated that this compound engaged its target pathways, the Integrated Stress Response and oxidative stress, and had a positive impact on markers of TDP-43 pathology, neurodegeneration, and inflammation.[5][7]
Troubleshooting Guides
Functional Outcome Measures in Bulbar-Onset ALS
Bulbar-onset ALS presents unique challenges in the administration and interpretation of functional outcome measures due to early and progressive impairment of speech, swallowing, and respiratory function.
Issue 1: High variability and potential for inaccuracies in ALSFRS-R scores.
-
Problem: The ALSFRS-R, while a standard outcome measure, can be subjective and its bulbar subscale may not be sensitive enough to capture the full extent of bulbar dysfunction.[11][12] Patients with severe dysarthria may have difficulty communicating their responses, and facial weakness can impact the assessment of certain items.
-
Troubleshooting:
-
Consistent Rater Training: Ensure all raters are thoroughly trained on the standardized administration of the ALSFRS-R and use a consistent rater for each patient throughout the trial to minimize inter-rater variability.[13]
-
Supplement with a Bulbar-Specific Scale: Consider using the Center for Neurologic Study Bulbar Function Scale (CNS-BFS) as a secondary or exploratory endpoint. The CNS-BFS is a self-report scale that has been shown to be a more sensitive measure of bulbar function than the ALSFRS-R bulbar subscale.[11][14][15] It assesses speech, swallowing, and salivation in more detail.[16]
-
Utilize Assistive Communication: For patients with severe dysarthria, provide and document the use of assistive communication devices to ensure accurate self-reporting of symptoms.
-
Issue 2: Difficulties and inaccuracies in performing respiratory function tests.
-
Problem: Forced Vital Capacity (FVC) maneuvers can be challenging for patients with bulbar dysfunction due to facial muscle weakness, which can lead to an inadequate seal around the mouthpiece and underestimation of vital capacity.[2][17]
-
Troubleshooting:
-
Prioritize Slow Vital Capacity (SVC): The this compound Phase 2 trial utilized Slow Vital Capacity (SVC) as a measure of respiratory function.[5][10] SVC is less demanding for patients with bulbar weakness as it does not require a forceful exhalation, reducing the likelihood of air leakage and airway collapse.[8][9]
-
Standardized Coaching: Provide clear and consistent instructions and coaching during the SVC maneuver to ensure maximal patient effort and reliable results.
-
Monitor for Fatigue: Be mindful of patient fatigue, which can impact performance. Allow for adequate rest between attempts.
-
Biomarker Analysis
Issue 3: Ensuring reliable measurement of oxidative stress biomarkers.
-
Problem: Oxidative stress is a key therapeutic target of this compound. Accurate measurement of relevant biomarkers is crucial for demonstrating target engagement and potential therapeutic effect. However, these biomarkers can be unstable and susceptible to pre-analytical variability.
-
Troubleshooting:
-
Standardized Sample Handling: Implement strict, standardized protocols for the collection, processing, and storage of blood and urine samples. This includes specifying collection tube types, centrifugation speed and temperature, and storage conditions to minimize pre-analytical variability.
-
Multiplex Analysis: Consider a panel of oxidative stress markers to provide a more comprehensive assessment. Relevant biomarkers include 4-hydroxynonenal (4-HNE), 8-oxodeoxyguanosine (8-oxodG), and malondialdehyde (MDA).[3][4][5][18]
-
Validated Assay Platforms: Utilize well-validated and sensitive assay platforms, such as ELISA or mass spectrometry, for biomarker quantification.[5]
-
Issue 4: Challenges in assessing TDP-43 proteinopathy in living patients.
-
Problem: TDP-43 pathology is a central feature of ALS, but its direct measurement in living patients is challenging as it primarily aggregates within the central nervous system.[7][19]
-
Troubleshooting:
-
Fluid Biomarkers: Measure TDP-43 levels in cerebrospinal fluid (CSF) and plasma. Studies have shown that TDP-43 levels can be altered in the CSF of ALS patients.[1][14] Highly sensitive immunoassays, such as the Simoa platform, can detect low levels of TDP-43 in biofluids.[1][19]
-
Focus on Downstream Effects: In addition to measuring TDP-43 protein levels, assess downstream markers of TDP-43 dysfunction, such as cryptic exon inclusion in relevant genes (e.g., STMN2, UNC13A).[20][21]
-
Standardized Biofluid Collection: Adhere to rigorous protocols for CSF and plasma collection and processing to ensure the stability and integrity of TDP-43 protein for analysis.
-
Data Presentation
Table 1: Key Design Parameters of the this compound Phase 2 Clinical Trial (NCT05508074)
| Parameter | Description |
| Study Title | A Study to Assess the Safety, Tolerability, and Efficacy of IFB-088 (this compound) in Patients With Bulbar Onset Amyotrophic Lateral Sclerosis (ALS) |
| ClinicalTrials.gov ID | NCT05508074 |
| Phase | 2 |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Parallel Group |
| Number of Participants | 51 |
| Inclusion Criteria | Adults with a diagnosis of bulbar-onset ALS |
| Intervention | This compound 25 mg twice daily + Riluzole 100 mg daily |
| Comparator | Placebo + Riluzole 100 mg daily |
| Treatment Duration | 6 months |
| Primary Outcome | Safety and Tolerability |
| Secondary Outcomes | Change in ALSFRS-R score, ALS-MiToS, King's College staging, Slow Vital Capacity (SVC), Biomarkers |
Table 2: Summary of Key Efficacy Results from the this compound Phase 2 Trial (Per-Protocol Population)
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Mean Monthly Decline in ALSFRS-R | -0.95 points | -1.42 points | Statistically Significant |
Experimental Protocols
Preclinical Assessment of this compound's Effect on TDP-43 Pathology
Objective: To determine the effect of this compound on the cytoplasmic mislocalization of TDP-43 in a cellular model of ALS.
Methodology:
-
Cell Culture: Utilize a human cell line (e.g., U2OS) that stably expresses an inducible form of TDP-43 tagged with a fluorescent protein (e.g., tGFP).[22]
-
Induction of TDP-43 Expression and Stress: Induce the expression of TDP-43-tGFP and simultaneously treat the cells with an agent that induces cellular stress and promotes the formation of TDP-43 aggregates, such as sodium arsenite (e.g., 300 µM for 90 minutes).[22]
-
This compound Treatment: Co-treat the cells with varying concentrations of this compound or a vehicle control.
-
Immunofluorescence and Imaging:
-
Fix the cells and perform immunofluorescence staining for TDP-43 and a nuclear marker (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
-
Image Analysis:
-
Quantify the number and intensity of cytoplasmic TDP-43-tGFP granules per cell.
-
Calculate the ratio of cytoplasmic to nuclear TDP-43 fluorescence intensity.
-
-
Statistical Analysis: Compare the extent of TDP-43 cytoplasmic mislocalization between this compound-treated and vehicle-treated cells using appropriate statistical tests.
Assessment of Motor Neuron Survival in a SOD1G93A Mouse Model of ALS
Objective: To evaluate the effect of this compound on motor neuron survival in the SOD1G93A transgenic mouse model of ALS.
Methodology:
-
Animal Model: Use SOD1G93A transgenic mice and their wild-type littermates as controls.[13][23]
-
This compound Administration: Begin administration of this compound or vehicle control to the SOD1G93A mice at a pre-symptomatic age (e.g., 50-70 days of age).[23]
-
Tissue Collection: At a predetermined endpoint (e.g., end-stage disease), perfuse the mice and collect the lumbar spinal cords.[13]
-
Histology:
-
Process the spinal cords for cryosectioning.
-
Perform Nissl staining to visualize motor neurons.
-
-
Motor Neuron Counting:
-
Identify the sciatic motor pool in the lumbar spinal cord sections.
-
Count the number of surviving motor neurons in a systematic and unbiased manner (e.g., stereology).
-
-
Statistical Analysis: Compare the number of surviving motor neurons between this compound-treated and vehicle-treated SOD1G93A mice, as well as wild-type controls.[13]
Mandatory Visualizations
Caption: this compound's mechanism of action on the Integrated Stress Response pathway.
Caption: Workflow of the this compound Phase 2 clinical trial for bulbar-onset ALS.
References
- 1. The Role of TAR DNA Binding Protein 43 (TDP-43) as a CandiDate Biomarker of Amyotrophic Lateral Sclerosis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association Between Decline in Slow Vital Capacity and Respiratory Insufficiency, Use of Assisted Ventilation, Tracheostomy, or Death in Patients With Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. Panel of Oxidative Stress and Inflammatory Biomarkers in ALS: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Stress Biomarkers in Sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First Biomarkers Identified to Measure ALS Disease Progression and Therapeutic Response [read.houstonmethodist.org]
- 7. als.org [als.org]
- 8. neurology.org [neurology.org]
- 9. researchgate.net [researchgate.net]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. patientslikeme_posters.s3.amazonaws.com [patientslikeme_posters.s3.amazonaws.com]
- 12. tandfonline.com [tandfonline.com]
- 13. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alsnewstoday.com [alsnewstoday.com]
- 15. researchgate.net [researchgate.net]
- 16. React App [cde-fe.ninds.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Panel of Oxidative Stress and Inflammatory Biomarkers in ALS: A Pilot Study | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 19. targetals.org [targetals.org]
- 20. Emerging Therapies and Novel Targets for TDP-43 Proteinopathy in ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Day Two Agenda | ALS Drug Development Summit 2025 [als-drug-development.com]
- 22. innoprot.com [innoprot.com]
- 23. als.be [als.be]
Troubleshooting inconsistent results in Icerguastat experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Icerguastat (also known as IFB-088 or Sephin1) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, orally available small molecule that selectively inhibits the stress-induced PPP1R15A/PP1c phosphatase complex.[1][2] This inhibition prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), thereby amplifying the Integrated Stress Response (ISR).[3][4] This mechanism helps cells to manage protein misfolding and reduce cellular stress, which is beneficial in various disease models, particularly neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[3][5]
Q2: What is the Integrated Stress Response (ISR) and how does this compound affect it?
The ISR is a cellular signaling pathway activated by various stressors, such as endoplasmic reticulum (ER) stress, viral infection, amino acid deprivation, and oxidative stress.[5] A key event in the ISR is the phosphorylation of eIF2α, which leads to a general shutdown of protein synthesis to conserve resources and allow the cell to recover. This compound prolongs this protective state by inhibiting the phosphatase that dephosphorylates eIF2α, giving the cell more time to repair or clear misfolded proteins.[1][2]
Q3: In what solvent should I dissolve this compound and what are the storage conditions?
This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentration.[6] The final DMSO concentration in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.
Q4: What are typical concentrations of this compound used in in vitro experiments?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your model system.
Q5: How can I induce the Integrated Stress Response in my cell culture model to test this compound's efficacy?
A common method to induce the ISR, specifically ER stress, is by treating cells with agents like tunicamycin or thapsigargin.[7][8][9][10]
-
Tunicamycin inhibits N-linked glycosylation, causing unfolded proteins to accumulate in the ER. Typical concentrations range from 2.5–5 µg/ml for 5 hours.[7]
-
Thapsigargin inhibits the SERCA pump, leading to depletion of ER calcium stores and subsequent protein misfolding.[7] Effective concentrations are generally in the range of 0.1–1 µM for 5 hours.[7]
It is crucial to optimize the concentration and duration of the stressor treatment for your specific cell line to induce a robust but not overly toxic stress response.
Troubleshooting Guides
Inconsistent or No Effect of this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Ensure the this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal Cell Stress | The efficacy of this compound is often observed in stressed cells.[1][2] Verify that your method for inducing the ISR (e.g., tunicamycin, thapsigargin) is effective. Assess markers of the ISR, such as eIF2α phosphorylation, in your control stressed cells. |
| Incorrect Dosing | Perform a dose-response curve to identify the optimal concentration of this compound for your cell model. Concentrations that are too low may not elicit a response, while excessively high concentrations could lead to off-target effects or cytotoxicity. |
| Inappropriate Timing | The timing of this compound treatment relative to the induction of stress is critical. Consider pre-treating cells with this compound before applying the stressor to allow the compound to be taken up by the cells. |
| Cell Line Variability | Different cell lines may have varying sensitivities to both stressors and this compound. Ensure that the chosen cell line is appropriate for studying the ISR and expresses the necessary molecular machinery. |
| Compound Precipitation | This compound, being soluble in DMSO, may precipitate when diluted into aqueous cell culture medium.[11] To avoid this, add the DMSO stock solution to the medium with gentle mixing. Visually inspect the medium for any signs of precipitation after adding the compound. |
Variability in Western Blot Results for Phospho-eIF2α
| Potential Cause | Troubleshooting Steps |
| Dephosphorylation during Sample Prep | Phosphatases can rapidly dephosphorylate proteins upon cell lysis. Always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors.[12] Keep samples on ice at all times. |
| Low Abundance of Phospho-eIF2α | Phosphorylated proteins are often present at low levels. Increase the amount of protein loaded onto the gel (30-100 µg may be necessary).[12] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. For a small protein like eIF2α (~38 kDa), optimize transfer time and voltage to prevent "blow-through". |
| Suboptimal Antibody Performance | Use an antibody specifically validated for detecting phosphorylated eIF2α (Ser51) in your species of interest. Perform an antibody titration to determine the optimal dilution. |
| High Background | Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[12] Increase the number and duration of washes. |
| Inconsistent Loading | Always probe for total eIF2α on the same blot after stripping to normalize the phospho-eIF2α signal to the total amount of the protein.[13] |
Data Presentation
Summary of this compound Preclinical and Clinical Findings
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical | Primary rat motor neurons | Reduced mitochondrial ROS production and extranuclear TDP-43 accumulation after glutamate-induced stress. | [5] |
| Preclinical | SOD1G93A mice (ALS model) | Decreased TDP-43 in the triton-insoluble fraction and improved motor neuron survival. | [5] |
| Preclinical | Mutated TDP-43 transgenic zebrafish | Improved motor neuron survival, motor function, and overall survival. | [5] |
| Phase 2a Clinical Trial | Patients with bulbar-onset ALS | This compound (25 mg twice daily) with riluzole was found to be safe and well-tolerated. Showed a statistically significant slowing of disease progression in the per-protocol population. Biomarker data indicated engagement of the ISR and reduction in oxidative stress. | [4][5] |
Experimental Protocols
Protocol: Induction of ER Stress and this compound Treatment for Western Blot Analysis of p-eIF2α
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Pre-treatment: Prepare a working solution of this compound in your cell culture medium from a DMSO stock. Remove the old medium from the cells and add the this compound-containing medium. Incubate for a duration determined by your experimental design (e.g., 1-2 hours). Include a vehicle control (medium with the same final concentration of DMSO).
-
Induction of ER Stress: Prepare a solution of tunicamycin (e.g., 5 µg/mL final concentration) or thapsigargin (e.g., 1 µM final concentration) in cell culture medium.[7] Add the stressor to the cells (both this compound-treated and vehicle-treated wells).
-
Incubation: Incubate the cells for the desired period to induce a stress response (e.g., 4-6 hours).
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at approximately 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar protein assay.
-
Sample Preparation for Western Blot:
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Run the samples on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-eIF2α (Ser51) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total eIF2α to use as a loading control.[12][13][14]
-
Mandatory Visualization
Caption: this compound's mechanism of action within the Integrated Stress Response pathway.
Caption: A typical experimental workflow for assessing this compound's activity.
Caption: A logical flow for troubleshooting inconsistent this compound experimental results.
References
- 1. Inflectis - InFlectis BioScience Doses First Patient with IFB-088 in a Phase 2 Clinical Trial for the Treatment of Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Thapsigargin and Tunicamycin Block SARS-CoV-2 Entry into Host Cells via Differential Modulation of Unfolded Protein Response (UPR), AKT Signaling, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. eIF2α Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
Improving the translational relevance of preclinical Icerguastat studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting preclinical studies with Icerguastat (also known as IFB-088 and Sephin1). Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to enhance the translational relevance of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally available small molecule that selectively inhibits the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[1][2][3][4][5] It achieves this by targeting the stress-induced PPP1R15A/PP1c phosphatase complex.[1][3] By inhibiting this complex, this compound prolongs the phosphorylation of eIF2α, thereby amplifying the Integrated Stress Response (ISR).[1][3][6] This mechanism helps to regulate the rate of protein translation in stressed cells to a level that is manageable for the cellular machinery involved in protein folding, giving cells more time to repair or eliminate misfolded proteins.[1][3]
Q2: In which preclinical models has this compound been studied?
A2: this compound has been investigated in several preclinical models of neurodegenerative diseases characterized by protein misfolding and cellular stress. These include models for:
-
Amyotrophic Lateral Sclerosis (ALS): Studies have utilized mouse and zebrafish models of ALS.[6]
-
Charcot-Marie-Tooth (CMT) disease: Research has been conducted in mouse models of CMT1A and CMT1B.[7][8]
-
Oculopharyngeal Muscular Dystrophy (OPMD): Drosophila models of OPMD have been used to study the effects of this compound.[9]
Q3: What are the known off-target effects of this compound?
A3: this compound is a derivative of Guanabenz but lacks its α2-adrenergic activity, which is responsible for the hypotensive side effects of the parent compound.[5] While specific off-target profiling data is not extensively available in the provided search results, its development as a more specific ISR modulator suggests an improved safety profile over less selective compounds.
Q4: How should I prepare and store this compound for in vitro and in vivo studies?
A4: For in vitro studies, this compound can be dissolved in DMSO to create a stock solution.[10] It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[10] For in vivo oral administration in mice, a common method is to formulate the drug in a palatable vehicle. One described method involves dissolving the compound in a mixture of PEG300, Tween-80, and saline.[10] Another approach is to incorporate the drug into an artificially sweetened and flavored jelly, which the mice voluntarily consume.[11][12] The stability of compounds in DMSO can be affected by water absorption, so it is crucial to use anhydrous DMSO and store it properly.[13][14]
Troubleshooting Guides
Western Blot Analysis of eIF2α Phosphorylation
A key pharmacodynamic marker for this compound activity is the phosphorylation of eIF2α. Here are some common issues and solutions for its detection by Western blot:
| Problem | Possible Cause | Recommended Solution |
| No or weak signal for phosphorylated eIF2α (p-eIF2α) | 1. Suboptimal antibody: The primary antibody may not be specific or sensitive enough. 2. Low protein load: The amount of total protein loaded on the gel may be insufficient. 3. Dephosphorylation during sample preparation: Phosphatases in the cell lysate can remove the phosphate group from eIF2α. | 1. Use a primary antibody specifically validated for detecting p-eIF2α (Ser51). 2. Increase the amount of total protein loaded per lane. 3. Crucially, always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process.[15] |
| High background | 1. Antibody concentration too high: The primary or secondary antibody concentration may be excessive. 2. Insufficient blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding. 3. Inadequate washing: Insufficient washing can leave behind unbound antibodies. | 1. Titrate the primary and secondary antibody concentrations to find the optimal dilution. 2. Increase the blocking time and/or use a different blocking agent (e.g., bovine serum albumin instead of milk). 3. Increase the number and duration of wash steps. |
| Inconsistent results between experiments | 1. Variability in cell stress: If using a stress-inducing agent, its application may not be consistent. 2. Differences in cell confluence: The state of the cells can affect the stress response. 3. Freeze-thaw cycles of reagents: Repeated freezing and thawing can degrade antibodies and other reagents. | 1. Ensure consistent concentration and duration of any stress-inducing treatments. 2. Plate cells at a consistent density and use them at a similar confluence for all experiments. 3. Aliquot reagents upon receipt to minimize freeze-thaw cycles. |
General Issues in Preclinical this compound Studies
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected in vivo efficacy | 1. Poor oral bioavailability: The formulation may not be optimal for absorption. 2. Incorrect dosing regimen: The dose or frequency of administration may be inadequate. 3. Metabolic instability: The compound may be rapidly metabolized in the animal model. | 1. Optimize the formulation to improve solubility and absorption. Consider using formulations described in the literature, such as PEG300/Tween-80/saline or sweetened jelly.[10][11] 2. Conduct dose-response studies to determine the optimal therapeutic dose. 3. Perform pharmacokinetic studies to determine the half-life and guide the dosing schedule. |
| Difficulty in measuring PPP1R15A inhibition directly | Lack of a standardized commercial assay: A readily available, specific assay for this compound's inhibitory activity on PPP1R15A may not exist. | 1. Develop an in-house enzymatic assay using purified PPP1R15A and its substrate, phosphorylated eIF2α. 2. Use downstream pharmacodynamic markers, such as the level of p-eIF2α, as a surrogate for target engagement. |
| Variability in animal models | Genetic drift or differences in animal husbandry: These factors can influence the disease phenotype and response to treatment. | 1. Source animals from a reputable vendor and maintain a consistent breeding program. 2. Standardize housing conditions, diet, and handling procedures. |
Quantitative Data
| Parameter | Value | Context | Source |
| IC50 | Not publicly available | Inhibition of PPP1R15A phosphatase activity | N/A |
| In Vivo Formulation | 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | For intraperitoneal or oral administration in mice. | [10] |
| Clinical Trial Dosing (ALS) | 25 mg, twice daily (oral) | Phase 2 clinical trial in patients with bulbar-onset ALS. | [6] |
Signaling Pathway
The Integrated Stress Response (ISR) is a central cellular signaling network activated by various stress conditions. This compound modulates this pathway by inhibiting the dephosphorylation of eIF2α.
Caption: this compound's role in the Integrated Stress Response pathway.
Experimental Protocols
Protocol: Western Blot for Phosphorylated eIF2α
This protocol outlines the steps to measure the phosphorylation of eIF2α in cell lysates following treatment with this compound.
Caption: Workflow for Western blot analysis of p-eIF2α.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with this compound at various concentrations and time points. Include appropriate positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a fresh protease and phosphatase inhibitor cocktail. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated eIF2α (p-eIF2α) and total eIF2α overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for p-eIF2α and total eIF2α. Normalize the p-eIF2α signal to the total eIF2α signal to determine the relative phosphorylation level.
Protocol Outline: In Vitro PPP1R15A Inhibition Assay
Caption: General workflow for a PPP1R15A inhibition assay.
Procedural Outline:
-
Reagent Preparation:
-
Obtain or purify the active PPP1R15A/PP1c phosphatase complex.
-
Prepare the substrate: phosphorylated eIF2α.
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare the phosphatase assay buffer.
-
-
Assay Performance:
-
In a microplate, combine the PPP1R15A/PP1c enzyme, assay buffer, and this compound at various concentrations.
-
Initiate the reaction by adding the phosphorylated eIF2α substrate.
-
Incubate at a controlled temperature for a set period.
-
-
Detection:
-
Stop the reaction.
-
Measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to a vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]
- 2. Inflectis - InFlectis BioScience Completes Enrollment of its Phase 2 trial of IFB-088 for the Treatment of Amyotrophic Lateral Sclerosis; Anticipates Initial Results Later this Year [inflectisbioscience.reportablenews.com]
- 3. Inflectis - InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Inflectis - InFlectis BioScience Receives Approval from French Regulatory Authority to Conduct a Phase 2 Clinical Trial for IFB-088 (this compound) for the Treatment of Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 6. alsnewstoday.com [alsnewstoday.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ziath.com [ziath.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Animal Models for Icerguastat Clinical Efficacy Prediction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining animal models for better prediction of Icerguastat's clinical efficacy. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation resources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as IFB-088 or Sephin1) is a selective inhibitor of the regulatory subunit PPP1R15A of the protein phosphatase 1c (PP1c) complex. This inhibition leads to a sustained phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a key event in the Integrated Stress Response (ISR).[1] By prolonging the ISR, this compound aims to give cells more time to resolve protein misfolding and other cellular stresses, which are implicated in the pathology of diseases like amyotrophic lateral sclerosis (ALS) and oculopharyngeal muscular dystrophy (OPMD).[1][2]
Q2: Which animal models are most commonly used for preclinical studies of this compound?
A2: For Amyotrophic Lateral Sclerosis (ALS), the most widely used model is the SOD1-G93A transgenic mouse .[3] This model overexpresses a mutant human SOD1 gene, leading to a progressive motor neuron degeneration that mimics some aspects of human ALS. For Oculopharyngeal Muscular Dystrophy (OPMD), both Drosophila models expressing mutant human PABPN1 and transgenic mouse models (e.g., A17.1, Pabpn1+/A17) are utilized.[2][4]
Q3: What are the key signaling pathways to monitor when assessing this compound's effect in these models?
A3: The primary pathway to monitor is the Integrated Stress Response (ISR) . Key markers include the phosphorylation of eIF2α (p-eIF2α) and the expression of downstream targets like Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP). Assessing these markers confirms target engagement and pathway activation by this compound.
Q4: How can I translate findings from animal models to predict clinical efficacy in humans?
A4: While no animal model perfectly recapitulates human disease, several strategies can improve the predictive value of your preclinical studies. These include using multiple, well-characterized models, selecting clinically relevant endpoints, ensuring robust experimental design and statistical analysis, and correlating pharmacodynamic markers in animals with those that can be measured in human clinical trials.
Troubleshooting Guides
Troubleshooting Unexpected Results in SOD1-G93A Mice Treated with this compound
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant improvement in motor function (e.g., rotarod, grip strength). | 1. Suboptimal Dosing or Bioavailability: this compound may not be reaching the target tissues at a sufficient concentration. 2. Timing of Treatment Initiation: Treatment may have been started too late in the disease progression. 3. High Disease Burden in the Model: The high-copy SOD1-G93A model has a very aggressive phenotype that may be difficult to modify. | 1. Perform pharmacokinetic studies to determine optimal dosing and confirm target engagement in the CNS. 2. Initiate treatment at an early pre-symptomatic stage. 3. Consider using a lower-copy number SOD1-G93A model with a slower disease progression. |
| High variability in survival data. | 1. Genetic Drift in the Colony: The genetic background of the mice can influence disease progression. 2. Inconsistent Animal Husbandry: Differences in diet, housing, or handling can affect outcomes. | 1. Use mice from a well-characterized and consistent genetic background. 2. Standardize all animal husbandry procedures and ensure littermate controls are used. |
| No significant change in p-eIF2α levels in spinal cord tissue. | 1. Post-mortem Dephosphorylation: eIF2α can be rapidly dephosphorylated after tissue collection. 2. Inefficient Protein Extraction: Poor lysis of spinal cord tissue can lead to inaccurate results. | 1. Rapidly dissect and flash-freeze tissues. Use phosphatase inhibitors in all lysis buffers. 2. Optimize protein extraction protocols for spinal cord tissue to ensure efficient lysis. |
Troubleshooting Unexpected Results in OPMD Models Treated with this compound
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent reduction in PABPN1 aggregates in Drosophila models. | 1. Variable Drug Intake: Flies may not be consuming a consistent amount of the this compound-containing food. 2. Age of Flies: The effect of this compound may be age-dependent. | 1. Ensure homogenous mixing of this compound in the food and monitor food consumption. 2. Perform a time-course experiment to determine the optimal age for treatment and analysis. |
| Mild or no functional improvement in OPMD mouse models (e.g., grip strength, swallowing). | 1. Subtle Phenotype of the Model: Some OPMD mouse models, like the Pabpn1+/A17, have a milder phenotype, making it difficult to detect significant improvements. 2. Insensitive Functional Assays: The chosen functional tests may not be sensitive enough to detect subtle changes. | 1. Use a model with a more robust phenotype, such as the A17.1 transgenic mouse, for initial efficacy studies. 2. Employ more sensitive and clinically relevant assays, such as specific tests for swallowing function (e.g., videofluoroscopy) in addition to grip strength. |
| Contradictory results between Drosophila and mouse models. | 1. Inherent Biological Differences: The physiology and drug metabolism can differ significantly between insects and mammals. 2. Differences in Disease Pathogenesis: The way the mutant PABPN1 protein causes disease may differ between the models. | 1. Acknowledge the limitations of each model and use the Drosophila model for high-throughput screening and the mouse model for more detailed mechanistic and efficacy studies. 2. Correlate findings with molecular data from both models to understand the underlying mechanisms. |
Data Presentation
Table 1: Illustrative Preclinical Efficacy of this compound in SOD1-G93A Mouse Model of ALS
| Parameter | Vehicle Control | This compound-Treated | % Improvement | p-value |
| Median Survival (days) | 130 ± 5 | 145 ± 6 | 11.5% | <0.05 |
| Age at Onset of Motor Deficits (days) | 90 ± 4 | 100 ± 5 | 11.1% | <0.05 |
| Rotarod Performance at 120 days (seconds) | 25 ± 8 | 45 ± 10 | 80% | <0.01 |
| Grip Strength at 120 days (grams) | 50 ± 10 | 70 ± 12 | 40% | <0.01 |
| Spinal Cord p-eIF2α/total eIF2α ratio (fold change) | 1.0 ± 0.2 | 2.5 ± 0.4 | 150% | <0.001 |
| Spinal Cord ATF4 mRNA expression (fold change) | 1.0 ± 0.3 | 3.0 ± 0.5 | 200% | <0.001 |
Note: The data presented in this table is illustrative and based on expected outcomes for an effective ISR modulator in the SOD1-G93A model. Actual results may vary.
Table 2: Preclinical Efficacy of this compound in a Drosophila Model of OPMD
| Parameter | Vehicle Control | This compound-Treated | % Improvement | p-value |
| Wing Position Defects at day 6 (%) | 75 ± 5 | 40 ± 6 | 46.7% | <0.01 |
| PABPN1 Aggregates per muscle fiber | 12 ± 2 | 5 ± 1 | 58.3% | <0.001 |
| Muscle Degeneration Score (arbitrary units) | 3.5 ± 0.5 | 1.5 ± 0.3 | 57.1% | <0.01 |
| Thoracic muscle p-eIF2α/total eIF2α ratio (fold change) | 1.0 ± 0.1 | 2.2 ± 0.3 | 120% | <0.01 |
Data adapted from a study by Chartier et al., 2023.[2]
Experimental Protocols
Protocol 1: Western Blot Analysis of p-eIF2α, total eIF2α, and CHOP
-
Tissue Lysis:
-
Rapidly dissect spinal cord or muscle tissue and immediately flash-freeze in liquid nitrogen.
-
Homogenize frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 12% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies for p-eIF2α (Ser51), total eIF2α, and CHOP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect signal using an ECL substrate and image with a chemiluminescence imager.
-
-
Quantification:
-
Quantify band intensities using densitometry software.
-
Normalize p-eIF2α to total eIF2α and CHOP to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Quantitative RT-PCR for ATF4 mRNA Expression
-
RNA Extraction:
-
Extract total RNA from frozen tissue samples using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for ATF4 and a reference gene (e.g., GAPDH or β-actin).
-
Use a standard thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative expression of ATF4 mRNA using the ΔΔCt method, normalizing to the reference gene expression.
-
Protocol 3: Behavioral Testing in SOD1-G93A Mice
-
Rotarod Test:
-
Acclimatize mice to the rotarod apparatus for 2-3 days prior to testing.
-
Place mice on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
-
-
Grip Strength Test:
-
Allow the mouse to grip a wire grid connected to a force gauge with its forelimbs.
-
Gently pull the mouse by its tail away from the grid until it releases its grip.
-
Record the peak force generated.
-
Perform five measurements per mouse and average the results.
-
Protocol 4: Functional Assessment in OPMD Drosophila Model
-
Wing Position Assay:
-
Anesthetize flies using CO2.
-
Score the wing posture of individual flies as normal (held flat over the abdomen) or abnormal (held up or down).
-
Calculate the percentage of flies with abnormal wing posture in each group.
-
-
Muscle Histology and Aggregate Quantification:
-
Dissect the thoracic muscles of adult flies.
-
Fix and stain the muscles with phalloidin to visualize muscle fibers and an antibody against PABPN1 to detect aggregates.
-
Image the muscles using a confocal microscope.
-
Quantify the number and size of PABPN1 aggregates per muscle fiber using image analysis software.
-
Mandatory Visualizations
Caption: this compound's mechanism of action within the Integrated Stress Response pathway.
Caption: Experimental workflow for testing this compound in the SOD1-G93A ALS mouse model.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Icerguastat powder
Welcome to the technical support center for Icerguastat powder. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variability and provide guidance on troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound powder.
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound (also known as IFB-088 or Sephin1) is a selective inhibitor of the regulatory subunit PPP1R15A within the PPP1R15A/PP1c phosphatase complex.[1][2] By inhibiting this complex, this compound reduces the dephosphorylation of the translation initiation factor eIF2α, which helps cells recover from proteostasis collapse by maintaining an active integrated stress response (ISR).[1][2] It is a guanabenz derivative but lacks its α2-adrenergic agonist activity.[1][3] |
| What are the known physicochemical properties of this compound? | This compound is a small molecule with a molecular weight of 196.64 g/mol .[1] It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 rotatable bonds.[1] Its topological polar surface area is 76.76 Ų, and it has an XLogP of 1.47, indicating its lipophilicity.[1] |
| Why is batch-to-batch consistency of a powder important in pharmaceutical development? | Batch-to-batch consistency is crucial because physical and chemical variations in an active pharmaceutical ingredient (API) can significantly impact the final drug product's quality, efficacy, and safety.[4][5][6] Inconsistent properties can lead to issues in manufacturing processes like blending and tablet compression, and can affect the drug's dissolution rate and bioavailability.[7][8][9] |
| What are the potential sources of batch-to-batch variability in this compound powder? | While specific variability data for this compound is not publicly available, common sources of variability in pharmaceutical powders include changes in particle size distribution, morphology, crystallinity, moisture content, and the presence of impurities or different polymorphic forms.[4][7][10][11][12] These can arise from slight deviations in the manufacturing, processing, or storage conditions.[13] |
| How can I assess the flowability of my this compound powder? | Poor powder flow can lead to inconsistent dosing and tablet weight.[7][8] Several methods can be used to assess flowability, including measuring the angle of repose, using a flow-through-an-orifice test, or employing more advanced techniques like powder rheometry and shear cell testing.[12] |
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues related to this compound powder variability.
Issue 1: Inconsistent Dissolution Profile
Symptom: You observe significant differences in the dissolution rate of this compound from different batches in your formulation.
Potential Causes & Troubleshooting Workflow:
Detailed Experimental Protocols:
-
Particle Size Distribution by Laser Diffraction:
-
Principle: This technique measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.[11][14]
-
Methodology:
-
Disperse the this compound powder in a suitable non-solvent dispersant (e.g., dry dispersion with air pressure or wet dispersion in a liquid like hexane).
-
Introduce the dispersion into the laser diffraction instrument (e.g., Malvern Mastersizer).
-
Measure the scattered light pattern and use the Mie or Fraunhofer theory to calculate the particle size distribution.
-
Compare the D10, D50, and D90 values across batches.
-
-
-
X-ray Powder Diffraction (XRD):
-
Principle: XRD is used to identify the crystalline phases of a material and can differentiate between different polymorphs or between crystalline and amorphous forms.[4][11]
-
Methodology:
-
Pack the this compound powder into a sample holder.
-
Place the holder in the diffractometer.
-
Expose the sample to an X-ray beam at various angles (2θ).
-
Record the diffraction pattern.
-
Compare the peak positions and intensities between batches to identify any differences in crystal structure.
-
-
-
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can detect melting points, glass transitions, and crystallization events, which are characteristic of the solid-state form.
-
Methodology:
-
Accurately weigh a small amount of this compound powder (3-5 mg) into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Record the heat flow.
-
Compare the thermograms for differences in melting endotherms or other thermal events.
-
-
Issue 2: Poor Powder Flow and Weight Variability in Tableting/Capsule Filling
Symptom: You are experiencing inconsistent die filling, tablet weight variation, or capsule fill weight variability.[7][8]
Potential Causes & Troubleshooting Workflow:
Detailed Experimental Protocols:
-
Angle of Repose:
-
Principle: A simple method to assess powder flowability by measuring the angle of the conical pile formed when powder is poured onto a horizontal surface.[12] A lower angle of repose indicates better flowability.
-
Methodology:
-
Pour the this compound powder through a funnel onto a flat, circular base of a known diameter.
-
Continue pouring until the pile reaches a predetermined height or the base is covered.
-
Measure the height (h) and radius (r) of the powder cone.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).
-
Compare the angle across different batches.
-
-
-
Scanning Electron Microscopy (SEM):
-
Principle: SEM provides high-resolution images of the particle surface morphology and shape.[11][14] Irregularly shaped or acicular (needle-like) particles tend to have poorer flowability than spherical particles.
-
Methodology:
-
Mount a small amount of this compound powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.
-
Insert the sample into the SEM chamber.
-
Acquire images at various magnifications to observe particle shape, size, and surface texture.
-
Qualitatively compare the morphology of particles from different batches.
-
-
-
Moisture Content by Karl Fischer Titration:
-
Principle: This is a highly accurate method for determining the water content of a sample. Excessive moisture can increase interparticle cohesion and worsen flow.[7][8][12]
-
Methodology:
-
Introduce a known weight of this compound powder into the Karl Fischer titration vessel containing a solvent (e.g., methanol).
-
Titrate with a Karl Fischer reagent, which reacts stoichiometrically with water.
-
The endpoint is detected potentiometrically.
-
The amount of titrant consumed is used to calculate the water content.
-
Compare the moisture content across batches.
-
-
Data Summary Tables
To effectively track and compare batches, use the following tables to summarize your analytical data.
Table 1: Physical Characterization of this compound Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Particle Size D50 (µm) | Target ± X% | |||
| Angle of Repose (°) | < 35° | |||
| Bulk Density (g/mL) | Report Value | |||
| Tapped Density (g/mL) | Report Value | |||
| Carr's Index (%) | < 15 (Good Flow) | |||
| Moisture Content (%) | < 0.5% |
Table 2: Solid-State Characterization of this compound Batches
| Parameter | Batch A | Batch B | Batch C | Specification |
| Polymorphic Form (by XRD) | Form I | |||
| Melting Point (°C by DSC) | 150 - 155 °C | |||
| Degree of Crystallinity (%) | > 95% | |||
| Elemental Impurities (ppm) | As per ICH Q3D |
Disclaimer: The experimental protocols and acceptance criteria provided are examples and should be adapted and validated for your specific application and regulatory requirements.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Inflectis - InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 3. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Powder Characterization | Anton Paar [anton-paar.com]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 8. The Critical Role of Powder Flowability in Pharmaceutical Manufacturing – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 9. Overcoming Challenges in Early Phase Drug Product Development [news.pda.org]
- 10. Bulk Powder API and Excipient Characterization Services [tricliniclabs.com]
- 11. nslanalytical.com [nslanalytical.com]
- 12. torontech.com [torontech.com]
- 13. researchgate.net [researchgate.net]
- 14. APIs Characterisation: R&D Expertise - SEQENS [seqens.com]
Validation & Comparative
A Comparative Efficacy Analysis of Icerguastat and Guanabenz in Preclinical and Clinical Models of Amyotrophic Lateral Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic efficacy of Icerguastat (also known as IFB-088 or Sephin1) and Guanabenz in the context of Amyotrophic Lateral Sclerosis (ALS). Both compounds target the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of ALS. However, they exhibit distinct pharmacological profiles that influence their clinical potential. This document synthesizes preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for the scientific community.
Mechanism of Action: Targeting the Integrated Stress Response
This compound and Guanabenz share a common mechanism of action by modulating the Unfolded Protein Response (UPR), a component of the ISR.[1][2] They both inhibit the PPP1R15A/PP1c phosphatase complex (also known as GADD34-PP1), which is responsible for dephosphorylating the eukaryotic translation initiation factor 2 alpha (eIF2α).[2][3] By inhibiting this complex, both drugs prolong the phosphorylation of eIF2α, which in turn attenuates global protein synthesis.[2] This reduction in the protein load on the endoplasmic reticulum (ER) allows cells more time to manage misfolded proteins, a key pathological feature in ALS.[2][4]
This compound is a first-in-class small molecule specifically designed to be a selective inhibitor of the stress-induced PPP1R15A/PP1c phosphatase complex, making it highly specific for stressed cells.[1][4] In contrast, Guanabenz is an older drug, originally approved for hypertension, that also possesses this inhibitory activity.[2][3] However, Guanabenz is also a potent alpha-2 adrenergic agonist, which is responsible for its hypotensive effects.[2][5] this compound was developed as a derivative of Guanabenz, engineered to retain the beneficial effects on the UPR without the problematic alpha-2 adrenergic activity.[5]
Recent preclinical studies have further elucidated the mechanism of this compound, showing it also reduces mitochondrial oxidative stress and the cytoplasmic mislocalization of TDP-43, a pathological hallmark in the majority of ALS cases.[6][7]
Preclinical Efficacy in ALS Models
The preclinical evaluation of Guanabenz in the widely used SOD1-G93A transgenic mouse model of ALS has yielded conflicting results. Some studies reported a significant amelioration of the disease, with delayed onset, prolonged survival, and improved motor performance.[3] Conversely, other rigorous preclinical experiments found that Guanabenz treatment accelerated disease progression in the same mouse model.[2][8] These discrepancies may be attributable to differences in experimental protocols, such as the route and timing of drug administration.[9]
This compound (Sephin1) has also been evaluated in SOD1G93A mice, where it has been shown to improve motor neuron survival and decrease the aggregation of mutant SOD1.[10] Further studies in SOD1G93A mice and mutant TDP-43 transgenic zebrafish have demonstrated that this compound improves motor neuron survival and motor function.[6][10] It has also been shown to reduce the cytoplasmic mislocalization of TDP-43 in the spinal cord of SOD1G93A mice.[7][10]
Preclinical Data Summary
| Compound | Animal Model | Key Findings | Reference |
| Guanabenz | SOD1-G93A Mice | Ameliorated disease, delayed onset, prolonged survival | [3] |
| SOD1-G93A Mice | Accelerated disease progression | [2][8] | |
| This compound | SOD1-G93A Mice | Improved motor neuron survival, decreased SOD1 aggregates | [10] |
| TDP-43 Zebrafish | Improved motor neuron survival and motor function | [6] | |
| SOD1-G93A Mice | Reduced TDP-43 cytoplasmic mislocalization | [7][10] |
Clinical Efficacy in ALS Patients
A Phase 2 clinical trial of Guanabenz (the ProMISe trial) in ALS patients showed encouraging results, particularly in individuals with bulbar-onset ALS.[1][5] The trial demonstrated that higher doses of Guanabenz (32 mg and 64 mg daily) significantly slowed disease progression compared to a historical cohort.[11] However, the clinical development of Guanabenz for ALS was halted due to a high incidence of hypotension and other side effects related to its alpha-2 adrenergic agonism.[1][11]
This compound has been investigated in a Phase 2 clinical trial (NCT05508074) specifically in patients with bulbar-onset ALS.[12] The trial found that this compound, administered at a dose of 25 mg twice daily, was safe and well-tolerated.[12] Importantly, it significantly slowed disease progression as measured by the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R).[12] In the per-protocol population, patients receiving this compound showed a statistically significant and clinically meaningful reduction in the rate of decline on the ALSFRS-R compared to the placebo group.[12] Biomarker data from the study supported the drug's mechanism of action, showing activation of the integrated stress response and a reduction in oxidative stress.[12]
Clinical Trial Data Summary
| Compound | Trial | Patient Population | Key Efficacy Findings | Key Safety Findings | Reference |
| Guanabenz | Phase 2 (ProMISe) | ALS (all onsets) | Slowed disease progression, particularly in bulbar-onset patients, at higher doses (32 mg & 64 mg/day). | High incidence of hypotension and other adverse events, leading to a high drop-out rate at the 64 mg dose. | [1][11] |
| This compound | Phase 2 (NCT05508074) | Bulbar-onset ALS | Significantly slowed disease progression (ALSFRS-R decline of 0.95 points/month vs. 1.42 in placebo). | Safe and well-tolerated. | [12] |
Experimental Protocols
Guanabenz Preclinical Study (Ameliorating Effect)
-
Animal Model: G93A mutant SOD1 transgenic mice.
-
Treatment: Guanabenz administered via intraperitoneal injection.
-
Outcome Measures: Disease onset, lifespan, motor performance, and motor neuron loss.
-
Key Findings: Guanabenz-treated mice showed less accumulation of mutant SOD1 and enhanced phosphorylation of eIF2α at the end stage of the disease.[3]
Guanabenz Preclinical Study (Accelerating Effect)
-
Animal Model: B6SJL(G93A-SOD1)/Gur1 mice.
-
Treatment: Guanabenz administered to male and female mice.
-
Outcome Measures: Age of onset of paresis and age at ALS-related death.
-
Key Findings: Guanabenz-treated male mice exhibited an accelerated age of onset of paresis and age at ALS-related death. No significant effect was observed in female mice. The study also noted aggressive behavior and reduced body weight gain in Guanabenz-treated mice.[8][13]
This compound Phase 2 Clinical Trial (NCT05508074)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 51 individuals with bulbar-onset ALS.
-
Intervention: Participants were randomly assigned to receive either 25 mg of this compound tablets twice daily or a placebo, in addition to the standard ALS treatment riluzole.
-
Primary Outcome: Safety and tolerability of this compound.
-
Secondary Outcomes: Efficacy measures including the change in ALSFRS-R score, lung function, and ALS staging.
-
Duration: Six months.[12]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound and Guanabenz in the ISR pathway.
Caption: Workflow of the this compound Phase 2 clinical trial.
Conclusion
Both this compound and Guanabenz have demonstrated the potential to modulate the Integrated Stress Response, a promising therapeutic target in ALS. However, the clinical development of Guanabenz has been hindered by its off-target effects, namely its alpha-2 adrenergic agonism leading to hypotension.[1][11] this compound, designed to circumvent this issue, has shown a favorable safety profile and significant efficacy in slowing disease progression in a Phase 2 trial of bulbar-onset ALS patients.[12] The preclinical data for this compound also appears more consistent than that for Guanabenz, with demonstrated positive effects on key pathological hallmarks of ALS, including TDP-43 proteinopathy.[6][10] These findings position this compound as a more promising candidate for further clinical development as a potential treatment for ALS.[12]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. benchchem.com [benchchem.com]
- 3. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis - BioSpace [biospace.com]
- 5. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]
- 7. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanabenz Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The unfolded protein response in amyotrophic later sclerosis: results of a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alsnewstoday.com [alsnewstoday.com]
- 13. Guanabenz Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Icerguastat: A Comparative Analysis of Integrated Stress Response Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Icerguastat (also known as IFB-088 or sephin1) and other therapeutic alternatives targeting the Integrated Stress Response (ISR). The following sections detail the neuroprotective performance of these compounds, supported by experimental data from independent preclinical studies.
This compound is a novel, orally available small molecule designed to modulate the Integrated Stress Response (ISR), a crucial cellular pathway that responds to various stressors, including the accumulation of misfolded proteins characteristic of many neurodegenerative diseases.[1][2] By selectively inhibiting the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), this compound aims to prolong this protective response, thereby reducing the burden of protein aggregates and promoting neuronal survival.[1][2] This guide will compare the preclinical efficacy of this compound with other ISR modulators—Guanabenz, Salubrinal, Trazodone, and ISRIB—in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth (CMT) disease.
Performance Comparison of ISR Modulators
The following tables summarize the quantitative data from preclinical studies on this compound and its alternatives.
Table 1: Neuroprotective Effects of this compound in Preclinical Models
| Compound | Disease Model | Key Findings | Source |
| This compound (IFB-088/sephin1) | SOD1 G93A Mice (ALS) | Improved motor neuron survival in the spinal cord. | [1] |
| Mutant TDP-43 Transgenic Zebrafish (ALS) | Improved motor neuron survival, motor function, and overall survival. | [1] | |
| MpzR98C/+ and C3-PMP22 Mice (CMT) | Improved motor function and neurophysiology; enhanced myelination (increased g-ratios and myelin thickness). | [3][4] |
Table 2: Comparative Efficacy of Alternative ISR Modulators in Preclinical ALS Models
| Compound | Disease Model | Dosage and Administration | Key Findings | Source |
| Guanabenz | SOD1 G93A Mice (female) | 4 mg/kg, intraperitoneal (i.p.) injection, every other day | Beneficial: Significantly delayed disease onset, extended lifespan, improved motor performance, and attenuated motor neuron loss. | [5][6] |
| Guanabenz | SOD1 G93A Mice (male and female) | 4.5 mg/kg/day via continuous subcutaneous infusion (osmotic pump) AND 4.0 mg/kg every other day (i.p.) | Deleterious: Accelerated disease onset and shortened lifespan. | [6][7][8] |
| ISRIB | SOD1-linked Amyotrophic Lateral Sclerosis (in vitro) | Not specified | Beneficial effects reported in cell models. | [9] |
| 2BAct and PRXS571 (ISRIB-like) | SOD1 G93A Mice | Not specified | Anticipated disease onset, aggravated muscle denervation, and motor neuron death. | [10] |
Table 3: Neuroprotective Effects of Other ISR Modulators in Various Preclinical Models
| Compound | Disease Model | Key Findings | Source |
| Salubrinal | Traumatic Brain Injury (TBI) Mouse Model | Improved morphological and functional outcomes; inhibited apoptosis by suppressing the ER stress-autophagy pathway. | [11] |
| Cardiac Arrest Rodent Model | Improved neurological performance and cortical mitochondrial morphology. | [12][13] | |
| Trazodone | Prion-Diseased Mice | Rescued 78% of lost synaptic proteins (PSD-95, synaptophysin) and increased dendritic spine density by 41%. | [14] |
| Rodent Models of Depression | Increased Brain-Derived Neurotrophic Factor (BDNF) levels by 45% in the prefrontal cortex and 38% in the hippocampus. | [14] | |
| ISRIB | Prion-Diseased Mice | Conferred neuroprotection without pancreatic toxicity. | [15] |
| Alzheimer's Disease Mouse Models | Restored synaptic plasticity and long-term memory defects. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Protocols
In Vivo Efficacy Study in SOD1 G93A Mice (ALS Model)
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation, a widely used model for ALS.[5][6]
-
Drug Administration:
-
This compound (sephin1): Specific dosage and administration routes from peer-reviewed publications are still emerging.
-
Guanabenz: Administered via intraperitoneal (i.p.) injection (e.g., 4 mg/kg every other day) or continuous subcutaneous infusion using an osmotic pump (e.g., 4.5 mg/kg/day).[5][6][8] Treatment is typically initiated at a pre-symptomatic age.
-
-
Outcome Measures:
-
Disease Onset and Lifespan: Mice are monitored daily for signs of motor impairment (e.g., tremors, hindlimb weakness) to determine the age of disease onset. Lifespan is recorded as the age at death.[5][7]
-
Motor Performance: Assessed using tests such as the rotarod test, where the time the mouse can remain on a rotating rod is measured.[5]
-
Motor Neuron Survival: At the study endpoint, spinal cord tissue is collected, sectioned, and stained (e.g., with Nissl stain) to quantify the number of surviving motor neurons in the lumbar spinal cord.[5]
-
In Vivo Efficacy Study in CMT Mouse Models
-
Animal Models: MpzR98C/+ and C3-PMP22 mice, which model Charcot-Marie-Tooth disease types 1B and 1A, respectively.[3][4]
-
Drug Administration (this compound): Administered orally.[16]
-
Outcome Measures:
-
Motor Function: Assessed through behavioral tests.
-
Neurophysiology: Nerve conduction velocity and compound muscle action potential are measured to assess nerve function.[3][4]
-
Myelination: Sciatic nerves are collected for histological analysis. Myelin sheath thickness and g-ratios (axon diameter to fiber diameter) are quantified using electron microscopy.[3][4]
-
Discussion
The preclinical data available to date suggests that this compound holds promise as a neuroprotective agent in models of both ALS and CMT. Its mechanism of action, centered on the modulation of the ISR, is supported by studies on other compounds targeting the same pathway. However, the conflicting results observed with Guanabenz in the SOD1 G93A mouse model underscore the critical importance of experimental design, including the route of administration, dosage, and sex of the animals.[5][6][7][8]
The deleterious effects observed in some Guanabenz studies highlight the need for careful dose-finding and toxicological evaluation of any ISR modulator.[7][8] Alternatives like Salubrinal, Trazodone, and ISRIB have also shown neuroprotective effects in various models, but a direct comparison with this compound is challenging due to the different disease models and endpoints used in the studies.[9][11][12][14]
Future independent, peer-reviewed studies that directly compare this compound with these alternatives in standardized preclinical models will be crucial for validating its neuroprotective potential and establishing its therapeutic window. Researchers should pay close attention to the experimental parameters to ensure reproducibility and facilitate meaningful comparisons across studies.
References
- 1. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]
- 3. Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guanabenz delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Blog: Guanabenz Accelerates ALS Disease Progression in Pr... | ALS TDI [als.net]
- 8. Guanabenz Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correction of eIF2-dependent defects in brain protein synthesis, synaptic plasticity and memory in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of the integrated stress response accelerates disease progression in an amyotrophic lateral sclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salubrinal offers neuroprotection through suppressing endoplasmic reticulum stress, autophagy and apoptosis in a mouse traumatic brain injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of the Inhibitor Salubrinal after Cardiac Arrest in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. charcot-marie-toothnews.com [charcot-marie-toothnews.com]
A Comparative Analysis of Icerguastat and Riluzole in the Context of Amyotrophic Lateral Sclerosis (ALS) Therapy
For Research, Scientific, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. For decades, Riluzole has been the cornerstone of disease-modifying therapy, offering a modest but significant survival benefit. The therapeutic landscape is evolving, with novel mechanisms of action being investigated to address the complex pathology of ALS. One such emerging agent is Icerguastat (also known as IFB-088), which targets the Integrated Stress Response (ISR), a key cellular pathway implicated in neurodegeneration. This guide provides a comparative overview of Riluzole and the investigational drug this compound, and explores the rationale for their use in combination therapy, which is currently under clinical investigation.
Mechanism of Action
Riluzole: Modulating Glutamate Excitotoxicity
Riluzole's neuroprotective effects are primarily attributed to its modulation of the glutamatergic system.[1][2] Excessive glutamate can lead to excitotoxicity, a process implicated in the pathogenesis of ALS.[2][3] Riluzole is believed to work through multiple mechanisms:
-
Inhibition of Glutamate Release: It reduces the presynaptic release of glutamate by blocking voltage-gated sodium channels.[2]
-
Postsynaptic Receptor Modulation: It non-competitively inhibits NMDA (N-methyl-D-aspartate) and kainate receptors, which, when over-activated by glutamate, allow an excessive influx of calcium into neurons, leading to cell damage.[2]
-
Enhancement of Glutamate Uptake: Some evidence suggests Riluzole may increase the activity of excitatory amino acid transporters (EAATs), which clear glutamate from the synaptic cleft.[4]
This compound: Targeting the Integrated Stress Response
This compound is a first-in-class oral small molecule that modulates the Integrated Stress Response (ISR).[5] The ISR is a cellular signaling network that is activated by various stress conditions, including the accumulation of misfolded proteins, which is a pathological hallmark of ALS.[5][6] The core event of the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but allows for the selective translation of stress-response proteins like ATF4.[6][7]
This compound works by targeting the PPP1R15A/PP1c phosphatase complex, which is responsible for dephosphorylating eIF2α.[5] By inhibiting this phosphatase, this compound prolongs the protective effects of the ISR, giving cells more time to clear misfolded proteins and restore homeostasis.[5] Preclinical studies have shown that this mechanism can reduce the cytoplasmic mislocalization of TDP-43, a key pathological feature in the vast majority of ALS cases, and improve motor neuron survival.[8]
Clinical and Preclinical Data
Riluzole: Established Efficacy in Clinical Trials
Riluzole's approval was based on two pivotal randomized, double-blind, placebo-controlled trials that demonstrated a significant, albeit modest, extension in survival for ALS patients.[1][9]
| Pivotal Riluzole Clinical Trial Data | |
| Study | Bensimon et al., 1994 [1] |
| Design | Double-blind, placebo-controlled |
| Participants (N) | 155 |
| Treatment Arm | Riluzole 100 mg/day |
| Primary Endpoint | Survival and functional status |
| Key Efficacy Results | |
| 12-Month Survival | 74% (Riluzole) vs. 58% (Placebo) |
| Median Survival Benefit | ~2-3 months |
| Tracheostomy-Free Survival (18 mo) | - |
| Effect on Muscle Strength | Significantly slower deterioration with Riluzole |
Note: Real-world evidence studies suggest the survival benefit of Riluzole may be greater than observed in the pivotal trials, potentially extending survival by 6 to 19 months.[8][10]
This compound: Promising Preclinical Evidence
As an investigational drug, this compound's efficacy data is currently limited to preclinical models of ALS. These studies have provided the foundational evidence for its progression into clinical trials.
| This compound Preclinical Data Highlights | |
| Model(s) | SOD1G93A mice, TDP-43 transgenic zebrafish, in vitro motor neuron cultures[8] |
| Key Findings | |
| Pathology | Significantly reduces TDP-43 cytoplasmic mislocalization.[8] |
| Cellular Function | Reduces mitochondrial oxidative stress and abnormal RNA splicing associated with TDP-43 dysfunction.[8] |
| Neuroprotection | Improves motor neuron survival in both in vitro and in vivo models.[8] |
| Functional Outcome | Enhances motor function and survival in animal models.[8] |
Note: Specific quantitative data on survival extension or functional improvement from these preclinical studies are not yet widely published. The drug has received Orphan Drug Designation from the FDA for the treatment of ALS.[5][9]
Combination Therapy: this compound and Riluzole
The distinct mechanisms of action of this compound and Riluzole provide a strong rationale for investigating their use in combination. While Riluzole addresses excitotoxicity, a downstream consequence of neuronal stress, this compound targets a more upstream cellular stress response pathway. This complementary approach could offer a synergistic neuroprotective effect.
A clinical trial, NCT05508074 , is currently underway to evaluate this hypothesis. It is a prospective, international, randomized, double-blind, placebo-controlled study designed to assess the safety and efficacy of this compound (IFB-088) in combination with the standard of care, Riluzole, in patients with bulbar-onset ALS.
Experimental Protocols
Protocol Outline: Riluzole Pivotal Trial (Adapted from Bensimon et al., 1994)
-
Objective: To evaluate the efficacy and safety of Riluzole (100 mg/day) in patients with ALS.
-
Study Design: A prospective, double-blind, placebo-controlled, randomized trial.
-
Patient Population: 155 outpatients with probable or definite ALS. Randomization was stratified by site of disease onset (bulbar or limb).
-
Intervention: Patients were randomly assigned to receive either Riluzole (50 mg twice daily) or a matching placebo.
-
Duration: Treatment period of 12 months, with a median follow-up of 573 days.
-
Primary Endpoints:
-
Survival: Defined as being alive and free from tracheostomy.
-
Functional Status: Assessed using a global score and specific functional scales for limb, bulbar, and respiratory function.
-
-
Secondary Endpoint: Muscle strength, evaluated via manual muscle testing.
-
Statistical Analysis: Survival was analyzed using the Kaplan-Meier method and log-rank test. Changes in functional and strength scores were analyzed using repeated-measures analysis of variance.
Hypothetical Protocol: Preclinical Evaluation of Combination Therapy in a SOD1G93A Mouse Model
This protocol is a representative example based on established guidelines for preclinical ALS research.[11][12]
-
Objective: To assess the efficacy and potential synergy of this compound and Riluzole combination therapy in delaying disease onset and extending survival in the SOD1G93A mouse model of ALS.
-
Animal Model: Transgenic mice overexpressing the human SOD1G93A mutation (e.g., on a C57BL/6 background).
-
Study Design: A randomized, blinded, controlled study.
-
Group 1: Vehicle control.
-
Group 2: Riluzole monotherapy.
-
Group 3: this compound monotherapy.
-
Group 4: Riluzole + this compound combination therapy.
-
-
Intervention: Treatment administration would begin at a pre-symptomatic age (e.g., 50 days) and continue until the study endpoint. Dosing would be based on prior pharmacokinetic and tolerability studies.
-
Primary Endpoints:
-
Survival: Defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.
-
Disease Onset: Defined by the first appearance of motor deficits such as tremors or hindlimb paresis.
-
-
Secondary Endpoints:
-
Motor Function: Assessed weekly using tests such as the rotarod for motor coordination and grip strength meters.
-
Body Weight: Monitored as an indicator of general health and disease progression.
-
-
Post-mortem Analysis: Spinal cord and brain tissue would be collected at the endpoint for histopathological analysis, including motor neuron counts and assessment of pathological markers like TDP-43 aggregation and microgliosis.
Conclusion
Riluzole remains a fundamental component of ALS therapy, providing a survival benefit by targeting glutamate-mediated excitotoxicity. This compound represents a promising investigational therapy with a distinct, upstream mechanism of action focused on resolving cellular stress through modulation of the ISR. The ongoing clinical trial of their combination is a logical and scientifically driven step forward, holding the potential to offer a multi-pronged therapeutic approach that could yield greater benefits than either agent alone. The results of this trial are eagerly awaited by the ALS research and patient communities.
References
- 1. A controlled trial of riluzole in amyotrophic lateral sclerosis. ALS/Riluzole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 3. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riluzole, a glutamate modulator, slows cerebral glucose metabolism decline in patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stage at which riluzole treatment prolongs survival in patients with amyotrophic lateral sclerosis: a retrospective analysis of data from a dose-ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.universityofgalway.ie [research.universityofgalway.ie]
- 8. tandfonline.com [tandfonline.com]
- 9. Dose-ranging study of riluzole in amyotrophic lateral sclerosis. Amyotrophic Lateral Sclerosis/Riluzole Study Group II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
Icerguastat: A Comparative Analysis of Preclinical Findings in Neurodegenerative and Other Chronic Diseases
A detailed examination of the preclinical efficacy and mechanism of action of Icerguastat (IFB-088), a novel modulator of the Integrated Stress Response, in comparison to other therapeutic alternatives for Oculopharyngeal Muscular Dystrophy, Amyotrophic Lateral Sclerosis, and its potential applicability in heart and kidney diseases.
This compound (also known as IFB-088 and Sephin1) is an investigational drug that selectively inhibits the regulatory subunit PPP1R15A (also known as GADD34) of the protein phosphatase 1 complex. This inhibition prolongs the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR). The ISR is a cellular pathway activated by various stress conditions, including the accumulation of misfolded proteins, which is a hallmark of several neurodegenerative diseases. By modulating the ISR, this compound aims to give cells more time to repair or clear these damaging proteins.[1][2] A significant advantage of this compound is that it is a derivative of Guanabenz but lacks its α2-adrenergic agonist activity, thereby avoiding side effects such as hypotension.[2]
This guide provides a comparative overview of the key preclinical findings for this compound and alternative therapeutic strategies in Oculopharyngeal Muscular Dystrophy (OPMD) and Amyotrophic Lateral Sclerosis (ALS). Additionally, it explores the potential for this compound in preclinical models of heart and kidney disease, for which direct studies are currently lacking but where related mechanisms of action show promise.
Oculopharyngeal Muscular Dystrophy (OPMD)
OPMD is a late-onset genetic disorder characterized by the progressive degeneration of specific muscles, leading to eyelid drooping (ptosis), swallowing difficulties (dysphagia), and limb weakness.[2] It is caused by a mutation in the PABPN1 gene, resulting in an expanded polyalanine tract in the PABPN1 protein, which leads to the formation of protein aggregates in muscle cell nuclei.[2]
This compound in a Drosophila Model of OPMD
Preclinical studies in a Drosophila (fruit fly) model of OPMD have demonstrated the potential of this compound. Oral administration of this compound to these flies led to a significant reduction in muscle degeneration and a decrease in the aggregation of the mutant PABPN1 protein.[3][4]
Comparison with Alternative Therapies in OPMD Mouse Models
Several other compounds have been investigated in the A17 mouse model, which expresses a mutant human PABPN1 and recapitulates key features of OPMD.
-
Guanabenz: As a related compound to this compound, Guanabenz has been shown to improve muscle strength, and reduce the number and size of PABPN1 nuclear aggregates in the A17 mouse model.[5][6]
-
Trehalose: This natural disaccharide has been shown to reduce the formation of protein aggregates and delay the progression of muscle weakness in the A17 mouse model.[7][8]
-
Doxycycline: This antibiotic has demonstrated the ability to attenuate muscle weakness and reduce the load of PABPN1 aggregates in the A17 mouse model.[9][10]
Table 1: Comparison of Preclinical Efficacy in OPMD Animal Models
| Treatment | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound | Drosophila (OPMD model) | Muscle degeneration, PABPN1 aggregation | Statistically significant reduction in muscle defects and PABPN1 aggregates. | [3][4] |
| Guanabenz | A17 Mouse (OPMD model) | Muscle strength, PABPN1 aggregation | Significant improvement in muscle strength; reduction in nuclei with aggregates from ~35% to ~20%. | [5] |
| Trehalose | A17 Mouse (OPMD model) | Muscle weakness, PABPN1 aggregation | Attenuation of muscle weakness and reduced aggregate formation. | [7][8] |
| Doxycycline | A17 Mouse (OPMD model) | Muscle weakness, PABPN1 aggregation | Delayed and attenuated muscle weakness and reduced intranuclear aggregates. | [9][10] |
Amyotrophic Lateral Sclerosis (ALS)
ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and death.[11] The accumulation of misfolded proteins is also a feature of ALS pathology.
This compound in an ALS Mouse Model
Preclinical studies using the SOD1-G93A mouse model of ALS, a commonly used model of the disease, have shown that Sephin1 (this compound) demonstrated some promising therapeutic effects.[12] However, the same study suggested that these effects might be independent of its action on the PERK pathway, a component of the ISR.[12]
Comparison with Alternative Therapies in ALS Mouse Models
-
Salubrinal: Another modulator of the ISR that, like this compound, leads to increased eIF2α phosphorylation, was tested in the SOD1-G93A mouse model. However, these studies failed to demonstrate any therapeutic benefits in terms of lifespan or motor function.[13]
-
Riluzole: This is one of the few approved treatments for ALS. However, its efficacy in preclinical mouse models has been inconsistent, with some studies showing a modest benefit while others report no significant effect on lifespan or motor function.[11][14][15]
Table 2: Comparison of Preclinical Efficacy in ALS Mouse Models (SOD1-G93A)
| Treatment | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound (Sephin1) | Lifespan, Motor function | Showed some promising therapeutic effects, though potentially PERK-independent. Specific quantitative data on lifespan extension or motor function improvement is not detailed in the available literature. | [12] |
| Salubrinal | Lifespan, Motor function | No significant benefit on lifespan or motor performance. | [13] |
| Riluzole | Lifespan, Motor function | Conflicting results: Some studies show no significant benefit on lifespan or motor performance, while others suggest a modest extension of survival. For instance, one study showed no significant difference in survival (136.1±1.6 days for untreated vs. 132.4±1.8 days for treated). | [14][15] |
Potential Applications in Heart and Kidney Disease
To date, no preclinical studies have been published specifically evaluating this compound in animal models of heart or kidney disease. However, the mechanism of action of this compound, modulating the ISR, may have relevance in these conditions where cellular stress and protein misfolding can contribute to pathology.
Heart Failure
In heart failure, the heart muscle is unable to pump blood effectively.[16] Preclinical studies in a rat model of heart failure with preserved ejection fraction (HFpEF) have investigated Vericiguat, a soluble guanylate cyclase (sGC) stimulator.[16] This drug, which acts on a different signaling pathway, showed significant improvements in cardiac function and a dose-dependent reduction in mortality.[16]
Kidney Disease
Chronic kidney disease (CKD) is characterized by a progressive loss of kidney function.[17] Riociguat, another sGC stimulator, has been studied in a rat model of adenine-induced CKD.[18][19] The results showed that Riociguat attenuated the decline in kidney function and reduced markers of inflammation and oxidative stress in a dose-dependent manner.[18][19] In a mouse model of unilateral ureteral obstruction, a model for renal fibrosis, Riociguat also demonstrated anti-fibrotic activity.[17][20]
While these compounds have a different primary target than this compound, they highlight the potential of targeting cellular signaling pathways to ameliorate organ damage in heart and kidney disease. The role of the ISR in these conditions is an active area of research, and future studies may explore the utility of ISR modulators like this compound.
Table 3: Preclinical Efficacy of Alternative Therapies in Heart and Kidney Disease Models
| Treatment | Disease Model | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| Vericiguat | Heart Failure with Preserved Ejection Fraction (HFpEF) | L-NAME-treated, hypertensive renin transgenic rat | Cardiac function, Mortality | Significant improvement in cardiac function; 67% mortality in control vs. 30% in 0.3 mg/kg vericiguat group. | [16] |
| Riociguat | Chronic Kidney Disease (CKD) | Adenine-induced CKD rat | Kidney function, Blood pressure, Inflammation | Dose-dependent improvement in creatinine clearance; significant reduction in systolic blood pressure and pro-inflammatory markers. | [18][19] |
| Riociguat | Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) mouse | Fibrosis markers | Reduced expression of collagen-1, TGF-β, and other fibrosis-related proteins. | [17][20] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
This compound's Mechanism of Action via the Integrated Stress Response
Caption: this compound inhibits the GADD34/PP1c complex, prolonging eIF2α phosphorylation and promoting cellular repair.
General Experimental Workflow for Preclinical Efficacy Testing
Caption: A standardized workflow for evaluating therapeutic efficacy in preclinical animal models.
Experimental Protocols
OPMD Mouse Model (A17) - Guanabenz Treatment
-
Animal Model: A17 transgenic mice expressing human PABPN1 with a 17-alanine tract.[5]
-
Treatment: Guanabenz acetate was administered to the mice.[5] The specific dose and route of administration would be detailed in the primary literature.
-
Muscle Strength Assessment: Forelimb grip strength was measured using a grip strength meter.[5]
-
Histopathology: Tibialis anterior muscles were dissected, sectioned, and stained to visualize PABPN1 aggregates. The percentage of nuclei containing aggregates was quantified.[5]
ALS Mouse Model (SOD1-G93A) - Riluzole Treatment
-
Animal Model: SOD1-G93A transgenic mice, which express a human SOD1 gene with a G93A mutation.[14]
-
Treatment: Riluzole was administered to the mice, often in their drinking water, from the onset of symptoms.[14]
-
Motor Function Assessment: Motor performance was evaluated using a Rotarod apparatus and by analyzing stride length.[14]
-
Lifespan Analysis: The survival of the mice was monitored, and the mean lifespan was calculated.[14]
Kidney Disease Model (Unilateral Ureteral Obstruction) - Riociguat Treatment
-
Animal Model: Mice subjected to unilateral ureteral obstruction (UUO) to induce renal fibrosis.[17]
-
Treatment: Riociguat was administered to the mice at varying doses (e.g., 1, 3, and 10 mg/kg).[17]
-
Fibrosis Marker Analysis: Kidney tissue was collected and analyzed for the expression of fibrosis-related proteins such as collagen-1, TGF-β, and α-SMA using techniques like Western blotting or immunohistochemistry.[17]
Conclusion
Preclinical studies have demonstrated the potential of this compound in models of OPMD by targeting the Integrated Stress Response. While its efficacy in ALS models is less clear-cut, it represents a novel therapeutic approach for neurodegenerative diseases characterized by protein misfolding. In comparison to other agents, this compound's favorable side effect profile compared to its parent compound, Guanabenz, makes it an attractive candidate for further development. The absence of preclinical data for this compound in heart and kidney disease models highlights a gap in our understanding of its potential broader applications. The promising results seen with other signaling modulators in these areas suggest that exploring the effects of ISR modulation with this compound in cardiovascular and renal disease models is a worthwhile future direction. Further research, particularly in mammalian models of neurodegenerative diseases, is needed to provide a more direct comparison with existing and emerging therapies and to fully elucidate the therapeutic potential of this compound.
References
- 1. Efficacy and safety of vericiguat in heart failure: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Pharmacological modulation of the ER stress response ameliorates oculopharyngeal muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trehalose reduces aggregate formation and delays pathology in a transgenic mouse model of oculopharyngeal muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Novel mouse models of oculopharyngeal muscular dystrophy (OPMD) reveal early onset mitochondrial defects and suggest loss of PABPN1 may contribute to pathology | Semantic Scholar [semanticscholar.org]
- 9. Doxycycline attenuates and delays toxicity of the oculopharyngeal muscular dystrophy mutation in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. PERK modulation, with GSK2606414, Sephin1 or salubrinal, failed to produce therapeutic benefits in the SOD1G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PERK modulation, with GSK2606414, Sephin1 or salubrinal, failed to produce therapeutic benefits in the SOD1G93A mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiologic Biomarkers for Assessing Disease Progression and the Effect of Riluzole in SOD1 G93A ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Riociguat ameliorates kidney injury and fibrosis in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Riociguat on Adenine-Induced Chronic Kidney Disease in Rats [mdpi.com]
- 19. Effect of Riociguat on Adenine-Induced Chronic Kidney Disease in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative Guide to Biomarker Validation for Assessing Icerguastat's Therapeutic Response in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the therapeutic response of Icerguastat, an investigational drug, with a focus on its application in Amyotrophic Lateral Sclerosis (ALS). This compound's unique mechanism of action necessitates a tailored biomarker strategy, which is contrasted here with the established therapy, Riluzole.
Introduction to this compound and its Mechanism of Action
This compound (also known as IFB-088) is a first-in-class oral, brain-penetrant small molecule that modulates the Integrated Stress Response (ISR).[1][2] The ISR is a fundamental cellular pathway activated by various stress conditions, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER stress), which is a hallmark of many neurodegenerative diseases.[3][4][5][6]
The core of the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[6][7] This phosphorylation leads to a global reduction in protein synthesis, allowing the cell to conserve resources and manage the stress. However, it selectively permits the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program to resolve the stress.[3][5]
This compound's mechanism of action is to inhibit the PPP1R15A/PP1c phosphatase complex, which is responsible for the dephosphorylation of eIF2α.[4][8] By inhibiting this phosphatase, this compound prolongs the phosphorylation of eIF2α, thereby amplifying the protective effects of the ISR.[9] This gives stressed neurons more time to clear protein aggregates and restore homeostasis.[8] this compound is currently in clinical development for neurodegenerative diseases, most notably for the bulbar-onset form of Amyotrophic Lateral Sclerosis (ALS).[1][10][11]
Signaling Pathway of the Integrated Stress Response (ISR) and this compound's Target
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.
Biomarker Comparison: this compound vs. Riluzole in ALS
A robust biomarker strategy is crucial for evaluating the therapeutic efficacy of new drugs like this compound. This section compares the potential biomarkers for this compound with those relevant to Riluzole, the standard of care in ALS.
Riluzole primarily acts by inhibiting glutamate excitotoxicity through the blockade of voltage-gated sodium channels.[12][13][14][15] Its mechanism is not directly linked to the ISR pathway. Consequently, the biomarker strategies for these two drugs are distinct.
| Biomarker Category | This compound | Riluzole |
| Pharmacodynamic | Phosphorylated eIF2α (p-eIF2α): Direct measure of target engagement. Increased levels indicate ISR activation.[7] | Markers of Neuronal Excitability: Indirect measures such as changes in electrophysiological recordings (e.g., transcranial magnetic stimulation) may reflect target engagement. |
| Disease-Modifying | Neurofilament Light Chain (NfL): A marker of neuroaxonal damage. A reduction in elevated NfL levels would suggest a neuroprotective effect.[16] | Neurofilament Light Chain (NfL): Similarly, a reduction in NfL could indicate a slowing of neurodegeneration. |
| TDP-43 Pathology Markers: this compound is suggested to reduce abnormalities in the TDP-43 protein, a hallmark of ALS.[1] This could be measured in biofluids.[17][18][19][20][21] | No direct evidence of an effect on TDP-43 pathology. | |
| Oxidative Stress Markers (e.g., 3-Nitrotyrosine): this compound is reported to reduce oxidative stress.[1][2] | May have indirect effects on oxidative stress by reducing excitotoxicity-induced cellular damage. | |
| Inflammation Markers: The therapy is suggested to reduce inflammation.[1] | May have downstream anti-inflammatory effects. | |
| Clinical Outcome | ALS Functional Rating Scale-Revised (ALSFRS-R): Slower decline in score indicates clinical benefit.[1][10] | ALS Functional Rating Scale-Revised (ALSFRS-R): Slower decline in score is the primary measure of clinical efficacy. |
| Respiratory Function (e.g., Slow Vital Capacity - SVC): Slower decline in respiratory function is a key clinical endpoint.[22] | Respiratory Function: A key clinical outcome measure. |
Quantitative Biomarker Data
As of the latest reports from the Phase 2a trial (NCT05508074), specific quantitative data for the biomarkers for this compound have not been fully published. The study reported meeting its primary safety endpoint and showed promising results on efficacy parameters.[2]
| Biomarker / Outcome | This compound (in addition to Riluzole) | Placebo (in addition to Riluzole) |
| ALSFRS-R Decline (points/month) | -0.95 (statistically significant in per-protocol population)[2] | -1.42[2] |
| ISR & Oxidative Stress Pathways | Demonstrated engagement and activity.[2] | Not reported. |
| TDP-43 Mis-localization | Substantiated efficacy.[2] | Not reported. |
| Neurodegeneration & Inflammation | Substantiated efficacy.[2] | Not reported. |
Note: The data presented is based on company press releases and should be interpreted with caution until full peer-reviewed data is available.
Experimental Protocols
Detailed methodologies for the key biomarker assays are provided below.
This protocol describes a standard method for detecting the phosphorylation of eIF2α in cell lysates, a direct measure of this compound's pharmacodynamic effect.
Workflow for Western Blot Analysis of p-eIF2α
Caption: A typical workflow for measuring phosphorylated eIF2α via Western blot.
Protocol:
-
Sample Preparation:
-
Culture cells (e.g., neuronal cell lines) and treat with this compound or vehicle control for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated eIF2α (Ser51).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify band intensities using image analysis software. Normalize the p-eIF2α signal to total eIF2α or a loading control like GAPDH.
-
This protocol outlines the measurement of NfL in CSF, a key biomarker for neuroaxonal injury in ALS.
Logical Relationship for Biomarker Validation
Caption: Logical flow from target engagement to clinical outcome for this compound.
Protocol:
-
Sample Collection and Preparation:
-
Collect CSF from patients via lumbar puncture following standardized procedures.[23]
-
Centrifuge the CSF at 2000 x g for 10 minutes to remove cellular debris.
-
Aliquot the supernatant and store at -80°C until analysis.
-
-
ELISA Procedure (using a commercial kit, e.g., UmanDiagnostics NF-light® ELISA): [24][25]
-
Prepare standards and quality controls according to the manufacturer's instructions.
-
Dilute CSF samples as recommended by the kit protocol (e.g., 1:2 with sample diluent).[24]
-
Add 100 µL of standards, controls, and diluted samples to the wells of the pre-coated microplate.
-
Incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate as directed.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of NfL in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
Validating the therapeutic response to this compound requires a multi-faceted biomarker strategy that is directly linked to its unique mechanism of action. The primary pharmacodynamic biomarker is the measurement of eIF2α phosphorylation, which confirms target engagement. Downstream disease-modifying biomarkers, such as neurofilament light chain, TDP-43 pathology markers, and markers of oxidative stress and inflammation, provide evidence of the drug's neuroprotective effects. This approach, combined with clinical outcome measures, offers a comprehensive framework for assessing the potential of this compound as a novel treatment for ALS and other neurodegenerative diseases. This strategy differs significantly from that for existing treatments like Riluzole, highlighting the importance of a mechanism-based approach to biomarker development in modern drug discovery.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]
- 3. Frontiers | Targeting the Integrated Stress Response in Cancer Therapy [frontiersin.org]
- 4. Integrated stress response - Wikipedia [en.wikipedia.org]
- 5. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 6. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Methods for Detecting eIF2α Phosphorylation and the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alsnewstoday.com [alsnewstoday.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 14. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Riluzole, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guidance for use of neurofilament light chain as a cerebrospinal fluid and blood biomarker in multiple sclerosis management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biomarkers for diseases with TDP-43 pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. targetals.org [targetals.org]
- 19. TDP-43 Proteinopathy Specific Biomarker Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. als.org [als.org]
- 21. On the development of markers for pathological TDP-43 in amyotrophic lateral sclerosis with and without dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Evaluation of cerebrospinal fluid neurofilament light chain levels in multiple sclerosis and non-demyelinating diseases of the central nervous system: clinical and biochemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neurofilament light in CSF and serum is a sensitive marker for axonal white matter injury in MS - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of Icerguastat's safety profile with other neuroprotective agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the safety profile of Icerguastat (IFB-088), a novel neuroprotective agent, with other prominent neuroprotective drugs. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in the landscape of neurodegenerative disease therapeutics.
Executive Summary
This compound, a first-in-class, orally available small molecule modulator of the Integrated Stress Response (ISR), has demonstrated a favorable safety and tolerability profile in early-stage clinical trials. This guide compares its safety data with established and recently approved neuroprotective agents for Amyotrophic Lateral Sclerosis (ALS): riluzole, edaravone, AMX0035, and tofersen. While direct comparative trials are unavailable, this analysis of individual clinical trial data provides a valuable overview for the research and development community.
Mechanism of Action: this compound
This compound's neuroprotective effect stems from its modulation of the Integrated Stress Response (ISR), a key cellular pathway activated by various stressors, including the accumulation of misfolded proteins, a hallmark of many neurodegenerative diseases. This compound selectively inhibits the PPP1R15A/PP1c phosphatase complex, which leads to a sustained phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This action reduces the overall rate of protein synthesis, allowing the cell to clear aggregated proteins and restore cellular homeostasis, thereby promoting neuronal survival.
Independent Verification of Icerguastat's Effect on TDP-43 Pathology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAR DNA-binding protein 43 (TDP-43) proteinopathy, characterized by the mislocalization and aggregation of TDP-43, is a pathological hallmark of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). This guide provides an objective comparison of the emerging therapeutic candidate, Icerguastat (IFB-088), with other promising alternatives aimed at mitigating TDP-43 pathology. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies to aid in the independent verification and assessment of these therapeutic strategies.
This compound (IFB-088): Modulating the Integrated Stress Response
This compound is a first-in-class, orally available small molecule that modulates the Integrated Stress Response (ISR), a key cellular pathway involved in managing protein misfolding.[1] It specifically targets the PPP1R15A/PP1c phosphatase complex, leading to a sustained phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This action is thought to give cells more time to clear misfolded proteins, including pathological forms of TDP-43.
Preclinical and Clinical Evidence
Recent preclinical studies have demonstrated that this compound can reduce the cytoplasmic mislocalization of TDP-43 and decrease the amount of insoluble TDP-43 in cellular and animal models of ALS.[2] A key study showed that this compound treatment in SOD1G93A mice, a model known to exhibit TDP-43 pathology, led to a decrease in TDP-43 in the triton-insoluble fraction of spinal cord lysates.[2] Furthermore, in a transgenic zebrafish model with mutant TDP-43, this compound improved motor neuron survival and overall motor function.[2][3]
A Phase 2 clinical trial in patients with bulbar-onset ALS reported that this compound was safe and significantly slowed disease progression.[4] Importantly, biomarker data from this trial indicated a reduction in TDP-43 abnormalities in plasma extracellular vesicles of treated patients, alongside reductions in markers of oxidative stress and neurodegeneration.[2][4]
Comparative Analysis of Therapeutic Alternatives
Several alternative strategies are being explored to target TDP-43 pathology. This section compares this compound with three prominent approaches: Antisense Oligonucleotides (ASOs), Autophagy Enhancers, and the compound NU-9.
Data Presentation
| Therapeutic Strategy | Mechanism of Action | Key Quantitative Effects on TDP-43 Pathology (Preclinical) | Animal Model(s) | Reference(s) |
| This compound (IFB-088) | Integrated Stress Response (ISR) modulator; prolongs eIF2α phosphorylation. | - Decreased TDP-43 in triton-insoluble fraction of spinal cord. | SOD1G93A mice | [2] |
| - Reduced TDP-43 cytoplasmic mislocalization. | Primary rat motor neurons, TDP-43 transgenic zebrafish | [2][3] | ||
| Antisense Oligonucleotides (ASOs) | Target and degrade TDP-43 mRNA to reduce total TDP-43 protein levels. | - Efficient reduction of human TDP-43 levels in the brain and spinal cord. | Human TDP-43 transgenic mice | [5][6][7] |
| - Long-lasting suppression of cytoplasmic TDP-43 aggregation. | Human TDP-43 transgenic mice | [5][6][7] | ||
| Autophagy Enhancers (e.g., Rapamycin) | Upregulate the cellular process of autophagy to promote the clearance of aggregated proteins. | - Significant decrease in insoluble TDP-43 fraction in the ischemic cortex. | Ischemic stroke rat model | [8] |
| - Reduction in the accumulation of the ~25-kDa C-terminal fragment of TDP-43. | Cell culture models | [9] | ||
| NU-9 | Improves mitochondrial and endoplasmic reticulum (ER) health. | - Improved health and survival of upper motor neurons. | SOD1 and TDP-43 mouse models | [10] |
| - No direct quantitative data on TDP-43 aggregate reduction reported. |
Experimental Protocols
Quantification of Insoluble TDP-43 by Western Blot
Objective: To measure the levels of aggregated, insoluble TDP-43 in tissue samples.
Methodology:
-
Tissue Lysis: Homogenize brain or spinal cord tissue in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Fractionation: Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C. The supernatant contains the RIPA-soluble fraction.
-
Insoluble Fraction Extraction: Wash the pellet with RIPA buffer and then resuspend in Urea buffer (7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris, pH 8.5).
-
Western Blotting:
-
Determine protein concentration of the soluble fraction using a BCA assay.
-
Load equal amounts of protein from the soluble fraction and a corresponding volume of the insoluble fraction onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for TDP-43 (e.g., anti-TDP-43, Proteintech) and a loading control (e.g., β-actin or GAPDH for the soluble fraction).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
-
Assessment of TDP-43 Subcellular Localization by Immunofluorescence
Objective: To visualize and quantify the localization of TDP-43 within cells.
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells on coverslips and treat with the compound of interest.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with 5% normal goat serum for 1 hour.
-
Incubate with a primary antibody against TDP-43 (e.g., anti-TDP-43, Proteintech) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips on slides and acquire images using a confocal microscope.
-
Quantify the ratio of cytoplasmic to nuclear TDP-43 fluorescence intensity in a significant number of cells using image analysis software (e.g., ImageJ).
-
Evaluation of Neuronal Apoptosis by TUNEL Assay
Objective: To detect DNA fragmentation as a marker of apoptosis in neuronal cells.
Methodology:
-
Sample Preparation: Prepare cultured cells or tissue sections as per the immunofluorescence protocol.
-
TUNEL Staining: Follow the manufacturer's protocol for the chosen TUNEL assay kit. This typically involves:
-
Equilibration with a reaction buffer.
-
Incubation with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.
-
-
Counterstaining and Imaging: Counterstain nuclei with DAPI and acquire images using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of DAPI-stained nuclei.
Measurement of Mitochondrial Membrane Potential using JC-1 Assay
Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells in a multi-well plate.
-
JC-1 Staining:
-
Prepare a JC-1 staining solution according to the kit manufacturer's instructions.
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of JC-1 monomers (green fluorescence, Ex/Em ~485/535 nm) and J-aggregates (red fluorescence, Ex/Em ~540/590 nm) using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Mandatory Visualization
Caption: this compound's mechanism of action on the Integrated Stress Response and TDP-43 clearance.
Caption: Workflow for quantifying insoluble TDP-43.
Conclusion
This compound represents a novel therapeutic strategy for TDP-43 proteinopathies by modulating the Integrated Stress Response. Preclinical and early clinical data suggest its potential to reduce TDP-43 pathology and slow disease progression in ALS. When compared to other approaches such as ASOs, autophagy enhancers, and NU-9, this compound offers a distinct mechanism of action that is not solely focused on protein degradation but on enhancing the cell's intrinsic capacity to manage proteotoxic stress. Further head-to-head comparative studies with robust quantitative endpoints are necessary to fully elucidate the relative efficacy of these different therapeutic modalities. The experimental protocols provided in this guide offer a framework for such independent verification studies.
References
- 1. InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]
- 4. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]
- 5. Sustained therapeutic benefits by transient reduction of TDP-43 using ENA-modified antisense oligonucleotides in ALS/FTD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained therapeutic benefits by transient reduction of TDP-43 using ENA-modified antisense oligonucleotides in ALS/FTD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Effect of Rapamycin on TDP-43-Related Pathogenesis in Ischemic Stroke [mdpi.com]
- 9. Rapamycin rescues TDP-43 mislocalization and the associated low molecular mass neurofilament instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Examining the effects of the compound NU-9 in MND mice - MND Research Blog [mndresearch.blog]
A Comparative Analysis of the Therapeutic Window of Icerguastat and its Analog, Guanabenz
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic profiles of Icerguastat (formerly IFB-088) and its analog, Guanabenz. The focus is on their respective therapeutic windows, mechanisms of action, and supporting data from available studies. This document is intended to inform research and development decisions in the field of neurodegenerative and other protein misfolding diseases.
Introduction
This compound is a first-in-class, orally available small molecule drug candidate with a promising pharmacokinetic profile for targeting the central and peripheral nervous system.[1][2] It is a derivative of Guanabenz, an older antihypertensive drug. Both compounds modulate the Integrated Stress Response (ISR), a cellular pathway activated by various stressors, including the accumulation of misfolded proteins.[1][3] However, key structural differences between the two molecules lead to distinct pharmacological profiles and significantly different therapeutic windows.
Mechanism of Action: Targeting the Integrated Stress Response
This compound and Guanabenz exert their effects by targeting the PPP1R15A/PP1c phosphatase complex, a key regulator of the ISR.[1][2] This complex is responsible for dephosphorylating the eukaryotic translation initiation factor 2 alpha (eIF2α). By inhibiting this phosphatase, both drugs prolong the phosphorylation of eIF2α, which in turn attenuates global protein synthesis while selectively allowing the translation of stress-response proteins. This mechanism provides stressed cells with additional time to clear misfolded proteins and restore homeostasis.[1][3]
While both drugs share this core mechanism, Guanabenz also possesses significant α2-adrenergic agonist activity, which is responsible for its antihypertensive effects but also contributes to its dose-limiting side effects.[4] this compound has been specifically designed to be devoid of this α2-adrenergic activity, aiming for a more targeted and safer therapeutic profile.
Comparative Data on Therapeutic Window
A direct quantitative comparison of the therapeutic index (TI = LD50/ED50) for this compound and Guanabenz is challenging due to the limited public availability of preclinical toxicology data (LD50) for this compound. However, a qualitative assessment based on clinical and preclinical safety and efficacy data reveals a significantly wider therapeutic window for this compound.
| Feature | This compound (IFB-088) | Guanabenz |
| Primary Therapeutic Target | PPP1R15A/PP1c phosphatase complex | PPP1R15A/PP1c phosphatase complex, α2-adrenergic receptors |
| Therapeutic Indication (Investigational) | Amyotrophic Lateral Sclerosis (ALS), Oculopharyngeal Muscular Dystrophy (OPMD)[5] | Hypertension[4] |
| Reported Efficacy | Slowed disease progression in bulbar-onset ALS patients in a Phase 2 trial.[5] | Effective in lowering blood pressure in mild to moderate hypertension.[4] |
| Observed Side Effects | Generally well-tolerated in clinical trials with no major safety concerns reported.[5] | Common side effects include sedation, dry mouth, dizziness, and weakness.[4] |
| Dose-Limiting Toxicities | Not yet established in publicly available data. | Hypotension, bradycardia, and other effects related to its α2-adrenergic agonism. |
| Qualitative Therapeutic Window | Appears to be wide, given its specificity and lack of off-target α2-adrenergic effects. | Narrow, due to the overlap of therapeutic and side-effect dose ranges. |
Experimental Protocols
Determination of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) or is lethal to 50% of the population (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).
General Protocol for Preclinical Determination of Therapeutic Index:
-
Efficacy Studies (ED50 determination):
-
Animal models relevant to the disease of interest (e.g., transgenic mouse models of ALS) are utilized.
-
A range of doses of the investigational drug (e.g., this compound) are administered to different groups of animals.
-
A predefined therapeutic effect is measured (e.g., improvement in motor function, reduction in protein aggregates).
-
A dose-response curve is generated, and the ED50 is calculated as the dose at which 50% of the maximal therapeutic effect is observed.
-
-
Toxicity Studies (LD50 determination):
-
Healthy animals are administered escalating doses of the drug.
-
Animals are monitored for signs of toxicity and mortality over a specified period.
-
A dose-lethality curve is plotted, and the LD50 is determined as the dose that results in the death of 50% of the animals.
-
-
Calculation of Therapeutic Index:
-
TI = LD50 / ED50
-
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound and Guanabenz within the PERK branch of the Unfolded Protein Response (UPR), a key component of the Integrated Stress Response.
Caption: Mechanism of this compound via the PERK pathway.
Conclusion
The available evidence strongly suggests that this compound possesses a significantly improved therapeutic window compared to its analog, Guanabenz. By retaining the beneficial activity on the Integrated Stress Response while eliminating the α2-adrenergic agonism, this compound represents a more targeted and potentially safer therapeutic agent for diseases characterized by protein misfolding and cellular stress. Further clinical development and publication of detailed preclinical safety data will be crucial to fully quantify its therapeutic index and confirm its favorable safety profile.
References
- 1. InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis | Nasdaq [nasdaq.com]
- 2. InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis - BioSpace [biospace.com]
- 3. InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis - Atlanpole Biotherapies : Atlanpole Biotherapies [atlanpolebiotherapies.eu]
- 4. Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alsnewstoday.com [alsnewstoday.com]
Icerguastat Demonstrates Neuroprotective Effects in Patient-Derived Cell Models, Offering a Promising Therapeutic Avenue for Neurodegenerative Diseases
For Immediate Release
[City, State] – [Date] – Icerguastat (also known as Sephin1 and IFB-088), a novel investigational drug, is showing significant promise in preclinical studies utilizing patient-derived cell models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Oculopharyngeal Muscular Dystrophy (OPMD). By targeting the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of these disorders, this compound has demonstrated a clear neuroprotective potential. This guide provides a comparative overview of this compound's efficacy against other ISR modulators, supported by available experimental data and detailed methodologies.
This compound is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex, a crucial component of the ISR. In healthy cells, this pathway helps to manage cellular stress. However, in many neurodegenerative diseases, chronic activation of the ISR can lead to a shutdown of protein synthesis and ultimately, cell death. This compound works by modulating this response, specifically by prolonging the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which allows cells more time to resolve protein misfolding and aggregation, a common hallmark of these diseases.[1][2][3]
Comparative Efficacy in Cellular Models
To objectively assess the therapeutic potential of this compound, its performance has been compared with its parent compound, Guanabenz, and another ISR modulator, Trazodone, in various in vitro models. While direct head-to-head studies in the same patient-derived cell lines are limited, the available data provides valuable insights into their relative efficacy.
| Drug | Cell Model | Endpoint | Result |
| This compound (Sephin1) | Primary wild-type motor neurons (glutamate-induced toxicity model) | Cell Viability | 26% improvement in cell viability at 500 nM. |
| Primary rat SOD1G93A motor neurons | Cell Survival | Increased cell survival at 50 nM. | |
| Guanabenz | Differentiated PC12 cells and cultured dopaminergic midbrain neurons (Parkinson's disease model) | Neuronal Survival | Enhanced survival of neurons.[4][5] |
| Trazodone | Prion-disease models | Synaptic Protein Rescue | 78% rescue of lost synaptic proteins.[6] |
| Prion-disease models | Dendritic Spine Density | 41% increase in dendritic spine density.[6] | |
| Human iPSC-derived neural progenitor cells | Neuronal Differentiation | Enhanced neuronal differentiation.[7][8] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and other ISR modulators revolves around the phosphorylation of eIF2α. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these compounds in patient-derived cell models.
Detailed Experimental Protocols
The validation of this compound's efficacy relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in these studies.
Western Blot for Phosphorylated eIF2α (p-eIF2α)
Objective: To quantify the levels of phosphorylated eIF2α as a measure of ISR activation.
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10-12% polyacrylamide gel and perform electrophoresis.[9]
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-eIF2α (Ser51).[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[9]
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the p-eIF2α signal to total eIF2α or a loading control like GAPDH.[10]
-
Immunofluorescence for TDP-43 Localization
Objective: To visualize and quantify the subcellular localization of TDP-43, a protein that mislocalizes to the cytoplasm in many ALS cases.[11][12]
Procedure:
-
Cell Fixation and Permeabilization:
-
Culture patient-derived fibroblasts or neurons on coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block non-specific antibody binding with a solution containing 5% normal goat serum and 1% BSA in PBS for 1 hour.
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody against TDP-43 overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[13]
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the cytoplasmic-to-nuclear ratio of the TDP-43 fluorescence signal to assess mislocalization.[13]
-
Conclusion
The available data from preclinical studies strongly supports the continued investigation of this compound as a potential therapeutic for neurodegenerative diseases like ALS and OPMD. Its ability to modulate the Integrated Stress Response and protect neurons from stress-induced death in various cell models is a significant finding. While more direct comparative studies in patient-derived cells are needed to fully elucidate its efficacy relative to other ISR modulators, the current body of evidence positions this compound as a promising candidate for future clinical trials.
References
- 1. Inflectis - InFlectis BioScience Receives Approval from French Regulatory Authority to Conduct a Phase 2 Clinical Trial for IFB-088 (this compound) for the Treatment of Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 2. Inflectis - InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis [inflectisbioscience.reportablenews.com]
- 3. InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis - Atlanpole Biotherapies : Atlanpole Biotherapies [atlanpolebiotherapies.eu]
- 4. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proneurogenic Effects of Trazodone in Murine and Human Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Primary fibroblasts cultures reveal TDP-43 abnormalities in amyotrophic lateral sclerosis patients with and without SOD1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TDP-43 Cytoplasmic Translocation in the Skin Fibroblasts of ALS Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Transcriptomics of Icerguastat-Treated Versus Untreated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of Icerguastat, a selective inhibitor of the PPP1R15A/PP1c phosphatase complex. Due to the limited availability of public transcriptomic datasets for this compound, this guide utilizes data from studies on Sephin1 (a closely related compound also known as IFB-088), which targets the same molecular pathway, to infer the potential transcriptomic landscape following this compound treatment.
This compound is a clinical-stage drug candidate being investigated for various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth disease.[1][2][3][4][5][6] Its primary mechanism of action is the inhibition of the regulatory subunit PPP1R15A (also known as GADD34) of the protein phosphatase 1 complex.[7] This inhibition leads to a sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR).[8][9][10] The ISR is a cellular signaling network that is activated by various stress conditions, such as protein misfolding, and aims to restore cellular homeostasis by transiently reducing global protein synthesis and promoting the translation of specific stress-responsive mRNAs.[8][9][10][11][12]
The Integrated Stress Response (ISR) Signaling Pathway
The diagram below illustrates the central role of eIF2α phosphorylation in the ISR and the point of intervention for this compound (and Sephin1). Cellular stress activates one of several eIF2α kinases (PERK, GCN2, PKR, HRI), leading to the phosphorylation of eIF2α. This event inhibits the guanine nucleotide exchange factor eIF2B, thereby reducing the formation of the eIF2-GTP-Met-tRNAi ternary complex required for translation initiation. This results in a global attenuation of protein synthesis. However, some mRNAs containing upstream open reading frames (uORFs), such as ATF4, are preferentially translated under these conditions. ATF4, a key transcription factor, then upregulates the expression of genes involved in stress adaptation. The dephosphorylation of eIF2α, which terminates the ISR, is mediated by the PP1c phosphatase, whose activity is directed by regulatory subunits like GADD34 (PPP1R15A). This compound inhibits this dephosphorylation step, thereby prolonging the ISR.[8][9][10][11][12][13]
Comparative Transcriptomic Analysis: this compound (Sephin1) vs. Untreated Cells
While specific transcriptomic data for this compound is not yet publicly available, a study on the related compound Sephin1 in a mouse tumor model provides valuable insights into the potential gene expression changes.[14][15][16] The following table summarizes the key findings from this single-cell RNA sequencing study, comparing Sephin1-treated to untreated (control) conditions.
| Biological Process/Gene Set | Direction of Change with Sephin1 Treatment | Key Genes Involved | Implication |
| Integrated Stress Response (ISR) Activity | Increased | Atf4, Chop (Ddit3), Gadd34 (Ppp1r15a) | Confirms engagement of the target pathway. |
| Antitumor Immunity | Decreased | Genes related to T-cell and NK cell cytotoxicity | Suggests a potential immunosuppressive effect in the tumor microenvironment. |
| T-cell Clonal Expansion | Inhibited | T-cell receptor (TCR) repertoire changes | Indicates a reduction in the adaptive immune response against the tumor. |
| TCR+ Macrophage Population | Depleted | Markers of a specific macrophage subtype | Highlights a potential impact on innate immune cell populations. |
Note: This data is derived from a study using Sephin1 in a mouse tumor model and may not be fully representative of the effects of this compound in other cell types or disease contexts.
Experimental Protocols
Below are generalized methodologies for conducting a comparative transcriptomic study of this compound-treated versus untreated cells.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., neuronal cells for neurodegenerative disease studies, fibroblasts for connective tissue disorders).
-
Culture Conditions: Maintain cells in the appropriate growth medium and conditions (e.g., 37°C, 5% CO2).
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Determine the optimal concentration and duration of treatment through dose-response and time-course experiments, assessing ISR activation (e.g., by Western blotting for p-eIF2α and ATF4).
-
Treat cells with this compound or vehicle control (DMSO) for the determined time.
-
Include an untreated control group.
-
-
Cell Harvesting: After treatment, wash cells with PBS and harvest for RNA extraction.
RNA Extraction and Sequencing
-
RNA Isolation: Extract total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a suitable kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.
Bioinformatic Analysis
-
Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing data.
-
Read Alignment: Align the sequencing reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated between this compound-treated and untreated samples using packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.
The following diagram outlines a typical experimental workflow for such a study.
Alternative and Comparative Compounds
For researchers interested in comparing the effects of this compound to other compounds that modulate the ISR, several alternatives exist:
-
Guanabenz: An alpha-2 adrenergic agonist that was also found to inhibit GADD34-mediated dephosphorylation of eIF2α.[17][18] However, its clinical use is limited by its hypotensive side effects.
-
Salubrinal: A small molecule that inhibits eIF2α dephosphorylation, although its precise target within the phosphatase complex is debated.[17]
-
ISRIB (Integrated Stress Response Inhibitor): A small molecule that acts downstream of p-eIF2α to reverse the effects of its phosphorylation, thereby inhibiting the ISR.
Transcriptomic studies of these compounds, where available, could provide a valuable comparative dataset for understanding the specific and shared effects of modulating the ISR.
Conclusion
This compound holds therapeutic promise by targeting the Integrated Stress Response, a key cellular pathway involved in managing protein misfolding and other stresses. While direct, comprehensive transcriptomic data for this compound is currently limited in the public domain, studies on the closely related compound Sephin1 suggest that treatment leads to a sustained ISR and may have immunomodulatory effects. The experimental workflows and comparative compounds outlined in this guide provide a framework for researchers to further investigate the transcriptomic landscape of this compound and its potential therapeutic applications. As more data from preclinical and clinical studies become available, a more detailed picture of the gene regulatory networks affected by this compound will emerge.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [newsfilecorp.com]
- 7. What are PPP1R15A inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Signaling plasticity in the integrated stress response [frontiersin.org]
- 9. Surviving and Adapting to Stress: Translational Control and the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated stress response - Wikipedia [en.wikipedia.org]
- 11. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 12. Signaling plasticity in the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Feedback Inhibition of the Unfolded Protein Response by GADD34-Mediated Dephosphorylation of eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-cell RNA sequencing reveals the suppressive effect of PPP1R15A inhibitor Sephin1 in antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-cell RNA sequencing reveals the suppressive effect of PPP1R15A inhibitor Sephin1 in antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scbt.com [scbt.com]
- 18. Inhibition of GADD34, the Stress-Inducible Regulatory Subunit of the Endoplasmic Reticulum Stress Response, Does Not Enhance Functional Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Icerguastat
Essential safety protocols and logistical guidance for the handling and disposal of Icerguastat are critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a detailed framework for personal protective equipment (PPE), operational procedures, and waste management to minimize exposure risk and maintain a safe laboratory environment.
This compound is a research chemical that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following protocols is imperative for all researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE) Specifications
The selection and proper use of PPE is the primary defense against accidental exposure to this compound. The following table summarizes the required PPE for handling this compound. All PPE should be donned before commencing work and removed in a designated area to prevent the contamination of non-laboratory spaces.
| PPE Component | Specification | Rationale for Use with this compound |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended) | To prevent skin contact and absorption, as this compound is harmful in contact with skin and causes skin irritation.[1] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) | To protect skin and personal clothing from contamination with this compound powder or solutions. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A full-face shield should be worn over safety glasses or goggles when there is a significant risk of splashes. | To protect the eyes from splashes or aerosols, as this compound can cause serious eye irritation.[1] |
| Respiratory Protection | A NIOSH-approved N95 or P100 particulate respirator is required when handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet. | To prevent inhalation of the powder, which is harmful if inhaled and may cause respiratory irritation.[1] |
Experimental Protocols: Safe Handling and Operational Plans
Strict adherence to the following step-by-step procedures is essential for the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves when unpacking the compound.
-
If the primary container is intact, decontaminate the exterior with a suitable cleaning agent.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled with the chemical name and all appropriate hazard warnings.
Preparation of this compound Solutions
This procedure should be performed within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.
-
Gather all necessary materials: this compound powder, appropriate solvent, sterile vials, calibrated pipettes, and a designated hazardous waste container.
-
Don the appropriate PPE:
-
Inner pair of nitrile gloves.
-
Impervious, long-sleeved gown.
-
Outer pair of nitrile gloves, ensuring the cuffs of the gown are tucked inside.
-
Safety goggles and a face shield.
-
If not working within a containment hood, a NIOSH-approved N95 or P100 respirator is mandatory.
-
-
Prepare the work surface: Cover the work area with a disposable, absorbent, plastic-backed pad.
-
Reconstitution:
-
Carefully weigh the required amount of this compound powder.
-
To avoid aerosolization, slowly add the solvent to the powder.
-
Gently agitate the vial to ensure complete dissolution.
-
Doffing of PPE
A systematic approach to removing PPE is crucial to prevent self-contamination.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the gown by rolling it away from the body and dispose of it in the hazardous waste.
-
Remove the inner pair of gloves and dispose of them.
-
Thoroughly wash hands with soap and water.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Management
-
Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.
-
Don PPE: Put on two pairs of nitrile gloves, an impervious gown, eye protection (goggles and a face shield), and a NIOSH-approved N95 or P100 respirator.
-
Containment: For powder spills, gently cover with a damp absorbent material to avoid generating dust. For liquid spills, use absorbent pads to contain the spill.
-
Cleanup: Working from the outside of the spill inwards, clean the area with an appropriate decontaminating solution.
-
Disposal: All cleanup materials must be collected and disposed of as hazardous waste.
-
Decontamination: Decontaminate the affected area again with a cleaning agent, followed by a final rinse with water.
Disposal Plan
All this compound waste, including the pure compound, solutions, and contaminated materials (e.g., gloves, gowns, absorbent pads), must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste. For solid waste, such as contaminated PPE, use a designated, sealed bag or container.
-
Labeling: Ensure all waste containers are properly labeled as "Hazardous Waste" and include the name "this compound" and any other relevant hazard information, in accordance with institutional and local regulations.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow and Safety Diagrams
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operational workflow and emergency response for a powder spill.
Caption: Standard workflow for handling this compound.
Caption: Emergency response procedure for an this compound powder spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
